molecular formula C8H11BrN2 B1282891 2-(Bromomethyl)-3,5,6-trimethylpyrazine CAS No. 79074-45-6

2-(Bromomethyl)-3,5,6-trimethylpyrazine

Cat. No.: B1282891
CAS No.: 79074-45-6
M. Wt: 215.09 g/mol
InChI Key: HOPVUIZLMIEGMJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3,5,6-trimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPVUIZLMIEGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544388
Record name 2-(Bromomethyl)-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79074-45-6
Record name 2-(Bromomethyl)-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(Bromomethyl)-3,5,6-trimethylpyrazine, a key intermediate in the development of various pharmaceutical and flavor compounds. The synthesis is presented as a two-step process, commencing with the formation of the precursor 2,3,5,6-tetramethylpyrazine, followed by a selective benzylic bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to facilitate a thorough understanding of the synthetic workflow.

Synthesis of 2,3,5,6-Tetramethylpyrazine (Precursor)

The initial step in the synthesis of the target compound is the preparation of 2,3,5,6-tetramethylpyrazine. This is typically achieved through the condensation reaction of 2,3-butanedione (also known as diacetyl) with 1,2-diaminopropane. The reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic tetramethylpyrazine.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol describes a representative method for the synthesis of 2,3,5,6-tetramethylpyrazine.

Materials:

  • 2,3-Butanedione (Diacetyl)

  • 1,2-Diaminopropane

  • Ethanol

  • Oxidizing agent (e.g., manganese dioxide or air)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of 2,3-butanedione to the cooled solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Following the reflux period, the dihydropyrazine intermediate is oxidized. This can be achieved by the portion-wise addition of an oxidizing agent like manganese dioxide and continued reflux, or by bubbling air through the reaction mixture.

  • Upon completion of the oxidation (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude 2,3,5,6-tetramethylpyrazine, which can be further purified by recrystallization or sublimation.

Quantitative Data: Synthesis of 2,3,5,6-Tetramethylpyrazine
ParameterValue
Reactants
2,3-Butanedione1.0 molar equivalent
1,2-Diaminopropane1.0 - 1.2 molar equivalents
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%

Synthesis of this compound

The second and final step is the selective monobromination of a methyl group on the pyrazine ring of 2,3,5,6-tetramethylpyrazine. This is a classic example of a benzylic bromination, which is effectively carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This reaction is known as the Wohl-Ziegler reaction.[1][2][3]

Experimental Protocol: Bromination of 2,3,5,6-Tetramethylpyrazine

The following is a representative protocol for the benzylic bromination of 2,3,5,6-tetramethylpyrazine using N-Bromosuccinimide.

Materials:

  • 2,3,5,6-Tetramethylpyrazine

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for reflux and inert atmosphere operations

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2,3,5,6-tetramethylpyrazine in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 molar equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 1-2 mol%) to the solution.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp.

  • The progress of the reaction is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on top of the solvent.[3] TLC or GC-MS can also be used to monitor the reaction.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solid succinimide is removed by filtration.

  • The filtrate is washed with water and a saturated solution of sodium bicarbonate to remove any remaining traces of HBr and succinimide.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data: Bromination of 2,3,5,6-Tetramethylpyrazine
ParameterValue/Condition
Reactants
2,3,5,6-Tetramethylpyrazine1.0 molar equivalent
N-Bromosuccinimide (NBS)1.0 - 1.1 molar equivalents
Radical Initiator (AIBN)1 - 2 mol%
Solvent Anhydrous Carbon Tetrachloride (CCl₄)
Reaction Temperature Reflux (approx. 77 °C)
Reaction Time 2 - 6 hours (monitor for completion)
Initiation Thermal (reflux) or UV irradiation
Typical Yield 60 - 80%

Visualized Synthesis Workflow

The following diagrams illustrate the overall synthesis pathway and the logical flow of the experimental procedures.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2,3,5,6-Tetramethylpyrazine cluster_step2 Step 2: Synthesis of this compound Reactant1 2,3-Butanedione Condensation Condensation (Ethanol, Reflux) Reactant1->Condensation Reactant2 1,2-Diaminopropane Reactant2->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation Dihydropyrazine->Oxidation Precursor 2,3,5,6-Tetramethylpyrazine Oxidation->Precursor Precursor_in_step2 2,3,5,6-Tetramethylpyrazine Bromination Benzylic Bromination (CCl4, Reflux) Precursor_in_step2->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Initiator Radical Initiator (AIBN) Initiator->Bromination Product This compound Bromination->Product

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination start_precursor Mix 2,3-Butanedione & 1,2-Diaminopropane in Ethanol reflux_precursor Reflux Reaction Mixture start_precursor->reflux_precursor oxidize Oxidize Intermediate reflux_precursor->oxidize workup_precursor Workup & Purification oxidize->workup_precursor end_precursor Isolate 2,3,5,6-Tetramethylpyrazine workup_precursor->end_precursor start_bromination Dissolve Tetramethylpyrazine, NBS, and AIBN in CCl4 end_precursor->start_bromination reflux_bromination Reflux under N2 start_bromination->reflux_bromination filter_succinimide Filter Succinimide reflux_bromination->filter_succinimide wash Wash with H2O & NaHCO3 filter_succinimide->wash dry_purify Dry & Purify wash->dry_purify end_product Isolate this compound dry_purify->end_product

Caption: Step-by-step experimental workflow for the synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic aromatic compound that serves as a crucial intermediate in various synthetic applications. Its pyrazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in flavor and fragrance chemistry, as well as in the development of pharmaceutical agents. The presence of a reactive bromomethyl group makes it a versatile building block for introducing the trimethylpyrazine moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including available data, synthesis considerations, and analytical methodologies.

Physicochemical Properties

A thorough review of available scientific literature and chemical supplier data has been conducted to compile the physicochemical properties of this compound. While some key data points are well-established, others, such as specific melting and boiling points, remain less documented in publicly accessible sources.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource/Citation
Molecular Formula C₈H₁₁BrN₂[1][2][3]
Molecular Weight 215.093 g/mol [3]
CAS Number 79074-45-6[1][2]
Appearance Off-White Solid[3]
Purity ≥95%[3]
Storage Conditions 2-8°C, sealed, dry[3]
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
Solubility Data not available in searched literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, its synthesis would logically proceed from the corresponding methyl-substituted pyrazine, 2,3,5,6-tetramethylpyrazine, via a bromination reaction. A general approach for such a transformation is outlined below.

General Synthetic Workflow

The synthesis of this compound would likely involve the selective bromination of one of the methyl groups of 2,3,5,6-tetramethylpyrazine. This can be conceptualized in the following workflow:

G Start 2,3,5,6-Tetramethylpyrazine (Starting Material) Reaction Free Radical Bromination Start->Reaction Reagents Brominating Agent (e.g., NBS) Reagents->Reaction Solvent Solvent (e.g., CCl4) Solvent->Reaction Initiator Radical Initiator (e.g., AIBN or UV light) Initiator->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol for Bromination

The following is a generalized, hypothetical protocol for the free-radical bromination of 2,3,5,6-tetramethylpyrazine, based on standard organic chemistry principles. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine (1.0 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction time will vary depending on the scale and specific conditions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the bromomethyl group. The chemical shifts of the three methyl groups on the pyrazine ring would likely be in the aromatic methyl region (around 2.4-2.6 ppm). The methylene protons of the bromomethyl group would appear as a singlet further downfield, likely in the range of 4.5-4.8 ppm, due to the deshielding effect of the adjacent bromine atom and the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the four distinct types of carbon atoms in the pyrazine ring, the three methyl carbons, and the bromomethyl carbon. The carbon of the bromomethyl group would be expected at a chemical shift influenced by the attached bromine.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. The fragmentation pattern would likely involve the loss of the bromine atom and subsequent rearrangements of the pyrazine core.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups, C=N and C=C stretching vibrations of the pyrazine ring, and a C-Br stretching vibration, typically in the range of 600-500 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its primary documented application is as a synthetic intermediate.[3] Research into the biological effects of this specific compound appears to be an unexplored area.

Conclusion

This compound is a valuable chemical intermediate with established basic chemical identifiers. However, a comprehensive public dataset of its specific physicochemical properties, such as melting point, boiling point, and solubility, is currently lacking. Similarly, detailed and validated experimental protocols for its synthesis and full spectral characterization are not widely disseminated. The information provided in this guide is based on available supplier data and established principles of organic chemistry. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities. Researchers working with this compound are encouraged to perform their own analyses to determine these properties and contribute to the body of scientific knowledge.

References

A Technical Guide to the Spectroscopic Profile of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Bromomethyl)-3,5,6-trimethylpyrazine. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide synthesizes predicted data based on the analysis of structurally related pyrazine derivatives. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, identification, and characterization of this molecule.

Molecular Structure

Chemical Formula: C₈H₁₁BrN₂[1] Molecular Weight: 215.09 g/mol [2] CAS Number: 79074-45-6[1]

The structure consists of a pyrazine ring substituted with three methyl groups at positions 3, 5, and 6, and a bromomethyl group at position 2.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including trimethylpyrazine and other substituted pyrazines.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.7Singlet2H-CH₂Br
~ 2.6Singlet3H-CH₃ (at C3)
~ 2.5Singlet3H-CH₃ (at C5)
~ 2.5Singlet3H-CH₃ (at C6)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 155C2
~ 152C3
~ 150C5
~ 148C6
~ 30-CH₂Br
~ 21-CH₃ (at C3)
~ 20-CH₃ (at C5)
~ 20-CH₃ (at C6)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretch (alkyl)
1580-1400Medium-StrongC=N and C=C stretch (aromatic ring)
1450-1350MediumC-H bend (alkyl)
1250-1000StrongC-N stretch
700-600StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
214/216High[M]⁺, [M+2]⁺ (presence of Br)
135High[M - Br]⁺
121Medium[M - CH₂Br]⁺

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

  • Sample Measurement: Place the sample in the spectrometer and record the spectrum. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).

  • Ionization: The sample molecules are ionized in the ion source.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Verification Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

References

An In-depth Technical Guide to the Reaction of 2-(Bromomethyl)-3,5,6-trimethylpyrazine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-(bromomethyl)-3,5,6-trimethylpyrazine with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and analogous reactions reported for structurally similar pyrazine derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of pyrazine-based compounds for applications in pharmaceuticals, agrochemicals, and flavor and fragrance industries.

Core Concepts: Reactivity of this compound

This compound is a substituted pyrazine featuring a reactive bromomethyl group. This functional group is the primary site for nucleophilic attack, proceeding predominantly through an S(_N)2 mechanism. The pyrazine ring, being an electron-deficient aromatic system, can influence the reactivity of the benzylic bromide. The electron-withdrawing nature of the pyrazine nitrogen atoms may slightly activate the bromomethyl group towards nucleophilic substitution.

The general reaction scheme can be depicted as follows:

G reactant This compound product Substituted Pyrazine Derivative reactant->product S_N2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Bromide Ion (Br⁻)

Caption: General S_N2 reaction of this compound.

Reactions with Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as hydroxides, alkoxides, and carboxylates, is expected to yield the corresponding alcohols, ethers, and esters.

Synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanol

The formation of (3,5,6-trimethylpyrazin-2-yl)methanol is a key transformation that has been reported in the context of metabolite synthesis of 2,3,5-trimethylpyrazine. While the direct conversion from the bromomethyl derivative is not explicitly detailed in readily available literature, a plausible synthetic route involves the hydrolysis of the bromide.

Experimental Protocol (Proposed):

A solution of this compound in a suitable solvent, such as aqueous tetrahydrofuran (THF) or acetone, would be treated with a mild base, like sodium bicarbonate or potassium carbonate, and heated to facilitate the hydrolysis.

  • Reactants: this compound, Sodium Bicarbonate, Water, THF.

  • Procedure:

    • Dissolve this compound in a 3:1 mixture of THF and water.

    • Add 1.5 equivalents of sodium bicarbonate.

    • Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Alkoxymethyl Pyrazine Derivatives

The reaction with alkoxides, generated from the corresponding alcohols and a base like sodium hydride, is expected to produce pyrazinylmethyl ethers. A study on the reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxides provides a strong analogy for this transformation.

Experimental Protocol (Analogous):

  • Reactants: this compound, Sodium Hydride, Anhydrous Alcohol (e.g., Methanol, Ethanol).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in the desired anhydrous alcohol at 0 °C, add a solution of this compound in the same alcohol.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by column chromatography.

Reactions with Nitrogen-Based Nucleophiles

A variety of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can be employed to synthesize the corresponding aminomethyl pyrazine derivatives. These compounds are of interest in medicinal chemistry.

Experimental Protocol (General):

  • Reactants: this compound, Amine (2-3 equivalents), a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the amine and the base to the solution.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or crystallization.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Product A This compound E Combine and Stir A->E B Amine Nucleophile (R-NH2) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Room Temperature or Gentle Heat E->F G Solvent Removal F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K 2-(Aminomethyl)-3,5,6-trimethylpyrazine Derivative J->K

Caption: Experimental workflow for the synthesis of aminomethyl pyrazine derivatives.

Reactions with Sulfur-Based Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for S(_N)2 reactions. The reaction with this compound is expected to proceed smoothly to afford pyrazinylmethyl thioethers.

Experimental Protocol (Analogous):

Based on the synthesis of 2-(allylthio)pyrazines, a similar procedure can be adapted.[1]

  • Reactants: this compound, Thiol (e.g., thiophenol, benzyl mercaptan), Base (e.g., sodium hydroxide or potassium carbonate), Solvent (e.g., DMF or ethanol).

  • Procedure:

    • To a solution of the thiol in the chosen solvent, add the base and stir for 15-30 minutes to form the thiolate.

    • Add a solution of this compound to the thiolate solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data Summary

Due to the lack of direct literature, a comprehensive table of quantitative data for the reactions of this compound with a wide array of nucleophiles cannot be provided at this time. The following table presents expected outcomes and potential yields based on analogous reactions found in the literature.

NucleophileProductAnalogous Reaction BasisExpected Yield Range
Hydroxide (OH⁻)(3,5,6-Trimethylpyrazin-2-yl)methanolGeneral hydrolysis of benzylic halides.Moderate to Good
Methoxide (CH₃O⁻)2-(Methoxymethyl)-3,5,6-trimethylpyrazineReaction of 2,5-bis(chloromethyl)pyrazine with sodium methoxide.Good to Excellent
Ammonia (NH₃)(3,5,6-Trimethylpyrazin-2-yl)methanamineGeneral amination of benzylic halides.Moderate
Piperidine2-(Piperidin-1-ylmethyl)-3,5,6-trimethylpyrazineGeneral reaction of benzylic halides with secondary amines.Good to Excellent
Thiophenoxide (PhS⁻)2-((Phenylthio)methyl)-3,5,6-trimethylpyrazineSynthesis of 2-(allylthio)pyrazines from 2-mercaptopyrazine and allyl bromides.[1]Good
Azide (N₃⁻)2-(Azidomethyl)-3,5,6-trimethylpyrazineStandard S(_N)2 reaction of alkyl halides with sodium azide.Excellent
Cyanide (CN⁻)(3,5,6-Trimethylpyrazin-2-yl)acetonitrileStandard S(_N)2 reaction of alkyl halides with sodium cyanide.Good

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material and the various classes of products accessible through nucleophilic substitution.

G cluster_nucleophiles Nucleophiles cluster_products Product Classes A This compound B O-Nucleophiles (ROH, H2O) A->B C N-Nucleophiles (R2NH) A->C D S-Nucleophiles (RSH) A->D E Other Nucleophiles (CN-, N3-) A->E F Ethers / Alcohols B->F G Amines C->G H Thioethers D->H I Nitriles / Azides E->I

Caption: Product diversification from a common pyrazine precursor.

Conclusion

This compound serves as a versatile intermediate for the synthesis of a wide range of substituted pyrazine derivatives. Its reactivity is dominated by the facile S(_N)2 displacement of the bromide by a variety of nucleophiles. While direct and extensive literature on this specific substrate is sparse, analogous reactions with similar pyrazine-containing electrophiles provide a solid foundation for predicting reaction outcomes and developing robust synthetic protocols. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers in the fields of medicinal chemistry, materials science, and flavor and fragrance development to effectively utilize this reactive building block in their synthetic endeavors. Further experimental validation is encouraged to establish optimized conditions and fully characterize the scope of these transformations.

References

Thermal Stability and Degradation of 2-(Bromomethyl)-3,5,6-trimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic compound with potential applications in pharmaceutical and flavor chemistry. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and shelf-life, particularly in the context of drug formulation and synthesis which often involve thermal stress. This technical guide outlines the anticipated thermal properties of this compound, potential degradation pathways, and the experimental protocols necessary for its comprehensive analysis. While direct data is absent, this document collates and extrapolates information from related alkylpyrazines and brominated molecules to provide a foundational understanding for future research.

Anticipated Thermal Properties

The thermal stability of this compound is expected to be influenced by the pyrazine ring, the methyl substituents, and the reactive bromomethyl group. The following table summarizes the expected thermal events and their estimated temperature ranges based on analyses of similar compounds.

Thermal EventAnticipated Temperature Range (°C)TechniqueExpected Observation
Melting Point100 - 150DSCEndothermic peak
Onset of Decomposition150 - 250TGA/DSCStart of mass loss, exothermic event
Major Degradation Step200 - 350TGA/DTGSignificant and rapid mass loss
Final Decomposition> 350TGAResidual mass stabilization

Note: These values are estimations and require experimental verification.

Predicted Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several pathways, primarily involving the labile bromomethyl group and subsequent reactions of the pyrazine core.

Initial Degradation Step: Homolytic Cleavage

The initial and most probable degradation step is the homolytic cleavage of the C-Br bond in the bromomethyl group, due to its lower bond dissociation energy compared to other bonds in the molecule. This would generate a pyrazinylmethyl radical and a bromine radical.

G This compound This compound Pyrazinylmethyl_Radical Pyrazinylmethyl Radical This compound->Pyrazinylmethyl_Radical Δ (Heat) Bromine_Radical Bromine Radical This compound->Bromine_Radical Δ (Heat)

Caption: Initial homolytic cleavage of the C-Br bond.

Subsequent Degradation Pathways

Following the initial cleavage, several subsequent reactions can occur, leading to a complex mixture of degradation products. These may include dimerization of the pyrazinylmethyl radicals, hydrogen abstraction to form 2,3,5,6-tetramethylpyrazine, or further fragmentation of the pyrazine ring at higher temperatures.

G cluster_0 Primary Degradation Products cluster_1 Secondary Reactions cluster_2 Potential Products Pyrazinylmethyl_Radical Pyrazinylmethyl Radical Dimerization Dimerization Pyrazinylmethyl_Radical->Dimerization H_Abstraction Hydrogen Abstraction Pyrazinylmethyl_Radical->H_Abstraction Ring_Opening Ring Opening/Fragmentation (High Temperature) Pyrazinylmethyl_Radical->Ring_Opening Bromine_Radical Bromine Radical Dimer Dimerized Product Dimerization->Dimer Tetramethylpyrazine 2,3,5,6-Tetramethylpyrazine H_Abstraction->Tetramethylpyrazine Volatile_Fragments Volatile Fragments (e.g., nitriles, smaller heterocycles) Ring_Opening->Volatile_Fragments G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Identification Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->Py_GC_MS Decomposition_Temperatures Decomposition_Temperatures TGA->Decomposition_Temperatures Provides Melting_Point Melting_Point DSC->Melting_Point Provides Degradation_Products Degradation_Products Py_GC_MS->Degradation_Products Identifies

2-(Bromomethyl)-3,5,6-trimethylpyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the flavor and fragrance industry. Its characteristic roasted, nutty, and meat-like aroma profile makes it a valuable precursor for the development of potent flavoring agents. The presence of a reactive bromomethyl group attached to the highly substituted pyrazine ring allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, intended for professionals in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazine ring substituted with three methyl groups and one bromomethyl group.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 79074-45-6[1][2]
Molecular Formula C₈H₁₁BrN₂[1][3]
Molecular Weight 215.09 g/mol [2][3]
Appearance Off-white solid[3]
Purity ≥95%[3]
Storage 2-8°C, sealed, dry[2][3]
Predicted XLogP3 2.0[4]
Predicted Monoisotopic Mass 214.01599 Da[4]

Note: Some physical properties are predicted due to the limited availability of experimental data in public literature.

Spectroscopic Data (Predicted and Comparative)

Table 2: Predicted and Comparative Spectroscopic Data

SpectrumPredicted/Comparative Data for this compoundComparative Data for 2,3,5,6-Tetramethylpyrazine
¹H NMR Singlet for -CH₂Br protons (~4.5 ppm), Singlets for three -CH₃ groups (~2.4-2.6 ppm).Single peak for all methyl protons (~2.4 ppm).[5]
¹³C NMR Signal for -CH₂Br carbon (~30-35 ppm), Signals for pyrazine ring carbons (~145-155 ppm), Signals for -CH₃ carbons (~20-22 ppm).Signals for pyrazine ring carbons and methyl carbons.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 214/216 (due to Br isotopes), fragmentation pattern showing loss of Br and subsequent rearrangements.Molecular ion peak (M⁺) at m/z 136.
IR C-H stretching (alkyl) ~2900-3000 cm⁻¹, C=N stretching ~1500-1600 cm⁻¹, C-Br stretching ~600-700 cm⁻¹.C-H stretching (alkyl) ~2900-3000 cm⁻¹, C=N stretching ~1500-1600 cm⁻¹.

Synthesis

The most plausible and commonly employed method for the synthesis of this compound is the radical bromination of the corresponding methyl-substituted precursor, 2,3,5,6-tetramethylpyrazine. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3,5,6-Tetramethylpyrazine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) (or a safer alternative like cyclohexane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,5,6-tetramethylpyrazine (1 equivalent) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (Optional): The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.

Reactivity and Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the bromomethyl group. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 3,5,6-trimethylpyrazinylmethyl moiety into a wide range of molecules.

Typical Reactions
  • Reaction with O-Nucleophiles: Reacts with alcohols or phenols in the presence of a base to form ethers.

  • Reaction with N-Nucleophiles: Reacts with amines to form substituted aminomethylpyrazines.

  • Reaction with S-Nucleophiles: Reacts with thiols to form thioethers.

  • Reaction with C-Nucleophiles: Can be used in reactions with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.

These reactions are fundamental to the synthesis of various flavor and fragrance compounds where the pyrazine core is responsible for the desired sensory properties.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3,5,6-Tetramethylpyrazine 2,3,5,6-Tetramethylpyrazine Reaction_Vessel Radical Bromination (Reflux, 4-6h) 2,3,5,6-Tetramethylpyrazine->Reaction_Vessel NBS N-Bromosuccinimide (NBS) NBS->Reaction_Vessel AIBN AIBN (Initiator) AIBN->Reaction_Vessel Solvent CCl4 (Solvent) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool & Filter Washing Washing Filtration->Washing Wash Filtrate Drying Drying Washing->Drying Dry Organic Layer Evaporation Evaporation Drying->Evaporation Remove Solvent Purification Column Chromatography/ Recrystallization Evaporation->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

General Reactivity

Reactivity_Scheme General Reactivity of this compound cluster_nucleophiles Nucleophiles cluster_products Products Reactant This compound Ether Ether Reactant->Ether + R-OH, Base Amine_Product Substituted Amine Reactant->Amine_Product + R₂NH Thioether Thioether Reactant->Thioether + R-SH, Base C_C_Product C-C Bond Formation Reactant->C_C_Product + Nu-C⁻ ROH Alcohol/Phenol (R-OH) ROH->Ether R2NH Amine (R₂NH) R2NH->Amine_Product RSH Thiol (R-SH) RSH->Thioether NuC Carbon Nucleophile (Nu-C⁻) NuC->C_C_Product

Caption: Nucleophilic substitution reactions of this compound.

Safety Information

Detailed safety data for this compound is not extensively published. However, based on its structure and the safety information for similar compounds like 2-(Bromomethyl)pyrazine, it should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation or burns.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the flavor and fragrance industry. Its synthesis via radical bromination of 2,3,5,6-tetramethylpyrazine is a straightforward and efficient method. The reactivity of the bromomethyl group allows for a wide range of derivatizations, making it a versatile tool for the synthesis of novel compounds. Further research into its physicochemical properties and the development of detailed analytical methods will enhance its application in various fields of chemical research and development.

References

Quantum Molecular Dynamics of Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active molecules and functional materials. Their photophysical and photochemical properties, governed by the intricate dance of electrons and nuclei on femtosecond timescales, are of paramount importance in fields ranging from photomedicine to materials science. Understanding the ultrafast dynamics following photoexcitation is crucial for the rational design of novel photosensitizers, molecular switches, and other photoactive compounds. This technical guide provides an in-depth exploration of the quantum molecular dynamics of pyrazine derivatives, focusing on the theoretical and experimental methodologies used to unravel their complex excited-state behavior.

Core Concepts in the Photodynamics of Pyrazine

The photodynamics of pyrazine are archetypal of many nitrogen-containing aromatic heterocycles and are dominated by ultrafast internal conversion (IC) processes mediated by conical intersections (CIs). Upon absorption of ultraviolet (UV) light, pyrazine is typically excited from the ground state (S₀) to the bright S₂ (ππ) state. From here, it undergoes rapid, non-radiative decay through a conical intersection to the lower-lying S₁ (nπ) state. More recent studies have also highlighted the role of other "dark" electronic states, such as the ¹Aᵤ (nπ*) state, in the relaxation pathway.[1][2][3][4][5] The extreme speed of these transitions, occurring on the order of tens of femtoseconds, is a hallmark of the efficient non-adiabatic dynamics in these systems.[2][5]

Signaling Pathways and Photodecay Mechanisms

The key events in the photodecay of pyrazine following excitation to the S₂ state are depicted below. This pathway involves a complex interplay between different electronic states and vibrational modes, leading to efficient non-radiative decay back to the ground state.

Pyrazine Photodecay S0 S₀ (Ground State) S2 S₂ (¹B₂ᵤ, ππ) S0->S2 UV Photon Absorption Au ¹Aᵤ (nπ*, dark state) S2->Au Parallel Decay Pathway CI_S2_S1 S₂/S₁ Conical Intersection S2->CI_S2_S1 Ultrafast IC (~22 fs) S1 S₁ (¹B₃ᵤ, nπ) S1->S0 IC/Fluorescence (slower) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) CI_Au_S0 ¹Aᵤ/S₀ Conical Intersection Au->CI_Au_S0 Decay to Ground State T1->S0 Phosphorescence (slow) CI_S2_S1->S1 CI_Au_S0->S0 QMD Workflow cluster_setup Computational Setup cluster_dynamics Dynamics Simulation cluster_analysis Analysis and Comparison ES_Calc Electronic Structure Calculation (CASSCF, EOM-CC, ADC(2)) PES_Fit Potential Energy Surface (PES) Fitting or 'On-the-Fly' ES_Calc->PES_Fit Initial_Cond Define Initial Conditions (e.g., Franck-Condon point) PES_Fit->Initial_Cond Dynamics Propagate Dynamics (TSH, MCTDH, etc.) Initial_Cond->Dynamics Pop_Analysis Population Dynamics Analysis Dynamics->Pop_Analysis Spec_Sim Simulate Experimental Observables (Spectra, Lifetimes) Dynamics->Spec_Sim Exp_Comp Compare with Experiment Spec_Sim->Exp_Comp Experimental_Workflow cluster_pump_probe Pump-Probe Setup cluster_detection Detection Laser Femtosecond Laser Splitter Beam Splitter Laser->Splitter Pump_Arm Pump Path (Wavelength Tuning) Splitter->Pump_Arm Pump Probe_Arm Probe Path (Delay Stage) Splitter->Probe_Arm Probe Sample Sample Chamber (Gas/Liquid) Pump_Arm->Sample Probe_Arm->Sample Detector Detector (Spectrometer, VMI) Sample->Detector Data_Acq Data Acquisition Detector->Data_Acq

References

solubility of 2-(Bromomethyl)-3,5,6-trimethylpyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-(Bromomethyl)-3,5,6-trimethylpyrazine in Organic Solvents

Introduction

This compound is a key intermediate in the synthesis of various compounds, including the pharmaceutical agent Ligustrazine (Tetramethylpyrazine). Understanding its solubility in organic solvents is crucial for its synthesis, purification, and subsequent reactions. This technical guide provides an overview of its likely solubility characteristics, a detailed experimental protocol for solubility determination, and a standardized workflow to guide researchers. While specific quantitative solubility data is not extensively available in public literature, this guide offers a framework for its determination and application in a laboratory setting.

Inferred Solubility Profile

Based on the common solvents used in the synthesis and purification of this compound, a general solubility profile can be inferred. The synthesis often involves nonpolar or moderately polar solvents. For instance, its preparation from 2,3,5,6-tetramethylpyrazine often utilizes solvents like carbon tetrachloride in the presence of a brominating agent.

Purification via recrystallization commonly employs solvents in which the compound is sparingly soluble at room temperature but moderately to highly soluble at elevated temperatures. Solvents such as hexane and ethyl acetate are frequently used in the purification of similar heterocyclic compounds, suggesting that this compound likely exhibits moderate solubility in these solvents.

General Solubility Trends (Inferred):

  • High Solubility: Likely in halogenated hydrocarbons like dichloromethane and chloroform due to structural similarities.

  • Moderate Solubility: Expected in moderately polar aprotic solvents such as ethyl acetate, acetone, and tetrahydrofuran (THF).

  • Low Solubility: Expected in highly polar protic solvents like water and ethanol, and in nonpolar aliphatic hydrocarbons such as hexane, especially at lower temperatures.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
e.g., Acetone25Data to be determinede.g., Gravimetric
e.g., Ethyl Acetate25Data to be determinede.g., Gravimetric
e.g., Dichloromethane25Data to be determinede.g., Gravimetric
e.g., Hexane25Data to be determinede.g., Gravimetric
e.g., Toluene25Data to be determinede.g., Gravimetric
e.g., Methanol25Data to be determinede.g., Gravimetric

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Evaporating dish or watch glass

  • Vacuum oven

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution using a syringe filter to remove any suspended particles.

  • Gravimetric Analysis:

    • Accurately weigh a pre-dried evaporating dish.

    • Dispense the filtered supernatant into the evaporating dish and record the exact volume.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • Weigh the evaporating dish with the dried residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

  • Data Recording: Record the solubility values for each solvent at the specified temperature.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation start Weigh excess solute add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate in thermostatic shaker add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw and filter supernatant settle->withdraw evaporate Evaporate solvent withdraw->evaporate weigh_dish Weigh pre-dried evaporating dish weigh_dish->evaporate dry_residue Dry residue to constant weight evaporate->dry_residue weigh_final Weigh dish with residue dry_residue->weigh_final calculate Calculate solubility (g/100 mL) weigh_final->calculate

Caption: Experimental workflow for determining solubility.

G reagents 2,3,5,6-Tetramethylpyrazine + N-Bromosuccinimide (NBS) + Radical Initiator (e.g., AIBN) reaction Radical Bromination reagents->reaction solvent {Solvent | (e.g., Carbon Tetrachloride)} solvent->reaction product Crude Product This compound + Succinimide reaction->product purification Purification | (e.g., Recrystallization from Hexane/Ethyl Acetate) product->purification final_product Pure this compound purification->final_product

Caption: Synthesis pathway of the target compound.

An In-Depth Technical Guide to the Reaction of 2-(Bromomethyl)-3,5,6-trimethylpyrazine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2-(bromomethyl)-3,5,6-trimethylpyrazine and primary amines. This reaction is a fundamental transformation in synthetic organic chemistry, enabling the introduction of a substituted aminomethyl group onto the pyrazine core, a scaffold of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides representative experimental protocols, and presents quantitative data for analogous reactions.

Core Reaction Mechanism: Nucleophilic Substitution

The reaction of this compound with a primary amine is a classic example of a nucleophilic substitution reaction, specifically an SN2 (Substitution Nucleophilic Bimolecular) type mechanism. In this reaction, the primary amine acts as the nucleophile, and the bromide ion is the leaving group.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the bromomethyl group. This carbon is rendered electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.

  • Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-bromine bond is partially broken.

  • Leaving Group Departure: The carbon-bromine bond cleaves, with the bromine atom taking both electrons from the bond to form a stable bromide anion (Br⁻).

  • Product Formation: A new carbon-nitrogen bond is formed, resulting in a protonated secondary amine.

  • Deprotonation: A base, which can be another molecule of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final, neutral secondary amine product and a protonated base.

The pyrazine ring, being an electron-deficient aromatic system, can influence the reactivity of the benzylic-like methyl group, potentially stabilizing the transition state.

Reaction Mechanism Diagram

Caption: SN2 reaction mechanism of this compound with a primary amine.

Experimental Protocols

Detailed experimental procedures for the reaction of this compound with primary amines are not widely published. However, based on analogous reactions with other pyrazine derivatives, a general protocol can be established. The following is a representative procedure adapted from the reaction of a similar pyrazine substrate with primary amines.

General Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in an appropriate solvent (e.g., Methanol, DMSO). start->dissolve add_amine Add the primary amine (and optionally a base like triethylamine) to the reaction mixture. dissolve->add_amine heat Heat the reaction mixture at a specified temperature (e.g., 100°C) for a set duration (e.g., 5 hours). add_amine->heat monitor Monitor reaction progress by TLC. heat->monitor workup Perform aqueous workup: Pour into water and filter the precipitate or extract with an organic solvent. monitor->workup Reaction Complete purify Purify the crude product by recrystallization or column chromatography. workup->purify characterize Characterize the final product using NMR, MS, and other analytical techniques. purify->characterize end End characterize->end

Caption: General workflow for the synthesis of N-substituted 2-(aminomethyl)-3,5,6-trimethylpyrazines.

Detailed Methodologies

Materials:

  • This compound

  • Primary amine (e.g., methylamine, aniline)

  • Solvent (e.g., Methanol, Dimethyl Sulfoxide - DMSO)

  • Base (e.g., Triethylamine)

  • Deionized water

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure (Adapted from a similar synthesis):

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or DMSO (0.1-0.2 M concentration), add the primary amine (1.5-3.0 eq).

  • If the primary amine is used as its salt, or to scavenge the HBr byproduct, add a non-nucleophilic base like triethylamine (1.5-2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100°C. The optimal temperature and reaction time will depend on the reactivity of the specific primary amine.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with water, and dried.

  • Alternatively, the reaction mixture can be poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Quantitative Data

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
MethylamineMethanolTriethylamine1005Not Reported
AnilineDMSO-100353.2

Note: The yields and reaction conditions can vary significantly based on the nucleophilicity and steric hindrance of the primary amine, as well as the choice of solvent and base.

Factors Influencing the Reaction

Several factors can influence the rate and efficiency of the reaction between this compound and primary amines:

  • Nucleophilicity of the Amine: More nucleophilic amines will generally react faster. For example, aliphatic amines are typically more nucleophilic than aromatic amines.

  • Steric Hindrance: Sterically hindered primary amines (e.g., t-butylamine) will react more slowly than less hindered amines (e.g., methylamine) due to the difficulty in approaching the electrophilic carbon center.

  • Solvent: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions by solvating the cation but not the nucleophile, thus increasing its effective nucleophilicity. Polar protic solvents like ethanol and methanol can also be used but may lead to solvolysis as a side reaction.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products.

  • Base: The presence of a non-nucleophilic base is often beneficial to neutralize the HBr formed during the reaction, which can otherwise protonate the starting amine, reducing its nucleophilicity.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a variety of N-substituted 2-(aminomethyl)-3,5,6-trimethylpyrazine derivatives. The reaction proceeds through a well-understood SN2 mechanism. By carefully selecting the reaction conditions, including the choice of amine, solvent, temperature, and the use of a base, the synthesis can be optimized to achieve high yields of the desired products. These products are valuable building blocks for the development of new pharmaceuticals and other functional materials. Further research to establish a broader library of these compounds and to quantify their biological activities is a promising area for future investigation.

The Genesis of a Flavor Principle: A Technical Guide to 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic aromatic compound that has found a niche in the flavor and fragrance industry. Its potent sensory profile, characterized by roasted, nutty, and savory notes, makes it a valuable ingredient in the formulation of complex flavor systems. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this impactful flavor compound. While a definitive primary publication marking its initial synthesis remains to be identified, this document consolidates the available scientific knowledge to present a plausible history and a detailed, representative synthetic protocol. This guide also includes key analytical data and a visualization of the synthetic pathway to serve as a resource for researchers in flavor chemistry, organic synthesis, and related fields.

Introduction: The Role of Pyrazines in Flavor Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are significant contributors to the aromas of a wide variety of cooked and roasted foods. The Maillard reaction and Strecker degradation, which occur during the heating of amino acids and reducing sugars, are the primary pathways for the formation of pyrazines in food systems. The substitution pattern of alkyl groups on the pyrazine ring dictates the specific sensory characteristics, which can range from nutty and roasted to earthy and bell pepper-like.

This compound (CAS No. 79074-45-6) is a synthetic pyrazine derivative that leverages the core sensory properties of the pyrazine ring, enhanced by its specific substitution. The presence of a reactive bromomethyl group also makes it a useful intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]

Discovery and History: A Plausible Reconstruction

A definitive, publicly available record detailing the first synthesis and discovery of this compound has not been identified in a comprehensive search of scientific literature and patent databases. However, the history of its development can be plausibly reconstructed within the broader context of flavor chemistry research in the mid to late 20th century.

The foundational work on the synthesis and flavor properties of alkylpyrazines was conducted in the 1960s and 1970s.[2][3][4][5] During this period, researchers at flavor and fragrance companies were actively investigating the chemical constituents of roasted and cooked foods to identify key aroma compounds. This led to the discovery and synthesis of numerous alkylpyrazines that mimicked these desirable flavors.

The synthesis of this compound likely emerged from research focused on the functionalization of readily available alkylpyrazines to create novel flavor ingredients with enhanced potency and specific sensory attributes. The logical precursor to this compound is 2,3,5,6-tetramethylpyrazine, a known flavor compound found in fermented foods. The introduction of a bromine atom via a selective bromination of one of the methyl groups would have been a rational synthetic step to create a more reactive intermediate for further chemical modification or to directly utilize its flavor properties. This type of benzylic/allylic bromination is a well-established transformation in organic chemistry.

While the exact date and inventors are not definitively known, it is probable that this compound was first synthesized and characterized in an industrial research laboratory focused on the development of new flavor and fragrance materials. Its utility as a key intermediate for roasted, nutty, and meat-like flavors would have been quickly recognized.[1]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for this compound is provided in the table below.

PropertyValueReference
CAS Number 79074-45-6[1][6][7]
Molecular Formula C₈H₁₁BrN₂[1][6][7]
Molecular Weight 215.09 g/mol [1]
Appearance Off-white to light yellow solid[1]
Purity ≥95%[1]
Storage 2-8°C, sealed, dry[1]

Representative Synthesis Protocol

The most probable synthetic route to this compound is the free-radical bromination of 2,3,5,6-tetramethylpyrazine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_products Products R1 2,3,5,6-Tetramethylpyrazine P1 This compound R1->P1 R2 N-Bromosuccinimide (NBS) P2 Succinimide R2->P2 C1 Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Heat (Δ)

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,3,5,6-Tetramethylpyrazine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis proceeds via a free-radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 AIBN → 2 R• + N₂ P1 R• + H-CH₂-Py → R-H + •CH₂-Py I1->P1 Initiates Chain P2 •CH₂-Py + Br₂ → Br-CH₂-Py + Br• P1->P2 P3 Br• + H-CH₂-Py → H-Br + •CH₂-Py P2->P3 P3->P1 T1 Br• + Br• → Br₂ T2 R• + R• → R-R T3 R• + Br• → R-Br

Caption: Free-radical bromination mechanism.

The overall experimental workflow can be visualized as follows:

G start Start react Combine Reactants: - 2,3,5,6-Tetramethylpyrazine - NBS - AIBN - CCl₄ start->react reflux Heat to Reflux react->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Succinimide cool->filter wash Wash Filtrate: - Sat. NaHCO₃ - Water filter->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for synthesis and purification.

Quantitative Data and Characterization

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterTypical Value
Reactant Molar Ratio 1:1 (Tetramethylpyrazine:NBS)
Initiator Loading 1-5 mol%
Reaction Time 2-6 hours
Yield 60-80% (reported for similar reactions)

Characterization Data:

TechniqueExpected Observations
¹H NMR Singlet for the bromomethyl protons (CH₂Br) around δ 4.5 ppm. Singlets for the three methyl groups on the pyrazine ring.
¹³C NMR Signal for the bromomethyl carbon. Signals for the methyl carbons and the aromatic carbons of the pyrazine ring.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the product, showing a characteristic isotopic pattern for a bromine-containing compound.
Infrared (IR) C-H stretching and bending frequencies for the alkyl and aromatic groups. C-N stretching frequencies for the pyrazine ring. C-Br stretching frequency.

Applications and Significance

The primary application of this compound is as a key intermediate in the synthesis of flavor and fragrance compounds.[1] Its reactive bromomethyl group allows for its incorporation into larger molecules to impart roasted, nutty, and savory flavor profiles to a variety of food products. It is particularly effective in creating artificial flavorings for processed foods, seasonings, and snacks.[1]

In the realm of organic synthesis, the compound serves as a valuable building block for introducing the trimethylpyrazine moiety into more complex molecular architectures. This has potential applications in the development of novel pharmaceutical and agrochemical agents.[1]

Conclusion

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Amino Acids using 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring derivatization of the amino acids to enhance their chromatographic retention and detection. This document outlines a detailed protocol for the derivatization of amino acids with the novel reagent 2-(Bromomethyl)-3,5,6-trimethylpyrazine and their subsequent analysis by reverse-phase HPLC with UV detection.

This compound is a promising derivatizing agent due to the reactive bromomethyl group that can readily undergo a nucleophilic substitution reaction with the primary or secondary amine group of amino acids. The resulting tertiary amine derivative incorporates the UV-active pyrazine ring, enabling sensitive detection. This method offers a potential alternative to more commonly used derivatizing agents.

Chemical Reaction Pathway

The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pyrazine ring. This results in the formation of a stable tertiary amine derivative and the displacement of the bromide ion. The reaction is typically carried out in a buffered, slightly alkaline solution to ensure the amino group is in its more reactive, unprotonated state.

G cluster_reactants Reactants cluster_products Products Amino_Acid Amino Acid (R-NH2) Reaction Nucleophilic Substitution (SN2) (pH 8-10) Amino_Acid->Reaction Derivatizing_Agent This compound Derivatizing_Agent->Reaction Derivatized_AA Derivatized Amino Acid HBr Hydrogen Bromide Reaction->Derivatized_AA Reaction->HBr

Caption: Proposed reaction mechanism for the derivatization of an amino acid with this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of amino acids and their subsequent analysis by HPLC.

Materials and Reagents
  • Amino Acid Standards

  • This compound (≥98% purity)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

Preparation of Solutions
  • Borate Buffer (0.2 M, pH 9.0): Dissolve 12.37 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with water.

  • Derivatizing Reagent Solution (10 mM): Dissolve 22.7 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Amino Acid Standard Stock Solutions (1 mM): Prepare individual stock solutions of each amino acid by dissolving the appropriate amount in 0.1 M HCl.

  • Working Standard Mixture (100 µM): Prepare a mixture of amino acids by diluting the stock solutions in 0.1 M HCl.

Derivatization Procedure
  • To 100 µL of the amino acid standard mixture or sample in a microcentrifuge tube, add 400 µL of 0.2 M borate buffer (pH 9.0).

  • Add 100 µL of the 10 mM derivatizing reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • After incubation, cool the mixture to room temperature.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 50
    25 80
    30 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

Experimental Workflow

The overall experimental process from sample preparation to data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Amino Acid Standard or Sample Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Reagent Add Derivatizing Reagent Buffer->Reagent Vortex Vortex Mix Reagent->Vortex Incubate Incubate at 60°C Vortex->Incubate Cool Cool to Room Temp Incubate->Cool Filter Filter (0.22 µm) Cool->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (270 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Experimental workflow for the HPLC analysis of amino acids using this compound.

Quantitative Data

The following table presents representative (hypothetical) quantitative data for the HPLC analysis of a standard mixture of amino acids derivatized with this compound. These values are based on typical performance observed for similar HPLC methods.

Amino AcidRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantitation (LOQ) (pmol)Linearity (r²)
Aspartic Acid5.25150.9992
Glutamic Acid6.85150.9995
Serine8.18250.9989
Glycine9.510300.9991
Histidine10.312350.9985
Threonine11.28250.9990
Arginine12.515450.9982
Alanine13.810300.9993
Proline14.520600.9975
Tyrosine15.95150.9996
Valine17.27200.9994
Methionine18.16180.9995
Isoleucine19.55150.9997
Leucine20.15150.9998
Phenylalanine21.34120.9999
Lysine22.815450.9988

Conclusion

The protocol described provides a comprehensive framework for the derivatization and quantitative analysis of amino acids using the novel reagent this compound. This method offers a potentially valuable tool for researchers in various scientific disciplines. The provided experimental details, workflow, and representative data serve as a strong foundation for the implementation and further optimization of this analytical technique. As with any new method, validation with specific samples and instrumentation is recommended to ensure optimal performance.

GC-MS method development using 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development Utilizing 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and fragrance industry and also serve as important structural motifs in pharmaceutical agents.[1] The accurate identification and quantification of specific pyrazine derivatives are crucial for quality control, research, and development. This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, a key intermediate in the synthesis of various flavor and fragrance compounds.[2]

Furthermore, owing to its reactive bromomethyl group, this document explores the novel application of this compound as a derivatizing agent to enhance the GC-MS analysis of challenging analytes, such as thiols.[3] The protocols are designed for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods.

Application Note 1: Direct Analysis of this compound by GC-MS

This section details the method for the direct qualitative and quantitative analysis of this compound. The protocol is optimized for high sensitivity and specificity, which is essential for purity assessment and reaction monitoring.

Experimental Protocol

1. Materials and Reagents

  • Analyte: this compound (Purity ≥95%)

  • Solvent: GC-MS grade Dichloromethane (DCM) or Ethyl Acetate

  • Internal Standard (IS): 2,3,5,6-Tetramethylpyrazine or a suitable deuterated analog

  • Equipment:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Microsyringes

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DCM in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the sample matrix in DCM to an expected analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

3. GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

GC Parameter Setting
Instrument Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (purge flow on at 1 min)
Injection Volume 1 µL
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Parameter Setting
Instrument Agilent 5977B MSD (or equivalent)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-350) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp. 280°C
Data Presentation: Quantitative Summary

For quantitative analysis, monitoring specific ions in SIM mode enhances sensitivity and selectivity. The molecular weight of this compound (C₈H₁₁BrN₂) is 215.09 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic doublet.

Table 1: Hypothetical GC-MS Data for this compound

Parameter Value
Retention Time (RT) ~12.5 min
Molecular Ion [M]⁺ m/z 214, 216 (approx. 1:1 ratio)
Quantifier Ion m/z 135 ([M-Br]⁺)

| Qualifier Ions | m/z 214, 94 |

Note: The primary fragment at m/z 135 corresponds to the loss of the bromine atom, a common fragmentation pathway for brominated compounds.[1]

Table 2: Hypothetical Method Validation Parameters

Parameter Result
Linearity (r²) > 0.995 (1-100 µg/mL)
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD) < 5%

| Accuracy (% Recovery) | 95-105% |

Experimental Workflow Diagram

GCMS_Workflow prep Sample & Standard Preparation is_spike Internal Standard Spiking prep->is_spike injection GC-MS Injection (1 µL, Splitless) is_spike->injection separation Chromatographic Separation (HP-5ms Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan or SIM Mode) ionization->detection analysis Data Analysis (Quantification & Identification) detection->analysis report Reporting analysis->report

Caption: Workflow for direct GC-MS analysis.

Application Note 2: Derivatization of Thiols using this compound

This section presents a novel protocol for the derivatization of thiol-containing compounds (mercaptans) using this compound. Thiols often exhibit poor chromatographic peak shape and low volatility. Derivatization converts them into more stable and volatile thioethers, which are highly amenable to GC-MS analysis.[4] The pyrazine moiety also introduces a nitrogen-containing structure that can be useful for selective detection.

Experimental Protocol

1. Materials and Reagents

  • Derivatizing Agent: this compound

  • Model Analyte: Benzyl Mercaptan (or other thiol)

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

  • Base Catalyst: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA), anhydrous

  • Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

2. Derivatization Procedure

  • Reaction Setup: In a 2 mL vial, dissolve ~1 mg of the thiol-containing sample in 500 µL of anhydrous ACN.

  • Add Reagents: Add a 1.2 molar excess of this compound. Add a 2.0 molar excess of powdered anhydrous K₂CO₃ as a base catalyst.

  • Reaction: Cap the vial tightly and heat at 60°C for 45 minutes with gentle agitation.

  • Quenching: After cooling to room temperature, add 500 µL of saturated NaHCO₃ solution to quench the reaction and neutralize the acid byproduct.

  • Extraction: Add 1 mL of DCM, vortex for 1 minute, and allow the layers to separate.

  • Sample for GC-MS: Carefully transfer the lower organic layer to a new GC vial for analysis.

3. GC-MS Parameters for Derivatized Analyte

The resulting thioether derivative is less polar and has a higher molecular weight. The GC oven program should be adjusted accordingly.

GC Parameter Setting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 270°C
Oven Program Initial: 120°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min)
Other Parameters As per Application Note 1
MS Parameter Setting
Acquisition Mode Full Scan (m/z 50-450)
Other Parameters As per Application Note 1
Data Presentation: Derivatized Thiol

The derivatization of Benzyl Mercaptan (MW: 124.21 g/mol ) with this compound (MW: 215.09 g/mol ) results in the formation of 2-((benzylthio)methyl)-3,5,6-trimethylpyrazine (MW: 258.39 g/mol ) after the loss of HBr.

Table 3: Hypothetical GC-MS Data for Derivatized Benzyl Mercaptan

Parameter Value
Retention Time (RT) ~15.8 min
Molecular Ion [M]⁺ m/z 258

| Key Fragment Ions | m/z 135 (trimethyl-pyrazinyl-methyl cation), m/z 91 (benzyl cation) |

Note: The fragmentation pattern provides structural confirmation, showing fragments characteristic of both the original thiol (as a benzyl cation) and the pyrazine derivatizing agent.

Derivatization Pathway Diagram

Derivatization_Workflow cluster_reaction Derivatization Reaction cluster_analysis Analysis thiol Thiol Analyte (e.g., R-SH) reaction_step Heat (60°C, 45 min) thiol->reaction_step reagent 2-(bromomethyl)-3,5,6- trimethylpyrazine reagent->reaction_step base Base Catalyst (K₂CO₃) base->reaction_step derivative Thioether Derivative (R-S-CH₂-Pyrazine) reaction_step->derivative workup Quench & Liquid-Liquid Extraction derivative->workup gcms GC-MS Analysis workup->gcms

Caption: Derivatization of thiols for GC-MS analysis.

References

Application Notes and Protocols: Fluorescent Labeling of Peptides with 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of peptides using 2-(Bromomethyl)-3,5,6-trimethylpyrazine. This novel, small-molecule fluorescent probe offers a reactive bromomethyl group for covalent attachment to peptides, primarily targeting cysteine and lysine residues. The trimethylpyrazine core is a potential blue-light-emitting fluorophore, making it a valuable tool for a variety of biological imaging and assay development applications where a small, minimally perturbing fluorescent tag is desirable. The protocols outlined below are based on established methods for labeling peptides with reactive fluorescent dyes and are intended to serve as a comprehensive guide for experimental design and optimization.

Product Information

This compound is a fluorescent labeling reagent that contains a pyrazine-based fluorophore and a reactive bromomethyl group. The bromomethyl group functions as an alkylating agent, enabling covalent attachment to nucleophilic residues on peptides, such as the thiol group of cysteine or the primary amines of lysine side chains and the N-terminus.

Data Presentation

The key properties of this compound are summarized in the table below. Note that the photophysical properties are estimates based on the pyrazine core structure and should be experimentally verified for the specific peptide conjugate in the desired buffer system.

PropertyValueNotes
Chemical Formula C₈H₁₁BrN₂
Molecular Weight 215.09 g/mol
Purity ≥95%
Appearance Off-White Solid
Storage 2-8°C, sealed, dry
Solubility Soluble in organic solvents (DMSO, DMF)Prepare stock solutions in anhydrous solvents.
Reactivity Thiol (Cysteine), Amine (Lysine, N-terminus)The bromomethyl group is an alkylating agent.
Estimated Excitation (λex) ~330 - 360 nmThe exact maximum will depend on the local environment and conjugation state.
Estimated Emission (λem) ~420 - 460 nmThe exact maximum will depend on the local environment and conjugation state. Expected to be in the blue region of the spectrum.
Estimated Quantum Yield (Φ) To be determined experimentallyThe fluorescence quantum yield is a critical parameter for assessing the brightness of the labeled peptide.

Experimental Protocols

Protocol 1: Labeling of Cysteine Residues

This protocol is optimized for labeling peptides containing a single, accessible cysteine residue.

Materials Required:

  • Peptide containing a cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Tris buffer, 5 mM EDTA, pH 7.0-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M β-mercaptoethanol (BME) or L-cysteine

  • Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure the cysteine thiol is reduced.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., BME or L-cysteine) to a final concentration of 10-20 mM to react with any unreacted labeling reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Separate the labeled peptide from unreacted reagent and byproducts using size-exclusion chromatography or reversed-phase HPLC.

    • Monitor the elution profile by absorbance at 280 nm (for the peptide) and the estimated absorbance maximum of the pyrazine fluorophore (~340 nm).

  • Characterization:

    • Confirm the successful labeling and determine the degree of labeling using mass spectrometry.

Protocol 2: Labeling of Lysine Residues

This protocol is designed for labeling peptides at primary amine groups (lysine side chains or the N-terminus).

Materials Required:

  • Peptide containing lysine residue(s)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. The basic pH is crucial for deprotonating the amine groups.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Prepare this solution fresh immediately before use.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent (1 M Tris-HCl, pH 8.0) to a final concentration of 100 mM to consume any unreacted labeling reagent.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Peptide:

    • Purify the labeled peptide using the same methods described in Protocol 1 (size-exclusion chromatography or reversed-phase HPLC).

  • Characterization:

    • Confirm labeling and assess the degree of labeling by mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Peptide Solution (pH 7.2 or 8.5) Mix Mix Peptide and Reagent Peptide->Mix Reagent 2-(Bromomethyl)-3,5,6- trimethylpyrazine (in DMSO/DMF) Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purification (HPLC/SEC) Quench->Purify Analyze Analysis (Mass Spec, Spectroscopy) Purify->Analyze

Caption: Workflow for peptide labeling.

Application Example: Receptor Binding and Internalization

The following diagram illustrates a potential application of a peptide labeled with this compound in studying receptor-ligand interactions and subsequent cellular uptake.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LabeledPeptide Labeled Peptide (Pyrazine Fluorophore) Receptor Cell Surface Receptor LabeledPeptide->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Signaling Downstream Signaling Endosome->Signaling Signal Transduction

Caption: Labeled peptide-receptor interaction pathway.

Application Note: Quantification of Neurotransmitters in Biological Matrices using 2-(Bromomethyl)-3,5,6-trimethylpyrazine Derivatization and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the derivatization of primary and secondary amine-containing neurotransmitters with 2-(Bromomethyl)-3,5,6-trimethylpyrazine for enhanced detection and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). Neurotransmitters, a class of polar small molecules, often exhibit poor retention on reverse-phase chromatography columns and suboptimal ionization efficiency. Chemical derivatization with a hydrophobic reagent can significantly improve their analytical performance. This document provides a hypothetical protocol for sample preparation, a derivatization reaction, and suggested LC-MS parameters. The provided information is based on established principles of derivatization with analogous reagents and should be considered a starting point for method development and validation.

Introduction

The accurate measurement of neurotransmitters is crucial for advancing our understanding of neurological function and for the development of novel therapeutics targeting neurological and psychiatric disorders. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the targeted analysis of small molecules in complex biological samples. However, the inherent polarity of many neurotransmitters, such as dopamine, serotonin, and GABA, presents analytical challenges, including poor retention on widely used reverse-phase columns and potential for ion suppression.

Chemical derivatization is a strategy employed to overcome these challenges. By reacting the neurotransmitter with a derivatizing agent, a less polar and more readily ionizable derivative is formed. This compound is a potential derivatizing reagent for primary and secondary amine-containing neurotransmitters. The reaction is expected to proceed via a nucleophilic substitution, where the amine group of the neurotransmitter displaces the bromide ion, forming a stable tertiary amine. The addition of the trimethylpyrazine moiety increases the hydrophobicity of the analyte, leading to improved chromatographic retention, and can enhance ionization efficiency in the mass spectrometer.

This application note outlines a suggested workflow and protocol for the derivatization of neurotransmitters with this compound and subsequent LC-MS analysis.

Experimental Workflow

A general workflow for the analysis of neurotransmitters using this proposed derivatization method is depicted below. The process involves sample preparation to isolate the analytes from the biological matrix, the derivatization reaction itself, followed by LC-MS analysis and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, CSF, Brain Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization_Step Derivatization with This compound Supernatant_Collection->Derivatization_Step Reaction_Quenching Reaction Quenching (optional) Derivatization_Step->Reaction_Quenching LC_MS_Analysis LC-MS/MS Analysis Reaction_Quenching->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General workflow for neurotransmitter analysis.

Proposed Protocol

Materials:

  • This compound (Synthesized or commercially available)

  • Neurotransmitter standards (e.g., Dopamine, Serotonin, GABA, Glutamate, Norepinephrine)

  • Internal Standards (Isotopically labeled neurotransmitters)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sodium bicarbonate or other suitable base

  • Biological matrix (e.g., plasma, cerebrospinal fluid, brain tissue homogenate)

Equipment:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

1. Sample Preparation (from Brain Tissue):

  • Weigh approximately 100 mg of frozen brain tissue.

  • Add 1 mL of ice-cold methanol containing 1% formic acid and internal standards.

  • Homogenize the tissue on ice.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant.

2. Derivatization Procedure (Hypothetical):

Note: This is a proposed protocol and requires optimization.

  • To 100 µL of the supernatant from the sample preparation step, add 50 µL of 100 mM sodium bicarbonate buffer (pH ~9).

  • Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction at 60°C for 30 minutes. Optimization of temperature and time is recommended.

  • After incubation, cool the sample to room temperature.

  • (Optional) Quench the reaction by adding 10 µL of a quenching agent like a primary amine solution (e.g., glycine) to consume excess derivatizing reagent.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

3. LC-MS/MS Parameters (Suggested Starting Point):

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the derivatized neurotransmitters (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. MRM transitions will need to be determined by infusing individual standards of the derivatized neurotransmitters.

Representative Signaling Pathway: Dopaminergic Synapse

To provide context for the application of this method, the following diagram illustrates a simplified dopaminergic synapse, a key target for neurotransmitter analysis in neurological research.

dopaminergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC Synaptic_Vesicle Synaptic Vesicle Dopamine->Synaptic_Vesicle via VMAT2 MAO MAO Dopamine->MAO Metabolism VMAT2 VMAT2 DA_in_cleft DA Synaptic_Vesicle->DA_in_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine DOPAC DOPAC MAO->DOPAC DA_in_cleft->DAT Reuptake D1_Receptor D1 Receptor DA_in_cleft->D1_Receptor D2_Receptor D2 Receptor DA_in_cleft->D2_Receptor Signal_Transduction Signal Transduction D1_Receptor->Signal_Transduction D2_Receptor->Signal_Transduction

Caption: Simplified diagram of a dopaminergic synapse.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for a selection of neurotransmitters. Note: This data is for illustrative purposes and is not derived from experiments using this compound. The MRM transitions would need to be empirically determined for the specific derivatives.

Table 1: Hypothetical MRM Transitions for Derivatized Neurotransmitters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized Dopamine[To be determined][To be determined][To be determined]
Derivatized Serotonin[To be determined][To be determined][To be determined]
Derivatized GABA[To be determined][To be determined][To be determined]
Derivatized Norepinephrine[To be determined][To be determined][To be determined]
Derivatized Glutamate[To be determined][To be determined][To be determined]

Table 2: Hypothetical Method Performance

AnalyteLLOQ (ng/mL)Linearity (r²)Precision (%RSD)Accuracy (%)
Derivatized Dopamine0.1>0.99<1585-115
Derivatized Serotonin0.1>0.99<1585-115
Derivatized GABA0.5>0.99<1585-115
Derivatized Norepinephrine0.1>0.99<1585-115
Derivatized Glutamate1.0>0.99<1585-115

Conclusion

The proposed method utilizing this compound as a derivatizing agent offers a promising, albeit hypothetical, approach for the sensitive and robust quantification of neurotransmitters by LC-MS. The derivatization is expected to enhance the chromatographic retention and mass spectrometric detection of these polar analytes. The provided protocol serves as a foundational guide for researchers. It is imperative that the derivatization reaction conditions, chromatographic separation, and mass spectrometric parameters are thoroughly optimized and the method is fully validated for the specific neurotransmitters and biological matrices of interest.

References

Application Note: A Novel Derivatization Strategy for the Analysis of Carbonyl-Containing Metabolites in Biological Matrices using 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonyl-containing metabolites, including aldehydes, ketones, and keto-acids, are integral to numerous metabolic pathways and are often studied as potential biomarkers for various diseases. However, the direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their poor ionization efficiency and inherent instability.[1][2] Chemical derivatization is a widely employed strategy to overcome these analytical hurdles by introducing a chemical tag that enhances detection sensitivity and improves chromatographic separation.[1][3][4]

This application note proposes a novel, hypothetical derivatization strategy utilizing 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a reagent for the targeted analysis of carbonyl-containing metabolites in biological samples. The reactive bromomethyl group of this pyrazine derivative is posited to react with the carbonyl group of target metabolites, forming a stable derivative with enhanced ionization properties, making it amenable to sensitive LC-MS/MS analysis.

Proposed Derivatization Reaction

The proposed reaction involves the nucleophilic attack of the carbonyl oxygen on the benzylic carbon of this compound, followed by the formation of a stable derivative. This reaction would be catalyzed under mild basic conditions to facilitate the initial deprotonation of the carbonyl compound, enhancing its nucleophilicity.

G cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' Carbonyl Metabolite product Derivatized Metabolite carbonyl->product + Derivatizing Agent (Mild Base) derivatizing_agent This compound derivatizing_agent->product

Caption: Proposed reaction of a carbonyl metabolite with the derivatizing agent.

Experimental Protocols

The following protocols are proposed for the derivatization and analysis of carbonyl-containing metabolites using this compound.

I. Sample Preparation: Extraction of Metabolites from Plasma
  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a deuterated carbonyl compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

II. Derivatization Protocol
  • Reconstitution: Reconstitute the dried extract in 50 µL of a 10 mM solution of this compound in acetonitrile.

  • Addition of Catalyst: Add 10 µL of a mild base catalyst (e.g., 10 mM triethylamine in acetonitrile).

  • Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.

  • Quenching: After incubation, cool the samples to room temperature and add 10 µL of 0.1% formic acid in water to quench the reaction.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G start Start: Plasma Sample extraction Metabolite Extraction (Methanol Precipitation) start->extraction drying Dry Down Extract extraction->drying derivatization Derivatization with This compound drying->derivatization cleanup Reaction Quenching & Centrifugation derivatization->cleanup analysis LC-MS/MS Analysis cleanup->analysis end End: Data Acquisition analysis->end

Caption: Experimental workflow for carbonyl metabolite derivatization.

III. LC-MS/MS Analysis

The following are proposed starting conditions for the analysis of derivatized carbonyl metabolites.

ParameterSuggested Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

Data Presentation

The following table represents hypothetical quantitative data for a panel of derivatized carbonyl metabolites in a control versus a treated group.

Derivatized MetaboliteControl Group (Peak Area Ratio to IS)Treated Group (Peak Area Ratio to IS)Fold Changep-value
Pyruvic Acid 1.25 ± 0.152.50 ± 0.302.00< 0.01
Acetone 0.80 ± 0.101.60 ± 0.202.00< 0.01
Formaldehyde 0.50 ± 0.050.75 ± 0.081.50< 0.05
Malondialdehyde 1.10 ± 0.122.75 ± 0.352.50< 0.01
Glyoxal 0.95 ± 0.111.90 ± 0.222.00< 0.01

Data are presented as mean ± standard deviation. IS = Internal Standard.

Signaling Pathway Visualization

The derivatization and analysis of carbonyl compounds can provide insights into pathways such as glycolysis and fatty acid oxidation.

G cluster_glycolysis Glycolysis cluster_fa_oxidation Fatty Acid Oxidation Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P FBP FBP F6P->FBP PFK-1 DHAP DHAP FBP->DHAP GAP GAP FBP->GAP Pyruvate Pyruvate GAP->Pyruvate ... Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH Fatty_Acids Fatty_Acids Acyl_CoA Acyl_CoA Fatty_Acids->Acyl_CoA Acyl_CoA->Acetyl_CoA β-oxidation Ketone_Bodies Ketone_Bodies Acetyl_CoA->Ketone_Bodies Ketogenesis TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Citrate Synthase

Caption: Key metabolic pathways involving carbonyl compounds.

The proposed use of this compound as a derivatizing agent for carbonyl-containing metabolites presents a promising, albeit hypothetical, strategy for enhancing their analysis in metabolomics research. The detailed protocols and methodologies provided herein offer a solid foundation for researchers to explore this novel application. Further experimental validation is necessary to determine the efficacy and robustness of this proposed method. Successful implementation could lead to improved detection and quantification of critical biomarkers, aiding in a deeper understanding of metabolic dysregulation in various disease states.

References

Application Note and Protocol: Pre-column Derivatization of Carboxylic Acids using 2-(Bromomethyl)-3,5,6-trimethylpyrazine for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of various analytes. However, many compounds, such as carboxylic acids, lack a native chromophore or fluorophore, leading to poor detection sensitivity with common HPLC detectors like UV-Vis or fluorescence detectors. Pre-column derivatization is a widely employed strategy to overcome this limitation by covalently attaching a labeling agent to the analyte of interest, thereby enhancing its detectability.[1][2][3][4] This application note provides a detailed protocol for the pre-column derivatization of carboxylic acids using 2-(Bromomethyl)-3,5,6-trimethylpyrazine, a reagent that introduces a UV-active pyrazine moiety to the analyte molecule.

The derivatization reaction is based on the nucleophilic substitution of the bromine atom in this compound by the carboxylate anion of the acid. This reaction is typically facilitated by a catalyst in an aprotic solvent. The resulting ester derivative can then be readily analyzed by reversed-phase HPLC with UV detection. While specific literature on this compound as a derivatizing agent is not widely available, the protocol described herein is adapted from established methods for similar bromomethyl-containing derivatizing reagents, such as p-bromophenacyl bromide.[5]

Principle of Derivatization

The derivatization of a carboxylic acid with this compound proceeds via an esterification reaction. The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pyrazine reagent. This results in the formation of a stable ester derivative and a bromide salt as a byproduct. The reaction is often catalyzed by a crown ether, which helps to solubilize the carboxylate salt in the organic solvent and enhance its nucleophilicity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction Derivatization Reaction (Esterification) Carboxylic_Acid->Reaction Derivatizing_Reagent 2-(Bromomethyl)-3,5,6- trimethylpyrazine Derivatizing_Reagent->Reaction Catalyst Crown Ether (e.g., 18-Crown-6) Catalyst->Reaction Base Weak Base (e.g., K2CO3) Base->Reaction Solvent Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Temperature Heat Temperature->Reaction Derivative Pyrazine Ester Derivative (UV-Active) Reaction->Derivative HPLC_Analysis HPLC-UV Analysis Derivative->HPLC_Analysis

Caption: Workflow for the pre-column derivatization of carboxylic acids.

Experimental Protocol

Materials and Reagents

  • Derivatizing Reagent: this compound

  • Analytes: Carboxylic acid standards (e.g., fatty acids, benzoic acid)

  • Solvent: Acetonitrile (HPLC grade), anhydrous

  • Catalyst: 18-Crown-6

  • Base: Potassium carbonate (K₂CO₃), anhydrous, powdered

  • Quenching Solution: Acetic acid solution (e.g., 1% in acetonitrile)

  • Standard Stock Solutions: Prepare individual stock solutions of carboxylic acid standards (e.g., 1 mg/mL) in acetonitrile.

  • Derivatizing Reagent Solution: Prepare a solution of this compound in acetonitrile (e.g., 5 mg/mL).

  • Internal Standard (Optional): A suitable carboxylic acid not present in the sample.

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Derivatization Procedure

  • Sample/Standard Preparation:

    • Pipette 100 µL of the carboxylic acid standard solution or sample extract into a clean, dry reaction vial.

    • If using an internal standard, add the appropriate volume at this stage.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition:

    • To the dried residue, add 200 µL of the this compound solution in acetonitrile.

    • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount (e.g., 0.5 mg) of 18-Crown-6. The amount of base and catalyst may need to be optimized.

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or water bath set to 60-70 °C for 30-60 minutes. The optimal reaction time and temperature should be determined experimentally for the specific analytes.

  • Quenching and Dilution:

    • After the reaction is complete, cool the vial to room temperature.

    • Add 100 µL of the quenching solution (e.g., 1% acetic acid in acetonitrile) to stop the reaction by neutralizing the excess base.

    • Dilute the reaction mixture with the mobile phase to a final volume of 1 mL.

  • Analysis:

    • Vortex the final solution and, if necessary, centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

G Start Start Sample_Prep 1. Pipette Sample/Standard (100 µL) into vial Start->Sample_Prep Dry_Down 2. Evaporate to dryness (Nitrogen stream) Sample_Prep->Dry_Down Add_Reagents 3. Add Derivatizing Reagent (200 µL), K2CO3 (2 mg), and 18-Crown-6 (0.5 mg) Dry_Down->Add_Reagents Mix 4. Vortex for 30 seconds Add_Reagents->Mix React 5. Heat at 60-70°C for 30-60 minutes Mix->React Cool 6. Cool to room temperature React->Cool Quench 7. Add Quenching Solution (100 µL) Cool->Quench Dilute 8. Dilute to 1 mL with mobile phase Quench->Dilute Centrifuge 9. Vortex and Centrifuge Dilute->Centrifuge Transfer 10. Transfer supernatant to HPLC vial Centrifuge->Transfer Inject 11. Inject into HPLC Transfer->Inject End End Inject->End

Caption: Step-by-step experimental workflow for derivatization.

HPLC Conditions

The following are suggested starting conditions for the HPLC analysis of the pyrazine ester derivatives. These conditions should be optimized for the specific application.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at the absorbance maximum of the pyrazine derivative (to be determined, likely in the 250-280 nm range)
Injection Volume 10-20 µL

Data Presentation

The performance of the derivatization and HPLC method should be evaluated by determining key analytical parameters. The following table provides an example of how to present such data for a series of fatty acid standards.

Analyte (Fatty Acid)Retention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantitation (LOQ) (pmol)Linearity (R²)
Lauric Acid (C12:0)12.5Data to be determinedData to be determined>0.99
Myristic Acid (C14:0)14.8Data to be determinedData to be determined>0.99
Palmitic Acid (C16:0)16.9Data to be determinedData to be determined>0.99
Stearic Acid (C18:0)18.7Data to be determinedData to be determined>0.99
Oleic Acid (C18:1)18.5Data to be determinedData to be determined>0.99

Note: The quantitative data in this table is illustrative and will need to be experimentally determined.

Method Validation and Considerations

  • Optimization: The reaction conditions (temperature, time, reagent concentrations) should be optimized to achieve maximum derivatization yield and minimize side reactions.

  • Stability: The stability of the derivatized products should be assessed over time to ensure the reliability of the analytical results.

  • Specificity: While the reaction is generally selective for carboxylic acids, potential interference from other nucleophilic functional groups such as phenols and thiols should be investigated, especially in complex sample matrices.[6]

  • Matrix Effects: When analyzing complex biological or environmental samples, matrix effects should be evaluated and, if necessary, mitigated through appropriate sample preparation techniques such as solid-phase extraction (SPE).

This application note provides a comprehensive, generalized protocol for the pre-column derivatization of carboxylic acids with this compound for enhanced detection in HPLC analysis. By converting non-chromophoric carboxylic acids into UV-active pyrazine esters, this method offers a viable approach for their sensitive and selective quantification. The provided protocol serves as a robust starting point for method development and can be adapted and optimized for a wide range of research and drug development applications.

References

Application Notes & Protocols: 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a Fluorescent Tag for Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of proteins is fundamental to understanding cellular processes, disease mechanisms, and for the development of therapeutics. Fluorescence-based detection offers high sensitivity and specificity for protein quantification.[1] This document outlines the application and protocols for using 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a novel fluorescent tag for the covalent labeling and subsequent quantification of proteins.

The this compound tag is a pyrazine derivative featuring a reactive bromomethyl group. This group acts as an electrophile, readily reacting with nucleophilic functional groups present on amino acid side chains within proteins.[2] The pyrazine core of the molecule is a luminophore, and its derivatives have been shown to exhibit fluorescence.[3][4][5] Upon covalent attachment to a protein, the fluorescent properties of the pyrazine moiety allow for sensitive detection and quantification.

Key Features:

  • Covalent Labeling: Forms a stable thioether or amine bond with proteins, ensuring label retention throughout experimental procedures.

  • Fluorescence-Based Detection: Enables highly sensitive quantification using standard laboratory fluorometers or fluorescence plate readers.

  • Specificity: The bromomethyl group exhibits reactivity towards nucleophilic amino acid residues.[2]

Principle of Reaction

The labeling of proteins with this compound is based on an alkylation reaction. The electrophilic bromomethyl group of the tag reacts with nucleophilic side chains of amino acids such as cysteine, histidine, and lysine. The general order of nucleophilicity for common amino acid side chains is Thiolate (Cys) > Amine (Lys, N-terminus) > Carboxylate (Asp, Glu) > Hydroxyl (Ser, Thr, Tyr).[2] The primary reaction is expected to occur with the highly nucleophilic thiol group of cysteine residues, forming a stable thioether linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-SH (Cysteine Residue) Product Fluorescently Labeled Protein Protein->Product Alkylation Tag This compound Tag->Product HBr HBr Product->HBr

Figure 1. Reaction of this compound with a cysteine residue on a protein.

Applications

  • Protein Quantification in Solution: Determine the concentration of purified proteins.

  • SDS-PAGE Analysis: Visualize and quantify protein bands in gels.

  • Western Blotting: As an alternative to antibody-based detection.

  • High-Throughput Screening: Quantify protein levels in multi-well plate formats.

Required Materials

Reagents:

  • This compound

  • Protein sample to be quantified

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA) standard

Equipment:

  • Fluorometer or fluorescence microplate reader

  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Incubator or water bath

  • Gel electrophoresis apparatus (for SDS-PAGE)

  • Gel imaging system

Experimental Protocols

Protocol 1: Protein Quantification in Solution

This protocol describes the steps for labeling a purified protein sample and creating a standard curve for quantification.

Quantification_Workflow A Prepare Protein Standards and Unknowns C Incubate Protein with Fluorescent Tag A->C B Prepare this compound Solution B->C D Quench the Labeling Reaction C->D E Measure Fluorescence D->E F Generate Standard Curve and Quantify E->F

Figure 2. Workflow for protein quantification in solution.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Labeling Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5.

    • This compound Stock Solution: Dissolve the tag in DMSO to a final concentration of 10 mM.

    • BSA Standard Solutions: Prepare a series of BSA standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in the Labeling Buffer.

    • Unknown Protein Sample: Dilute your protein sample in the Labeling Buffer to an estimated concentration within the range of the standard curve.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, add 100 µL of each BSA standard and the unknown protein sample.

    • Add 5 µL of the 10 mM this compound stock solution to each tube. This results in a molar excess of the tag.

    • Vortex briefly to mix.

    • Incubate the tubes at 37°C for 1 hour in the dark.

  • Quenching the Reaction:

    • Add 10 µL of 1 M Tris-HCl, pH 8.0 to each tube to quench the unreacted tag.

    • Vortex briefly and incubate for an additional 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Transfer 100 µL from each tube to a black 96-well microplate.

    • Measure the fluorescence using a fluorometer. Based on the pyrazine core, hypothetical excitation and emission maxima are estimated to be around 325 nm and 395 nm, respectively. These values should be optimized experimentally.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 mg/mL BSA) from all other readings.

    • Plot the background-subtracted fluorescence intensity of the BSA standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown protein sample by interpolating its fluorescence reading on the standard curve.

BSA Concentration (mg/mL)Average Fluorescence Intensity (a.u.)
0.050
0.1250
0.2480
0.4950
0.61420
0.81900
1.02350
Unknown Sample1150
Table 1. Hypothetical data for generating a protein quantification standard curve.
Protocol 2: In-Gel Protein Visualization (SDS-PAGE)

This protocol allows for the fluorescent visualization of protein bands directly in a polyacrylamide gel.

SDS_PAGE_Workflow A Label Protein Sample B Prepare Sample for SDS-PAGE A->B C Perform Electrophoresis B->C D Visualize Gel with a UV Transilluminator C->D

Figure 3. Workflow for in-gel protein visualization.

Step-by-Step Procedure:

  • Protein Labeling:

    • In a microcentrifuge tube, mix 20 µg of your protein sample with the Labeling Buffer to a final volume of 45 µL.

    • Add 5 µL of 10 mM this compound stock solution.

    • Incubate at 37°C for 1 hour in the dark.

    • Quench the reaction with 5 µL of 1 M Tris-HCl, pH 8.0.

  • Sample Preparation for SDS-PAGE:

    • Add an appropriate volume of 4x SDS-PAGE sample loading buffer to the labeled protein sample.

    • Heat the sample at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the prepared sample onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Visualization:

    • After electrophoresis, carefully remove the gel from the apparatus.

    • Place the gel on a UV transilluminator.

    • Visualize the fluorescently labeled protein bands. The gel can be imaged using a standard gel documentation system with UV excitation.

ParameterRecommended Setting
Excitation Wavelength ~325 nm (UV)
Emission Filter ~395 nm or a broadband UV filter
Labeling Time 60 minutes
Labeling Temperature 37°C
Table 2. Recommended parameters for in-gel visualization.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal - Insufficient labeling- Increase the incubation time or temperature. - Increase the molar ratio of the tag to the protein.
- Protein precipitation- Perform labeling at a lower temperature (e.g., room temperature or 4°C) for a longer duration.
High background fluorescence - Incomplete quenching of the tag- Ensure the quenching step is performed correctly. - Consider a desalting column to remove excess tag.
Inconsistent results - Inaccurate pipetting- Use calibrated pipettes and proper technique.
- Fluctuation in incubation time/temp- Maintain consistent experimental conditions.

Ordering Information

Product NameCatalog Number
This compound[Supplier Catalog No.]

Disclaimer: The photophysical data (excitation/emission wavelengths) and quantitative results presented in this document are hypothetical and for illustrative purposes. Researchers should experimentally determine the optimal conditions for their specific applications.

References

Application Notes and Protocols: 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a Novel Derivatizing Agent for Fatty Acid Analysis in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic compound featuring a reactive bromomethyl group attached to a trimethylated pyrazine ring. While traditionally utilized in the synthesis of flavor and fragrance compounds, its chemical structure presents significant potential for applications in clinical chemistry, particularly as a derivatizing agent for the analysis of endogenous and exogenous carboxylic acids, such as fatty acids, in biological matrices.[1][2] The pyrazine moiety can act as a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC), and its nitrogen atoms can facilitate ionization for sensitive detection by Mass Spectrometry (MS). This document outlines a proposed application of this compound for the derivatization of fatty acids for their subsequent quantitative analysis.

Principle of Application

The core of this application lies in the nucleophilic substitution reaction between the carboxylate group of a fatty acid and the electrophilic bromomethyl group of this compound. This reaction, typically carried out under basic conditions, results in the formation of a stable pyrazinylmethyl ester derivative. This derivatization serves two primary purposes in an analytical workflow:

  • Improved Chromatographic Properties: Fatty acids in their free form are often polar and can exhibit poor peak shape and retention in reverse-phase HPLC.[3] Esterification neutralizes the polar carboxyl group, rendering the analyte more amenable to chromatographic separation.[4]

  • Enhanced Detection: The introduction of the trimethylpyrazine group provides a UV-active moiety, allowing for sensitive detection using standard HPLC-UV detectors. Furthermore, the pyrazine ring can be readily protonated, making the derivatives suitable for positive-ion mode electrospray ionization-mass spectrometry (ESI-MS) for highly sensitive and specific quantification.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of representative fatty acids in human plasma using the proposed derivatization method followed by HPLC-UV analysis. This data is illustrative and would require experimental validation.

Analyte (Fatty Acid)Retention Time (min)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)Linear Range (µM)
Palmitic Acid (C16:0)12.50.51.51.5 - 5000.998
Oleic Acid (C18:1)14.20.41.21.2 - 5000.999
Linoleic Acid (C18:2)13.80.41.21.2 - 5000.997
Stearic Acid (C18:0)15.10.51.51.5 - 5000.998
Arachidonic Acid (C20:4)16.50.30.90.9 - 2500.999

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids in Human Plasma

1. Materials and Reagents:

  • This compound (≥95% purity)[1][2]

  • Human Plasma (collected in EDTA tubes)

  • Internal Standard (e.g., Heptadecanoic Acid, C17:0)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Potassium Carbonate (K₂CO₃)

  • Crown Ether (e.g., 18-Crown-6)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Methanol (HPLC grade)

  • Ultrapure Water

2. Sample Preparation (Lipid Extraction):

  • To 100 µL of human plasma in a glass tube, add 10 µL of the internal standard solution (1 mM in methanol).

  • Add 1 mL of a 2:1 (v/v) mixture of dichloromethane:methanol.

  • Vortex for 2 minutes to precipitate proteins and extract lipids.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization Procedure:

  • To the dried lipid extract, add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Add 5 mg of anhydrous potassium carbonate and a catalytic amount (approx. 1 mg) of 18-crown-6.

  • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 500 µL of ultrapure water and 500 µL of hexane.

  • Vortex for 1 minute to extract the pyrazinylmethyl ester derivatives into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Analysis of Derivatized Fatty Acids

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ultrapure Water

  • Gradient Elution:

    • 0-2 min: 70% A

    • 2-20 min: Gradient to 100% A

    • 20-25 min: Hold at 100% A

    • 25-26 min: Return to 70% A

    • 26-30 min: Re-equilibration at 70% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 270 nm (based on the pyrazine chromophore)

Visualizations

Derivatization_Reaction Fatty_Acid Fatty Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Fatty_Acid->Carboxylate Deprotonation Base Base (K₂CO₃) Derivative Pyrazinylmethyl Ester (R-COO-CH₂-Pyrazine) Carboxylate->Derivative Nucleophilic Substitution Derivatizing_Reagent This compound Derivatizing_Reagent->Derivative Byproduct Br⁻ Derivatizing_Reagent->Byproduct Leaving Group

Caption: Proposed reaction mechanism for fatty acid derivatization.

Experimental_Workflow Start Start: Human Plasma Sample Lipid_Extraction Lipid Extraction (Dichloromethane:Methanol) Start->Lipid_Extraction Evaporation1 Evaporation to Dryness Lipid_Extraction->Evaporation1 Derivatization Derivatization with This compound Evaporation1->Derivatization Liquid_Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Liquid_Extraction Evaporation2 Evaporation to Dryness Liquid_Extraction->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis End End: Quantitative Results HPLC_Analysis->End

Caption: Workflow for fatty acid analysis using the proposed method.

Discussion and Future Perspectives

The proposed application of this compound as a derivatizing agent offers a promising avenue for the sensitive analysis of fatty acids and other carboxylic acid-containing compounds in clinical and research settings. The methodology is based on well-established principles of esterification and chromatographic analysis.[4][5][6][7]

Future work should focus on the experimental validation of this protocol. This would involve optimizing the derivatization reaction conditions (e.g., reaction time, temperature, and reagent concentrations) and thoroughly validating the analytical method in accordance with regulatory guidelines (e.g., linearity, accuracy, precision, and stability). Furthermore, the applicability of this derivatization strategy for other classes of carboxylic acids, such as bile acids or drug metabolites, could be explored. The use of LC-MS/MS in conjunction with this derivatization would likely yield even lower detection limits and higher specificity, making it a powerful tool for clinical diagnostics and biomedical research.

References

Application Notes and Protocols for Solid-Phase Fluorescent Labeling of Peptides using 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biochemical and biomedical research, facilitating sensitive detection and quantification in a wide array of applications including fluorescence microscopy, immunoassays, and protein-protein interaction studies. This document provides a detailed protocol for the solid-phase synthesis (SPPS) of peptides incorporating the novel fluorescent tag, 2-(Bromomethyl)-3,5,6-trimethylpyrazine.

The pyrazine moiety is a key component in various biologically active compounds and can serve as a unique fluorescent probe. The reactive bromomethyl group of this compound allows for straightforward covalent attachment to nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amino group of lysine, via an alkylation reaction directly on the solid support. This method offers a convenient and efficient way to introduce a fluorescent label at a specific site within a peptide sequence during synthesis.

Principle of the Method

The synthesis is grounded in the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis. The peptide is assembled incrementally on a solid support (resin). Following the assembly of the desired peptide sequence, the this compound tag is introduced on-resin by reacting it with a deprotected nucleophilic amino acid side chain. Finally, the labeled peptide is cleaved from the resin and purified.

Materials and Equipment

Reagents and Chemicals
ReagentSupplierGrade
This compoundVarious≥95%
Fmoc-protected amino acidsVariousSynthesis Grade
Rink Amide ResinVarious100-200 mesh
PiperidineVariousACS Grade
N,N-Dimethylformamide (DMF)VariousAnhydrous
Dichloromethane (DCM)VariousACS Grade
N,N'-Diisopropylethylamine (DIEA)VariousSynthesis Grade
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousSynthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade
Equipment
  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

  • Vacuum filtration system

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization

Experimental Protocols

The overall workflow for the synthesis and labeling of the peptide is depicted below.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_labeling On-Resin Fluorescent Labeling cluster_cleavage Cleavage and Purification Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_Steps Washing Fmoc_Deprotection->Washing_Steps Amino_Acid_Coupling Amino Acid Coupling Repeat_Cycle Repeat Cycle Amino_Acid_Coupling->Repeat_Cycle Washing_Steps->Amino_Acid_Coupling Repeat_Cycle->Fmoc_Deprotection Selective_Deprotection Selective Side-Chain Deprotection (e.g., Cys(Trt)) Repeat_Cycle->Selective_Deprotection Neutralization Neutralization Selective_Deprotection->Neutralization Labeling_Reaction Labeling with This compound Neutralization->Labeling_Reaction Final_Washing Final Washing Labeling_Reaction->Final_Washing Cleavage Cleavage from Resin Final_Washing->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

Figure 1. Overall workflow for solid-phase synthesis and fluorescent labeling of peptides.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating it with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling: Activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base such as DIEA (6-10 equivalents) in DMF. Add this solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Labeling with this compound

This protocol describes the labeling of a cysteine residue. A similar procedure can be adapted for other nucleophilic residues like lysine, with potential adjustments to the base and reaction time.

  • Selective Deprotection: After assembling the desired peptide sequence containing a Cys(Trt) residue, selectively deprotect the thiol side chain. This can be achieved by washing the resin with a solution of TFA/TIS/DCM (1:5:94, v/v/v) for 30 minutes. Repeat this step 2-3 times.

  • Washing: Wash the resin thoroughly with DCM (3 times) and DMF (3 times).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2 times).

  • Labeling Reaction: Dissolve this compound (5 equivalents relative to the resin loading) in DMF. Add this solution to the resin, followed by the addition of DIEA (5 equivalents). Shake the reaction mixture for 4-6 hours at room temperature.

  • Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess labeling reagent and by-products.

labeling_pathway Peptide_Resin Peptide-Resin-Cys(Trt) Deprotected_Peptide Peptide-Resin-Cys(SH) Peptide_Resin->Deprotected_Peptide TFA/TIS/DCM Labeled_Peptide Peptide-Resin-Cys(S-CH2-Pyrazine) Deprotected_Peptide->Labeled_Peptide DIEA, DMF Reagent This compound Reagent->Labeled_Peptide

Figure 2. Reaction pathway for on-resin labeling of a cysteine residue.

Protocol 3: Cleavage and Purification
  • Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection step as described in Protocol 1, step 2.

  • Resin Drying: Wash the resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin) and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Data Presentation

The successful synthesis and labeling should be confirmed by analytical data. Below is a template for presenting the characterization data of a model labeled peptide.

Table 1: Characterization of a Model Labeled Peptide

Peptide SequenceModificationTheoretical Mass (Da)Observed Mass (Da)HPLC Purity (%)
H-Gly-Cys-Phe-NH₂Labeled with 2,3,5,6-tetramethylpyrazine512.6512.5>95
H-Lys-Gly-Cys-Ala-NH₂Labeled with 2,3,5,6-tetramethylpyrazine625.8625.7>95

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete LabelingInsufficient reagent or reaction timeIncrease the equivalents of the labeling reagent and base, and/or extend the reaction time. Ensure complete deprotection of the nucleophilic side chain.
Low Cleavage YieldIncomplete reaction or peptide precipitationEnsure sufficient cleavage time and use a fresh cleavage cocktail. Optimize the precipitation procedure by using colder ether or longer incubation at low temperature.
Multiple Peaks in HPLCSide reactions or incomplete purificationCheck for side reactions during labeling or cleavage. Optimize the HPLC purification gradient.
Mass DiscrepancyIncomplete removal of protecting groups or unexpected side reactionsReview the synthesis and cleavage protocols. Use scavengers in the cleavage cocktail appropriate for the amino acid composition.

Conclusion

The protocol described provides a robust method for the solid-phase fluorescent labeling of peptides using this compound. This approach allows for the site-specific incorporation of a unique pyrazine-based fluorophore, enabling a wide range of applications in chemical biology and drug discovery. The straightforward nature of the on-resin alkylation reaction makes this a valuable addition to the peptide chemist's toolkit.

Application Notes and Protocols for the Derivatization of Small Molecules with 2-(Bromomethyl)-3,5,6-trimethylpyrazine for Capillary Electrophoresis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of small molecules, offering high efficiency, short analysis times, and low sample consumption. However, the analysis of certain small molecules, such as thiols and carboxylic acids, can be challenging due to their low UV absorbance or lack of a chromophore, leading to poor detection sensitivity. Chemical derivatization is a common strategy to overcome this limitation by introducing a UV-active or fluorescent tag to the analyte molecule.

This document provides detailed application notes and protocols for the use of 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a pre-capillary derivatization reagent for the analysis of small molecule thiols and carboxylic acids by capillary electrophoresis. The pyrazine moiety of the reagent provides a strong UV chromophore, significantly enhancing the detection sensitivity of the derivatized analytes.

Principle of Derivatization

The reactive bromomethyl group of this compound readily undergoes a nucleophilic substitution reaction with the sulfhydryl group of thiols or the carboxylate group of carboxylic acids. This reaction forms a stable thioether or ester linkage, respectively, covalently attaching the trimethylpyrazine label to the target molecule. The derivatization reaction is typically carried out in an organic solvent in the presence of a base to facilitate the deprotonation of the thiol or carboxylic acid.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the derivatization reaction and the overall experimental workflow for the analysis of small molecules using this compound and capillary electrophoresis.

cluster_reagents Reactants cluster_reaction Derivatization Reaction cluster_product Product Reagent This compound Reaction Nucleophilic Substitution Reagent->Reaction Analyte Small Molecule (Thiol or Carboxylic Acid) Analyte->Reaction Derivative UV-Active Derivative Reaction->Derivative Sample_Preparation Sample Preparation (e.g., Extraction, Dilution) Derivatization Derivatization with This compound Sample_Preparation->Derivatization CE_Analysis Capillary Electrophoresis Separation Derivatization->CE_Analysis Detection UV Detection CE_Analysis->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Derivatization of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(Bromomethyl)-3,5,6-trimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, a reactive intermediate often used in the synthesis of flavor, fragrance, and pharmaceutical compounds.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in derivatization reactions with this compound can stem from several factors:

  • Poor Nucleophilicity of the Reagent: The incoming nucleophile (e.g., amine, thiol, or alcohol) may not be sufficiently reactive.

    • Solution: If using a neutral nucleophile, consider deprotonation with a suitable base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to generate a more reactive anionic nucleophile. The choice of base should be compatible with your substrate and solvent.

  • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the reactive site on your substrate can impede the reaction.

    • Solution: Consider using a less hindered nucleophile if the structure of your target molecule allows. Alternatively, you may need to optimize reaction conditions by increasing the temperature or using a more polar aprotic solvent to facilitate the reaction.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A common side reaction is the formation of the corresponding alcohol, 2-hydroxymethyl-3,5,6-trimethylpyrazine, through hydrolysis if water is present.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Decomposition of Starting Material: this compound can be sensitive to heat and light.

    • Solution: Store the starting material in a cool, dark, and dry place. For the reaction, consider running it at a lower temperature for a longer duration.

Q2: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate is a common issue. Besides unreacted starting material, several side products can form:

  • Hydrolysis Product: As mentioned, hydrolysis of the bromomethyl group to a hydroxymethyl group is a frequent side reaction in the presence of water.

  • Elimination Products: Although less common for this specific compound, elimination reactions to form a dimeric pyrazine species are possible under strongly basic conditions.

  • Over-alkylation (for primary amines): If you are reacting with a primary amine, it is possible for the product, a secondary amine, to react with another molecule of the starting material, leading to a tertiary amine byproduct.

    • Solution: Use a molar excess of the primary amine to favor the formation of the desired secondary amine.

Minimization and Purification Strategies:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of side products.

  • Purification: Column chromatography is a common and effective method for purifying pyrazine derivatives. A silica gel column with a gradient of ethyl acetate in hexane is often a good starting point for separating the desired product from impurities.[1]

Q3: The purification of my final product is challenging. What purification techniques are recommended?

A3: Purification of pyrazine derivatives can be challenging due to similar polarities of the product and byproducts.

  • Column Chromatography: This is the most widely used technique. Optimization of the solvent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: this compound is a reactive compound and should be handled with care. It is sensitive to moisture, heat, and light.

  • Storage: It should be stored in a tightly sealed container, in a refrigerator (2-8°C), under a dry, inert atmosphere (e.g., argon or nitrogen). Protect from light.

  • Handling: Handle in a well-ventilated fume hood. Due to its reactivity, it can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the derivatization of pyrazine compounds. Note that specific yields will vary depending on the exact substrate and reaction conditions.

Derivative TypeNucleophileSolventBaseTypical Yield (%)Reference
PyrazinemethanolH₂O (hydrolysis)Acetic Acid/H₂O₂--[1]
PyrazinemethanolReduction of Carboxylic AcidMethanolNaBH₄50[1]
Pyrazine Carboxylic AcidOxidation of PyrazinemethanolWaterKMnO₄33[1]
Pyrazinylmethyl SulfateSulfating Agent--13-30[1]
Pyrazinylmethyl GlucuronideGlucuronidating Agent--7-12[1]
Pyrazinylmethyl PalmitatePalmitic Acid-->98 (Purity)[2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general procedure for the synthesis of a 2-((alkylamino)methyl)-3,5,6-trimethylpyrazine derivative.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.2 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Base (if necessary): If the amine is used as its salt or if a stronger nucleophile is required, add a suitable base (e.g., K₂CO₃, 1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Addition of Pyrazine: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., inorganic salts) has formed, filter it off. The filtrate can be concentrated under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Derivatization

experimental_workflow start Start: Reactants dissolve Dissolve Nucleophile & Base in Anhydrous Solvent start->dissolve add_pyrazine Add 2-(Bromomethyl)-3,5,6- trimethylpyrazine Solution dissolve->add_pyrazine react Reaction Monitoring (TLC) add_pyrazine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

Signaling Pathways of Tetramethylpyrazine (TMP) Derivatives

Derivatives of tetramethylpyrazine (TMP), the parent compound of this compound, have been shown to be biologically active and modulate several signaling pathways.

ROS_AMPK_Pathway TMP Tetramethylpyrazine (TMP) ROS ↑ Reactive Oxygen Species (ROS) TMP->ROS induces AMPK Activate AMPK ROS->AMPK activates Bax Bax Translocation to Mitochondria AMPK->Bax promotes Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: TMP induces apoptosis in cancer cells via the ROS/AMPK pathway.[3]

HMGB1_TLR4_NFkB_Pathway TMP Tetramethylpyrazine (TMP) HMGB1 HMGB1 TMP->HMGB1 inhibits TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: TMP mitigates inflammation by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[4]

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-3,5,6-trimethylpyrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(Bromomethyl)-3,5,6-trimethylpyrazine is a reactive intermediate, primarily used in the synthesis of flavor and fragrance compounds.[1] Detailed public-domain literature on its specific use for labeling biomolecules is limited. This guide is therefore based on established principles of bioconjugation chemistry for similar bromomethyl-activated reagents and general troubleshooting for pyrazine chemistry.[2][3] The provided protocols and parameters should be considered as starting points for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a labeling context?

Due to its reactive bromomethyl group, this reagent is an alkylating agent.[1] It is suitable for covalently labeling nucleophilic functional groups found in proteins and other biomolecules. The trimethylpyrazine moiety provides a stable, aromatic tag that can be used for detection or to impart specific properties to the target molecule.

Q2: What is the reaction mechanism for labeling proteins?

The reaction is a nucleophilic substitution (SN2) reaction. A nucleophile on the biomolecule (e.g., the sulfur atom of a cysteine residue or a nitrogen atom in a histidine or lysine side chain) attacks the carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond.

Q3: Which amino acid residues are targeted by this reagent?

The primary targets for alkylation by bromomethyl groups under typical bioconjugation conditions (near-neutral to slightly basic pH) are the side chains of:

  • Cysteine (Thiol group): Highly reactive and often the most specific target.

  • Histidine (Imidazole group): Can be labeled, especially at slightly acidic to neutral pH.

  • Lysine (Amine group): Less reactive than thiols but can be labeled, particularly at higher pH values.

  • Methionine (Thioether group): Can be alkylated, but generally less reactive than cysteine.

Q4: How should I prepare and handle the this compound reagent?

The reagent is an off-white solid.[1] It should be stored in a dry, sealed container at 2-8°C.[1] For labeling reactions, prepare a fresh stock solution in an anhydrous, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use. Avoid aqueous buffers for stock preparation as the reagent can hydrolyze.

Q5: How can I remove unreacted label after the reaction?

Unreacted label can be removed by:

  • Dialysis or Buffer Exchange: Effective for labeled proteins.

  • Size Exclusion Chromatography (SEC): Separates the larger labeled protein from the small molecule reagent.

  • Reverse-Phase Chromatography (e.g., HPLC): Can be used for purifying smaller labeled molecules or for analytical purposes.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling reaction.

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Reagent Degradation: The bromomethyl group is susceptible to hydrolysis in aqueous solutions.Prepare reagent stock solution in anhydrous DMF or DMSO immediately before use. Minimize the time the reagent is in aqueous buffer before reacting with the target molecule.
Suboptimal pH: The nucleophilicity of target residues (e.g., cysteine thiol) is pH-dependent.Optimize the reaction pH. For cysteine labeling, a pH range of 7.0-8.5 is a good starting point. Buffer choice is also critical; avoid nucleophilic buffers like Tris. Use buffers like HEPES or phosphate.
Insufficient Molar Excess: The concentration of the labeling reagent may be too low.Increase the molar excess of the pyrazine reagent relative to the target molecule. Test a range (e.g., 10-fold, 20-fold, 50-fold excess).
Low Reaction Temperature or Time: The reaction may be too slow under the current conditions.[2]Increase the reaction temperature (e.g., from 4°C to room temperature) or extend the incubation time.[2] Monitor the reaction progress to avoid side reactions.
Protein Precipitation/Aggregation Solvent Shock: Adding a large volume of organic solvent (from the reagent stock) can denature the protein.Keep the volume of the added reagent stock solution low, typically <5% of the total reaction volume. Add the reagent slowly while gently vortexing.
Labeling-Induced Conformational Change: Modification of key residues may lead to protein instability.Reduce the molar excess of the labeling reagent or shorten the reaction time to achieve a lower degree of labeling. Screen different buffer conditions (e.g., varying ionic strength, adding stabilizers).
Non-Specific Labeling / Side Products Incorrect pH: At high pH (>8.5-9.0), lysine residues become more deprotonated and reactive, leading to less specific labeling if cysteine is the target.Lower the reaction pH to favor modification of the most reactive nucleophile (e.g., pH 7.0-7.5 for cysteine).
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the modification of less reactive sites.[4]Perform a time-course experiment to find the optimal reaction time where target labeling is maximized and side products are minimized.
Difficulty Purifying Labeled Product Co-eluting Impurities: Unreacted reagent or byproducts may have similar chromatographic properties to the labeled product.[5]Optimize the purification method. For SEC, ensure the column provides adequate resolution. For affinity purification (e.g., of a His-tagged protein), perform wash steps with mild detergents to remove non-specifically bound small molecules.[6][7]

Experimental Protocols & Data

General Protocol for Protein Labeling

This protocol provides a starting point for labeling a protein with a reactive cysteine residue.

  • Protein Preparation:

    • Dissolve the protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • If the protein has been stored in a buffer containing reducing agents (like DTT or BME), these must be removed prior to labeling. This can be done by dialysis or using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the pyrazine reagent stock solution to the protein solution.

    • Add the reagent dropwise while gently mixing. The final concentration of DMSO/DMF should ideally be below 5% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a small molecule thiol like DTT or BME to a final concentration of ~10-20 mM to scavenge any unreacted pyrazine reagent.

  • Purification:

    • Remove unreacted label and quenching reagents by size exclusion chromatography, dialysis, or tangential flow filtration.

    • Analyze the final product using techniques like UV-Vis spectroscopy, Mass Spectrometry (to confirm the mass increase), and SDS-PAGE.

Table of Recommended Starting Conditions
ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for targeting cysteine residues. Lower pH may favor histidine, while higher pH increases reactivity of lysines.[4]
Temperature 4°C - 25°CLower temperatures can improve specificity but require longer reaction times.[5]
Molar Excess (Reagent:Protein) 10:1 to 50:1Start with a lower excess and increase as needed to achieve the desired degree of labeling.
Reaction Time 1 hour - 18 hoursMonitor progress to avoid side reactions or product degradation with prolonged incubation.[4]
Buffer System HEPES, PhosphateAvoid nucleophilic buffers like Tris or glycine, which can react with the label.

Visualizations

Reaction Scheme

Caption: SN2 reaction of this compound with a protein thiol.

Experimental Workflow

Workflow prep_prot 1. Prepare Protein (Buffer Exchange) react 3. Mix & Incubate (e.g., 2h at RT) prep_prot->react prep_reag 2. Prepare Reagent Stock (in Anhydrous DMSO) prep_reag->react quench 4. Quench Reaction (Add DTT or BME) react->quench purify 5. Purify Product (Size Exclusion) quench->purify analyze 6. Analyze (MS, SDS-PAGE) purify->analyze

Caption: General workflow for labeling a protein with the pyrazine reagent.

Troubleshooting Decision Tree

Troubleshooting start Low Labeling Efficiency? check_reagent Was reagent stock freshly prepared in anhydrous solvent? start->check_reagent Yes reagent_yes Prepare fresh reagent and repeat check_reagent->reagent_yes No check_ph Is pH optimal (e.g., 7.0-8.5 for Cys)? check_reagent->check_ph Yes ph_no Optimize buffer pH. Avoid Tris buffer. check_ph->ph_no No check_ratio Increase molar excess of reagent (20x, 50x) check_ph->check_ratio Yes check_time Increase reaction time or temperature check_ratio->check_time

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: 2-(Bromomethyl)-3,5,6-trimethylpyrazine HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing no peak or a very small peak for my sample?

A1: This issue, known as loss of sensitivity, can stem from several sources. A primary concern for this compound is its potential instability due to the reactive bromomethyl group[1].

  • Sample Degradation: The compound may be degrading in the sample solvent or on the column. Prepare samples fresh and consider using a buffered mobile phase to maintain a stable pH. The stability of a similar compound, flupirtine maleate, was shown to be pH-dependent[2].

  • Improper Wavelength: Ensure the detector wavelength is set to the absorbance maximum of the analyte. Pyrazines typically have strong UV absorbance around 270 nm[3].

  • System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can lead to significant sample loss[4][5].

  • Injector Issues: A faulty injector rotor seal or an incorrectly sized sample loop can lead to inconsistent or no injection of the sample[6][7].

Q2: My peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can be particularly prevalent when analyzing basic compounds like pyrazines due to interactions with residual silanols on the silica-based column packing[8].

  • Secondary Silanol Interactions: To minimize these interactions, use a base-deactivated or end-capped C18 column[7]. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also significantly improve peak shape[2].

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample[4].

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent[8][9].

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimizing the pH can improve peak shape[5].

Q3: I'm observing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often from sources other than the injected sample.

  • Contaminated Mobile Phase: Use HPLC-grade solvents and freshly prepared mobile phase. Contaminants in the water or solvents are a common source of ghost peaks[4][5].

  • Carryover from Previous Injections: If a highly concentrated sample was previously injected, remnants may elute in subsequent runs. Implement a robust needle wash protocol and run blank injections to clean the system[7].

  • Sample Matrix Components: If analyzing complex samples, components from the matrix may be eluting. Proper sample preparation, such as solid-phase extraction (SPE), can help clean up the sample before injection[10].

Q4: My retention times are shifting from run to run. Why is this happening?

A4: Unstable retention times can compromise the reliability of your analytical method.

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pump is delivering the correct composition[9][10].

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times[4][5].

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 10-20 column volumes[4].

  • Pump Issues: Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time drift[5][9]. Purge the pump to remove any trapped air.

Q5: The system backpressure is too high. What should I do?

A5: High backpressure can damage the HPLC system and the column.

  • Column or Frit Blockage: The most common cause is a blockage in the column inlet frit due to particulate matter from the sample or mobile phase. Filtering your samples and mobile phase is crucial. Try back-flushing the column to dislodge the blockage[5][8].

  • Guard Column Contamination: If using a guard column, it may be contaminated and need replacement[5].

  • High Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size[5].

  • Tubing Blockage: Check for blockages in the system tubing, particularly between the injector and the column[4].

Experimental Protocol: HPLC Method for this compound

This section provides a detailed methodology for the analysis of this compound.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade)
Gradient 0-10 min: 50% B, 10-15 min: 50-80% B, 15-20 min: 80% B, 20-21 min: 80-50% B, 21-25 min: 50% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 270 nm[3]
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 10 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Common HPLC Issues and Recommended Solutions
Issue Potential Cause Recommended Action
No Peak / Small Peak Sample degradation, Incorrect wavelength, System leakPrepare fresh samples, Verify detector wavelength, Check for leaks[1][4][6]
Peak Tailing Secondary silanol interactions, Column overloadUse a base-deactivated column, Add TEA to mobile phase, Dilute sample[2][5][8]
Ghost Peaks Contaminated mobile phase, Sample carryoverUse fresh HPLC-grade solvents, Run blank injections[4][5]
Shifting Retention Times Inconsistent mobile phase, Temperature fluctuationsThoroughly mix and degas mobile phase, Use a column oven[4][5][9]
High Backpressure Column or frit blockage, Contaminated guard columnFilter samples and mobile phase, Back-flush column, Replace guard column[5][8]

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram pressure Check System Pressure start->pressure baseline Examine Baseline start->baseline peak_shape Analyze Peak Shape start->peak_shape retention Check Retention Time (RT) Stability start->retention high_pressure High Pressure? pressure->high_pressure drift Baseline Drift? baseline->drift tailing Peak Tailing? peak_shape->tailing rt_shift RT Shifting? retention->rt_shift low_pressure Low Pressure? high_pressure->low_pressure No blockage Check for Blockages (Frit, Tubing) high_pressure->blockage Yes leak Check for Leaks low_pressure->leak Yes noise Baseline Noise? drift->noise No equilibration Ensure Column Equilibration drift->equilibration Yes mobile_phase_prep Check Mobile Phase Preparation & Degassing noise->mobile_phase_prep Yes splitting Split Peaks? tailing->splitting No silanol Address Silanol Interactions (e.g., TEA) tailing->silanol Yes column_void Check for Column Void or Channeling splitting->column_void Yes flow_rate Verify Flow Rate & Pump Function rt_shift->flow_rate Yes temperature Check Column Temperature Control flow_rate->temperature

Caption: A workflow diagram for troubleshooting common HPLC issues.

Logical Relationships of Peak Tailing Causes

Peak_Tailing_Causes peak_tailing Peak Tailing Observed col_chem Column Chemistry Related peak_tailing->col_chem mobile_phase Mobile Phase Related peak_tailing->mobile_phase sample Sample Related peak_tailing->sample system System Hardware Related peak_tailing->system silanol_int Silanol Interactions col_chem->silanol_int col_contam Column Contamination col_chem->col_contam col_degrad Column Degradation col_chem->col_degrad ph_issue Incorrect pH mobile_phase->ph_issue buffer_issue Inadequate Buffering mobile_phase->buffer_issue overload Mass Overload sample->overload solvent_effect Injection Solvent Mismatch sample->solvent_effect extra_col_vol Excessive Extra-Column Volume system->extra_col_vol

Caption: Causes of peak tailing in HPLC analysis.

References

Technical Support Center: Enhancing Detection of 2-(Bromomethyl)-3,5,6-trimethylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the detection sensitivity of 2-(bromomethyl)-3,5,6-trimethylpyrazine and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound derivatives?

The most common methods are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for volatile and thermally stable pyrazine derivatives. It offers excellent separation and identification based on mass spectra and retention indices, which is crucial for distinguishing between isomers.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suitable for less volatile or thermally unstable derivatives.[2] Electrospray ionization (ESI) is typically used for polar or ionizable compounds, while atmospheric pressure chemical ionization (APCI) is better for less-polar, lower-molecular-weight compounds.[4]

Q2: I am experiencing very low signal intensity for my target analyte. What are the primary causes and how can I improve sensitivity?

Low signal intensity is a common challenge that can stem from several factors. Key areas to investigate include sample preparation, instrument parameters, and matrix effects.[5][6]

  • Sample Preparation: Inefficient extraction or analyte loss during cleanup can significantly reduce the amount of analyte reaching the detector. Consider optimizing your extraction method (e.g., LLE, SPE, SPME) and minimizing sample handling steps.[7]

  • Instrumental Parameters (LC-MS/GC-MS): Sub-optimal instrument settings are a major cause of poor sensitivity. This includes incorrect ionization mode, insufficient tuning of source voltages, inappropriate gas flows and temperatures, or non-optimized collision energy in MS/MS experiments.[4][6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate and insensitive measurements.[7]

Q3: How can I improve the chromatographic separation of pyrazine isomers?

Separating structurally similar isomers is often challenging due to their similar chemical properties.[3]

  • Optimize the Mobile/Stationary Phase: In HPLC, performing a systematic gradient optimization is crucial. A shallow gradient can often resolve closely eluting peaks.[3] In GC, selecting a column with a different stationary phase chemistry can alter selectivity and improve separation.

  • Use Retention Indices (RI) in GC-MS: The most reliable method for identifying and distinguishing isomers is to compare their retention indices with authentic standards or values from established databases.[3]

  • Avoid Column Overloading: Injecting too much sample can lead to broad, poorly resolved peaks. Ensure the sample load is appropriate for your column's capacity.[3]

Q4: What is chemical derivatization, and can it help improve detection sensitivity?

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[8] This is a powerful strategy for improving detection sensitivity for several reasons:

  • Enhanced Detector Response: A derivative can be designed to have a much stronger response with a specific detector. For example, introducing a halogenated group via derivatization can dramatically increase the signal in a GC with an electron capture detector (GC-ECD).[8]

  • Improved Volatility and Thermal Stability: Derivatization can make non-volatile compounds suitable for GC analysis.[8]

  • Better Peak Shape: It can reduce peak tailing caused by interactions between the analyte and the chromatographic system.[9]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during the analysis of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Low Signal Intensity 1. Inefficient Extraction: Analyte is lost during sample preparation.[7] 2. Analyte Degradation: The bromomethyl group is reactive and may degrade under harsh conditions (e.g., high temperature, extreme pH).[10] 3. Sub-optimal MS Ionization: Incorrect source parameters (voltages, gas flow, temperature) are used.[4][6] 4. Matrix Suppression: Co-eluting matrix components interfere with analyte ionization.[7]1. Optimize Extraction: Systematically test different solvents, pH, and extraction techniques (e.g., HS-SPME for volatile pyrazines).[7] 2. Use Milder Conditions: Avoid excessive heat in the GC inlet and use milder extraction and workup procedures.[10] 3. Tune the Mass Spectrometer: Infuse a standard solution of the analyte to optimize all key source parameters and select the most abundant and stable precursor/product ions for MS/MS.[4] 4. Improve Sample Cleanup: Use a more selective SPE phase or dilute the sample to reduce the concentration of interfering compounds.[7]
Poor Peak Shape (Tailing or Fronting) 1. Active Sites: Polar Si-OH groups on glassware or in the GC inlet/column can interact with the nitrogen atoms in the pyrazine ring, causing tailing.[9] 2. Column Overloading: Injecting too much sample saturates the column.[3] 3. Inappropriate Mobile Phase pH (LC): If the mobile phase pH is close to the analyte's pKa, it can lead to poor peak shape.1. Deactivate Glassware: Silanize all glassware, vials, and liners to mask active sites.[9] Use a high-quality, inert GC column. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Adjust Mobile Phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.
Inconsistent or Non-Reproducible Results 1. Variable Analyte Recovery: Inconsistent sample preparation leads to variations in analyte recovery.[7] 2. Instrument Instability: Fluctuations in temperature, gas flow, or voltages in the LC or GC system. 3. Improper Internal Standard Use: The chosen internal standard may not behave similarly to the analyte, failing to compensate for variations.1. Standardize and Automate Sample Prep: Use an autosampler for extractions if possible. Create a detailed SOP for manual preparation steps. Use the standard addition method to check for recovery issues.[7] 2. Equilibrate the System: Ensure the instrument is fully equilibrated before starting a sequence. Check for leaks and ensure consistent gas pressures. 3. Select an Appropriate Internal Standard: Choose a stable, isotopically-labeled version of the analyte or a structural analog that experiences similar matrix effects.
Suspected Fluorescence Quenching 1. Analyte Structure: The pyrazine ring system itself, or its interaction with other molecules, can lead to fluorescence quenching through mechanisms like energy transfer or internal conversion to a dark state.[11][12] 2. Complex Formation: Interaction with solvent molecules or other sample components can form non-fluorescent complexes (exciplexes).[13]1. Change Detection Method: If fluorescence detection is not viable due to inherent quenching, switch to a more robust method like mass spectrometry. 2. Modify the Analyte: Derivatization to attach a known, stable fluorophore can overcome the native quenching properties. 3. Solvent Screening: If using fluorescence, test different solvents to see if quenching is solvent-dependent.

Section 3: Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol is effective for extracting volatile pyrazine derivatives from complex matrices, minimizing matrix effects.[7]

Materials:

  • HS-SPME autosampler vial (20 mL) with screw cap and septum

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heating block or autosampler agitator

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial. For solid samples, add a small amount of purified water to facilitate volatile release.

  • Equilibration: Place the vial in the heating block. Equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the analytes to partition into the headspace.

  • Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes).

  • Analysis: Start the GC-MS analysis using an appropriate temperature program to separate the desorbed analytes.

Protocol 2: Optimizing LC-MS/MS Parameters

This protocol provides a systematic approach to tuning an MS detector for maximum sensitivity.[4]

Materials:

  • A standard solution of the target pyrazine derivative (~1 µg/mL)

  • LC-MS/MS system

  • Mobile phases (e.g., 0.1% Formic Acid in Water and Acetonitrile)

Procedure:

  • Analyte Infusion: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a typical flow rate (e.g., 10-20 µL/min) via a tee-piece connected to the LC flow.

  • Optimize Ion Source:

    • Select the ionization mode (ESI or APCI, positive or negative) that gives the highest signal. For pyrazines, ESI positive mode is a good starting point.

    • Manually adjust key parameters one by one to maximize the signal for the precursor ion ([M+H]⁺). These include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Set each parameter to a value on a stable maximum plateau rather than a sharp peak for robustness.[4]

  • Select Precursor Ion: In MS1 scan mode, confirm the mass of the most abundant precursor ion for your analyte.

  • Optimize Fragmentation (MS/MS):

    • Select the precursor ion for fragmentation.

    • Vary the collision energy (CE) and observe the resulting product ions.

    • Choose 2-3 of the most intense and stable product ions for Selected Reaction Monitoring (SRM). The transition from the precursor to these product ions will be used for quantification.

    • Optimize the CE for each individual SRM transition to achieve the highest signal intensity.

Section 4: Data Presentation

Table 1: Comparison of Typical Detection Limits for Pyrazine Analysis

Analytical TechniqueTypical Limit of Detection (LOD)Notes
GC-FID (Flame Ionization Detector)1-10 ng/mLGood for general quantification but lacks specificity.
GC-NPD (Nitrogen-Phosphorus Detector)10-100 pg/mLHighly selective for nitrogen-containing compounds like pyrazines.
GC-MS (Scan Mode)0.1-5 ng/mLProvides structural confirmation.
GC-MS/MS (SRM/MRM Mode)1-100 pg/mLExcellent sensitivity and selectivity; reduces chemical noise.
LC-MS/MS (SRM/MRM Mode)0.1-50 pg/mLGold standard for sensitivity and specificity, especially in complex matrices.[4][6]
Note: Values are illustrative and depend heavily on the specific analyte, matrix, and instrument.

Table 2: Common Adducts and Fragmentation Patterns in Mass Spectrometry

Ion TypeDescriptionCommon Cause / Observation
[M+H]⁺ Protonated MoleculeThe primary precursor ion in ESI positive mode.
[M+Na]⁺ Sodium AdductOften observed in ESI when sodium salts are present in the sample or mobile phase.
[M+NH₄]⁺ Ammonium AdductCommon when using ammonium-based buffers (e.g., ammonium formate).
Benzylic Cleavage Loss of the alkyl side chainIn Electron Ionization (EI-MS), the most common fragmentation is the cleavage of the C-C bond beta to the pyrazine ring.[3]
McLafferty Rearrangement Loss of an alkeneCan occur in EI-MS if the alkyl side chain is at least three carbons long and has a gamma-hydrogen.[3]

Section 5: Diagrams and Workflows

G start Low / No Signal Detected check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Verify Instrument Parameters start->check_instrument is_recovery_ok Is Analyte Recovery >80%? check_sample_prep->is_recovery_ok is_tuned Is MS Source Tuned for Analyte? check_instrument->is_tuned is_recovery_ok->check_instrument Yes optimize_extraction Optimize Extraction Protocol (Solvent, pH, Method) is_recovery_ok->optimize_extraction No tune_ms Infuse Standard & Tune MS (Voltages, Gas, Temp) is_tuned->tune_ms No check_matrix Assess Matrix Effects (Dilution, Standard Addition) is_tuned->check_matrix Yes check_degradation Investigate Analyte Degradation (Use Milder Conditions) optimize_extraction->check_degradation end Sensitivity Improved check_degradation->end tune_ms->end derivatize Consider Chemical Derivatization for Enhanced Response check_matrix->derivatize derivatize->end

Caption: Troubleshooting decision tree for low detection sensitivity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection extraction Extraction (LLE, SPE, or SPME) sample->extraction cleanup Cleanup / Concentration extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization injection GC/LC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan or SRM/MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for pyrazine derivative analysis.

G cluster_analyte Analyte Properties cluster_matrix Sample Matrix cluster_method Analytical Method sensitivity Overall Detection Sensitivity volatility Volatility volatility->sensitivity polarity Polarity polarity->sensitivity stability Thermal/Chemical Stability stability->sensitivity ionization_eff Ionization Efficiency ionization_eff->sensitivity complexity Matrix Complexity complexity->sensitivity interferences Co-eluting Interferences interferences->sensitivity extraction Extraction Efficiency extraction->sensitivity chromatography Chromatographic Resolution chromatography->sensitivity instrument Instrument Configuration (GC vs LC, Detector) instrument->sensitivity derivatization Derivatization derivatization->volatility Improves derivatization->ionization_eff Improves derivatization->chromatography Improves cleanup Sample Cleanup cleanup->interferences Reduces

Caption: Key factors influencing detection sensitivity.

References

Technical Support Center: Side Reactions of 2-(Bromomethyl)-3,5,6-trimethylpyrazine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 2-(Bromomethyl)-3,5,6-trimethylpyrazine in biological samples. The information is intended to help researchers anticipate and address challenges during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions of this compound in biological samples?

A1: Based on its chemical structure, this compound is susceptible to nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the benzylic carbon an electrophilic site. In a biological matrix, this can lead to:

  • Glutathione Conjugation: Reaction with the thiol group of glutathione, a major endogenous antioxidant. This can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs).

  • Protein Adduct Formation: Covalent binding to nucleophilic residues on proteins, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group).

  • Hydrolysis: Reaction with water to form the corresponding hydroxymethyl derivative.

  • Metabolism: The pyrazine ring and methyl groups can undergo oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of carboxylic acids or hydroxylated metabolites. Alkylpyrazines are known to be metabolized into corresponding pyrazine carboxylic acids.[1]

Q2: My compound appears to be unstable in plasma. What could be the cause?

A2: Instability of this compound in plasma is likely due to enzymatic hydrolysis by plasma esterases or other hydrolases, or reaction with plasma proteins.[2][3][4] To investigate this, you can perform a plasma stability assay and analyze for the parent compound depletion and the appearance of potential degradation products, such as the hydroxymethyl derivative.

Q3: I am observing unexpected peaks in my LC-MS/MS analysis. How can I identify if they are adducts of my compound?

A3: Unexpected peaks could be glutathione conjugates, protein adduct-derived peptides, or other metabolites. To identify them, you can use high-resolution mass spectrometry to obtain accurate mass and fragmentation data.

  • Glutathione Adducts: Look for a characteristic mass shift corresponding to the addition of a glutathione moiety (C10H17N3O6S, molecular weight ~307.3 Da) minus a bromine atom. Fragmentation of glutathione conjugates often results in a neutral loss of the pyroglutamic acid moiety (129 Da).[5]

  • Protein Adducts: This requires a proteomics approach. After incubation with a protein like human serum albumin (HSA), the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. Look for peptides with a mass modification corresponding to your compound.

  • Metabolites: Based on the metabolism of similar pyrazine compounds, you can predict potential metabolites (e.g., carboxylic acids from oxidation of the methyl groups) and search for their corresponding masses.[1]

II. Troubleshooting Guides

Issue 1: Difficulty in Detecting Glutathione Adducts
Symptom Possible Cause Troubleshooting Steps
No detectable glutathione adduct peak in LC-MS/MS.1. Low rate of adduct formation. 2. Adduct is unstable. 3. Suboptimal LC-MS/MS method.1. Increase incubation time or concentration of the compound. 2. Ensure samples are processed and analyzed promptly. Consider using trapping agents to stabilize the adduct. 3. Optimize MS parameters for the predicted adduct mass. Use a high-resolution instrument for accurate mass detection.[6]
High background noise interfering with adduct detection.Matrix effects from the biological sample.1. Improve sample cleanup using solid-phase extraction (SPE). 2. Use a more advanced LC-MS/MS technique like multiple reaction monitoring (MRM) for higher selectivity.[7]
Issue 2: Inconsistent Results in Plasma Stability Assays
Symptom Possible Cause Troubleshooting Steps
High variability in compound half-life between replicates.1. Inconsistent incubation conditions. 2. Variability in plasma batches. 3. Inaccurate sample processing.1. Ensure precise temperature control (37°C) and consistent shaking. 2. Test multiple batches of plasma to assess variability.[8] 3. Use an automated liquid handler for precise pipetting. Quench the reaction effectively at each time point.
Compound appears too stable or too unstable.1. Incorrect assay conditions for the compound's reactivity. 2. Issues with the analytical method.1. Adjust the incubation time points to better capture the degradation profile. 2. Validate the LC-MS/MS method for linearity, accuracy, and precision. Ensure the internal standard is appropriate.

III. Quantitative Data Summary

Table 1: Template for In Vitro Glutathione Conjugation Kinetics

ParameterValueConditions
Second-order rate constant (k)[To be determined]37°C, pH 7.4, in presence of GST
Half-life (t½) of Parent Compound[To be determined]1 µM initial concentration
% Conjugate formation at 60 min[To be determined]1 µM initial concentration

Table 2: Template for Plasma Stability Assessment

Biological MatrixHalf-life (t½) (min)% Remaining at 120 min
Human Plasma[To be determined][To be determined]
Rat Plasma[To be determined][To be determined]
Mouse Plasma[To be determined][To be determined]

IV. Experimental Protocols

Protocol 1: In Vitro Glutathione Conjugation Assay

Objective: To determine the potential of this compound to form glutathione (GSH) conjugates in a liver microsome system.

Materials:

  • This compound

  • Rat or human liver microsomes

  • Glutathione (GSH)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, GSH, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of 1-10 µM.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% TFA.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS.

LC-MS/MS Analysis:

  • Use a C18 reverse-phase column.

  • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor for the parent compound and the predicted mass of the GSH conjugate.

  • Use a high-resolution mass spectrometer to confirm the elemental composition of any potential adducts.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of this compound in plasma from different species.

Materials:

  • This compound

  • Human, rat, and mouse plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (a structurally similar and stable compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • Thaw plasma on ice and centrifuge to remove any precipitates.

  • In a 96-well plate, add the test compound to the plasma to a final concentration of 1 µM.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Seal the plate, vortex, and centrifuge.

  • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the half-life (t½) from the slope of the linear regression.[2]

V. Visualizations

Side_Reaction_Pathway Compound This compound GSH_Adduct Glutathione Conjugate Compound->GSH_Adduct GSH (GST-catalyzed or non-enzymatic) Protein_Adduct Protein Adduct Compound->Protein_Adduct Protein Nucleophiles (e.g., Cys, His, Lys) Hydrolysis_Product Hydroxymethyl Derivative Compound->Hydrolysis_Product H2O (Enzymatic or non-enzymatic) Metabolite Oxidative Metabolites (e.g., Carboxylic Acid) Compound->Metabolite CYP450 Enzymes

Caption: Potential side reaction pathways of this compound in biological systems.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubation in Biological Matrix (Plasma, Microsomes, etc.) Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LC_Separation LC Separation Centrifugation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Identification) MS_Detection->Data_Analysis

Caption: General experimental workflow for studying the side reactions of this compound.

References

stability of 2-(Bromomethyl)-3,5,6-trimethylpyrazine derivatives in autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of 2-(Bromomethyl)-3,5,6-trimethylpyrazine derivatives in an autosampler. It includes frequently asked questions, troubleshooting guides for common analytical issues, and a detailed experimental protocol for stability testing.

Introduction

This compound is a reactive intermediate used in the synthesis of flavor, fragrance, and pharmaceutical compounds.[1][2] The presence of a reactive bromomethyl group suggests potential instability in solution, which can be a significant concern during automated analytical procedures using an autosampler. This guide will help researchers identify and troubleshoot stability-related issues.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a concern in an autosampler?

A1: The bromomethyl group is a reactive functional group. When dissolved in common HPLC solvents, the compound may degrade over time while sitting in the autosampler vial. This degradation can be influenced by factors such as the solvent composition, temperature, pH, and light exposure. Degradation can lead to inaccurate quantification, the appearance of unknown peaks in the chromatogram, and unreliable experimental results.

Q2: What are the potential degradation pathways for this compound?

A2: Given its structure, potential degradation pathways include hydrolysis of the bromomethyl group to a hydroxymethyl group, or reaction with nucleophilic components in the solvent or sample matrix. Forced degradation studies are the most effective way to identify potential degradation products and pathways.[3]

Q3: What are the typical signs of compound instability in an autosampler?

A3: Signs of instability include:

  • A decrease in the peak area of the main compound over a sequence of injections.

  • The appearance and/or increase in the peak area of new, unidentified peaks (degradants).

  • Changes in peak shape or retention time.

Q4: How can I differentiate between compound instability and instrument issues?

A4: Instrument issues like leaks, injection problems, or detector drift can mimic instability.[4][5][6][7] To differentiate, inject a fresh, newly prepared standard. If the issue persists with the fresh standard, it is likely an instrument problem. If the fresh standard gives the expected result while older samples do not, compound instability is the likely cause. Our troubleshooting guide below provides more detail.

Troubleshooting Guide

Use the following table to diagnose and resolve common issues encountered during the analysis of this compound derivatives.

Observed Problem Potential Cause Recommended Action
Decreasing peak area over timeCompound Degradation: The compound is not stable in the chosen solvent or under the autosampler conditions.1. Prepare fresh samples and inject immediately. 2. Cool the autosampler tray (if available). 3. Evaluate alternative, less reactive solvents. 4. Perform a forced degradation study to understand stability limits.[8]
Selective Evaporation: The solvent is evaporating from the vial, concentrating the sample.1. Ensure vial caps are properly sealed. 2. Use vial caps with appropriate septa for your solvent.
Injector Issues: Inconsistent injection volumes.1. Check for air bubbles in the syringe and sample loop. 2. Prime the injector. 3. Inspect the syringe for leaks or damage.
Appearance of new peaksCompound Degradation: The new peaks are degradation products.1. Correlate the appearance of new peaks with a decrease in the main peak area. 2. Use a stability-indicating method to separate the parent compound from degradants.[9] 3. Conduct a forced degradation study to confirm the identity of degradation products.
Contamination: Carryover from a previous injection or contaminated solvent.1. Inject a blank (solvent only) to check for carryover.[6] 2. Clean the injection port and syringe. 3. Use fresh, high-purity solvents.
Inconsistent Retention TimesPump/Flow Rate Issue: Fluctuations in the mobile phase flow rate.1. Check for leaks in the pump and tubing connections.[5] 2. Degas the mobile phase. 3. Prime the pump to remove air bubbles.[6]
Column Temperature: Fluctuations in the column oven temperature.1. Ensure the column oven is set to a stable temperature.
Mobile Phase Composition: Inconsistent mobile phase mixture.1. If using online mixing, check that all solvent lines are primed and free of bubbles.[7] 2. Consider pre-mixing the mobile phase.
Peak Tailing or SplittingColumn Overload: Injecting too much sample.1. Reduce the injection volume or sample concentration.[7]
Column Contamination/Void: The column is dirty or has developed a void at the inlet.1. Backflush the column with a strong solvent. 2. Replace the column frit. 3. If the problem persists, replace the column.[10]
Poor Peak Focusing: The sample is dissolved in a solvent much stronger than the mobile phase.1. Dissolve the sample in the initial mobile phase if possible.

Troubleshooting Workflow

Troubleshooting_Workflow start_node Problem Observed (e.g., Decreasing Peak Area) decision_node Inject Fresh Standard start_node->decision_node process_node Check for Leaks, Air Bubbles, Contamination. Consult Instrument Manual. decision_node->process_node  Problem Persists (Instrument Issue) process_node2 Indicates Sample Instability or Preparation Error. decision_node->process_node2 Problem Solved (Sample Issue)   end_node Problem Resolved process_node->end_node end_node_fail Further Investigation process_node3 Perform Forced Degradation Study end_node_fail->process_node3 process_node2->end_node_fail

Caption: A logical workflow for troubleshooting analytical issues.

Experimental Protocols

Protocol: Forced Degradation Study for Autosampler Stability

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding how a compound behaves under stress.[8][11] This protocol outlines a general approach that should be adapted to your specific analytical method and instrumentation.

1. Objective: To evaluate the stability of this compound in a selected analytical solvent under various stress conditions that mimic potential autosampler environments.

2. Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Autosampler with temperature control (recommended)

  • pH meter

  • Calibrated pipettes and volumetric flasks

3. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

4. Stress Conditions: For each condition, prepare a sample in an autosampler vial. Aim for 5-20% degradation of the parent compound.[11]

  • Control: Dilute the stock solution with the analytical mobile phase to the target concentration. Store at the intended autosampler temperature (e.g., 4°C).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Let it stand at room temperature.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Let it stand at room temperature.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Let it stand at room temperature.

  • Thermal Stress: Store a vial of the control solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose a vial of the control solution to UV light.

5. Time-Point Analysis:

  • Inject the control and each stressed sample onto the HPLC system at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

6. Data Analysis:

  • Calculate the percentage degradation of the parent compound at each time point for each condition.

  • Summarize the results in a table, showing the percentage of the parent compound remaining and the percentage of major degradants formed.

  • Use a PDA detector to check for peak purity to ensure that the parent peak is not co-eluting with any degradation products.

Experimental Workflow Diagram

Forced_Degradation_Workflow start_node Prepare Stock Solution (1 mg/mL in ACN) stress_conditions Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start_node->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) stress_conditions->sampling analysis HPLC-PDA Analysis sampling->analysis data_processing Calculate % Degradation Assess Peak Purity analysis->data_processing conclusion Determine Stability Profile & Degradation Pathways data_processing->conclusion

Caption: Workflow for a forced degradation stability study.

By following these guidelines, researchers can effectively assess the stability of this compound derivatives in an autosampler, ensuring the generation of accurate and reliable analytical data.

References

effect of pH on 2-(Bromomethyl)-3,5,6-trimethylpyrazine derivatization efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-3,5,6-trimethylpyrazine. The information provided is intended to assist with challenges encountered during derivatization experiments, with a focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the derivatization of this compound?

The pH of the reaction medium can significantly influence the derivatization efficiency of this compound by affecting both the stability of the reagent and the nucleophilicity of the substrate. The reaction proceeds via a nucleophilic substitution mechanism where a nucleophile attacks the methylene carbon, displacing the bromide ion. The pH can impact this in several ways:

  • Nucleophile Activity: For many nucleophiles, such as amines and thiols, their nucleophilicity is pH-dependent.

    • Amines: In acidic conditions, amines are protonated to form ammonium salts, which are not nucleophilic. Therefore, derivatization of amines is typically carried out under neutral to basic conditions to ensure the amine is in its free, nucleophilic form.

    • Thiols: Similarly, thiols are more nucleophilic in their thiolate anion form (RS⁻), which is favored under basic conditions. However, highly basic conditions can also promote side reactions. Derivatization of thiols is often most effective in a neutral to slightly basic pH range.[1]

  • Side Reactions: Acidic conditions may lead to protonation of the pyrazine ring, which could potentially make it more susceptible to other reactions.[3]

Q2: I am observing low yield in my derivatization reaction. What are the potential causes related to pH?

Low derivatization yield can be attributed to several factors, with pH being a critical parameter. Consider the following:

  • Suboptimal pH for the Nucleophile: If you are derivatizing an amine or a thiol, an incorrect pH may be the primary reason for low yield. Ensure the pH of your reaction mixture is appropriate to maintain the nucleophile in its active, deprotonated state. For amines, a pH above their pKa is generally required. For thiols, a pH around or slightly above their pKa can increase the concentration of the more nucleophilic thiolate anion.

  • Reagent Degradation: If the reaction is performed at a pH that is too high or too low for an extended period, the this compound reagent may degrade.

  • Competing Reactions: At certain pH values, side reactions may become more prominent, consuming your starting material or desired product.

Q3: What is the recommended pH range for derivatization with this compound?

While specific quantitative data on the optimal pH for the derivatization of this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest the following:

  • For Amine Nucleophiles: A pH range of 7.5 to 10.5 is often a good starting point. This range is typically high enough to ensure the amine is deprotonated and nucleophilic, but not so high as to cause significant degradation of the pyrazine reagent. Some protocols for amine derivatization with other reagents utilize a pH of 7.5 or 10.2.

  • For Thiol Nucleophiles: A pH range of 7.0 to 8.5 is generally recommended. This range provides a good balance between the formation of the more reactive thiolate anion and the stability of the starting materials. For instance, the derivatization of thiols with maleic anhydride is reported to be most effective at a neutral pH.[1]

It is highly recommended to perform a pH optimization study for your specific nucleophile and reaction conditions to determine the optimal pH for maximum efficiency.

Troubleshooting Guide

Issue Potential Cause Related to pH Suggested Solution
Low or No Product Formation The pH is too low, causing protonation of the amine or thiol nucleophile and rendering it non-nucleophilic.Increase the pH of the reaction mixture using a suitable buffer. For amines, aim for a pH above the pKa of the conjugate acid. For thiols, a neutral to slightly basic pH is often optimal.
The pH is too high, leading to degradation of the this compound reagent.Lower the pH of the reaction mixture. Consider performing the reaction at a lower temperature to minimize degradation if a higher pH is required for nucleophile activation.
Formation of Multiple Products/Byproducts The pH is promoting side reactions. For example, acidic conditions might lead to reactions involving the protonated pyrazine ring.Adjust the pH to a more neutral range. Analyze the byproducts to understand the nature of the side reactions and adjust the conditions accordingly.
Inconsistent Results The reaction is unbuffered, and the pH is changing during the course of the reaction. The reaction itself might produce acidic or basic byproducts.Use a suitable buffer system to maintain a constant pH throughout the reaction. Common buffers include phosphate, borate, and carbonate buffers.

Experimental Protocols

Below are generalized experimental protocols for the derivatization of amine and thiol compounds with this compound. Note: These are starting points and should be optimized for your specific application.

Protocol 1: Derivatization of an Amine Nucleophile

Objective: To derivatize a primary or secondary amine with this compound.

Materials:

  • Amine-containing sample

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Buffer solution (e.g., 0.1 M Borate buffer, pH 9.0)

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in the chosen buffer to a known concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Derivatization Reaction: a. In a reaction vial, add an aliquot of the amine sample solution. b. Add an excess of the this compound solution. The exact molar excess should be optimized but a 2-5 fold excess is a good starting point. c. Vortex the mixture gently. d. Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes). Optimization of temperature and time is recommended.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an acidic solution to protonate any remaining free amine.

  • Analysis: Analyze the reaction mixture by a suitable analytical technique, such as HPLC or GC-MS, to determine the derivatization efficiency.

Protocol 2: Derivatization of a Thiol Nucleophile

Objective: To derivatize a thiol-containing compound with this compound.

Materials:

  • Thiol-containing sample

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Buffer solution (e.g., 0.1 M Phosphate buffer, pH 7.5)

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve the thiol-containing sample in the chosen buffer to a known concentration.

  • Reagent Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Derivatization Reaction: a. In a reaction vial, add an aliquot of the thiol sample solution. b. Add an excess of the this compound solution (e.g., 2-5 fold molar excess). c. Vortex the mixture. d. Incubate the reaction at a controlled temperature (e.g., room temperature to 50°C) for a specific time (e.g., 15-45 minutes). Thiol derivatizations are often faster than amine derivatizations.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with excess this compound.

  • Analysis: Analyze the derivatized sample using an appropriate analytical method (e.g., HPLC, LC-MS).

Visualizations

Derivatization_Pathway cluster_conditions Reaction Conditions reagent This compound intermediate Transition State reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (R-NH2 or R-SH) nucleophile->intermediate product Derivatized Product intermediate->product Bromide Departure pH Optimal pH pH->intermediate temp Temperature time Time

Caption: General reaction pathway for the derivatization of a nucleophile with this compound.

Troubleshooting_Workflow start Low Derivatization Efficiency check_pH Is the pH optimal for the nucleophile? start->check_pH adjust_pH Adjust pH using a suitable buffer check_pH->adjust_pH No check_stability Is the reagent stable at the reaction pH? check_pH->check_stability Yes adjust_pH->check_stability modify_conditions Lower temperature or shorten reaction time check_stability->modify_conditions No optimize_stoichiometry Optimize reagent-to-nucleophile ratio check_stability->optimize_stoichiometry Yes modify_conditions->optimize_stoichiometry success Improved Efficiency optimize_stoichiometry->success

Caption: A troubleshooting workflow for addressing low derivatization efficiency, with a focus on pH-related factors.

References

Technical Support Center: Purification of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Bromomethyl)-3,5,6-trimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for removing excess this compound from a reaction mixture.

Troubleshooting Guide & FAQs

This section provides practical advice in a question-and-answer format to address common challenges encountered during the purification of this compound.

My reaction is complete, but I'm struggling to remove the excess this compound. What is the best approach?

The most effective strategy often involves a combination of quenching and purification techniques. Since this compound has a reactive bromomethyl group, it can be converted into a more easily separable compound.[1] This is followed by either liquid-liquid extraction or chromatography.

What is "quenching" and how can I apply it in this case?

Quenching involves adding a reagent to the reaction mixture to react specifically with the excess starting material, converting it into a byproduct with different chemical properties. For this compound, a nucleophilic quench is effective. A common method for benzylic bromides is the addition of a tertiary amine, such as triethylamine. This reaction forms a quaternary ammonium salt, which is typically soluble in an aqueous phase and can be removed through liquid-liquid extraction.

My liquid-liquid extraction is not giving a clean separation. What could be the issue?

Inefficient liquid-liquid extraction of pyrazine derivatives can be due to several factors:

  • Incorrect pH: The solubility of your desired product and the quenched byproduct can be pH-dependent. Ensure the pH of the aqueous phase is optimized for the separation.

  • Insufficient mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the transfer of the impurity into the aqueous layer.

  • Emulsion formation: If an emulsion forms between the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a bed of Celite.

  • Multiple extractions: A single extraction may not be sufficient. Performing multiple extractions with fresh solvent will improve the removal of the impurity.[2]

I am using column chromatography, but the separation between my product and the excess reagent is poor. How can I improve this?

Poor chromatographic separation can be addressed by optimizing several parameters:

  • Mobile Phase Polarity: If you are using normal-phase chromatography (e.g., silica gel), the polarity of your mobile phase is critical. A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate.[2] Try a shallower gradient or isocratic elution with a lower polarity to increase the separation.

  • Stationary Phase: For highly polar compounds, reverse-phase chromatography on a C18 column might provide better separation.[2]

  • Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.

  • Tailing: Pyrazines can sometimes "tail" on silica gel due to interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine to the mobile phase can mitigate this issue.

Quantitative Data on Removal Methods

The following table provides illustrative data on the expected efficiency of different methods for removing excess this compound. Note that actual results may vary depending on the specific reaction conditions and the nature of the desired product.

MethodPurity of Final Product (%)Yield of Final Product (%)Time Required (hours)
Quenching with Triethylamine followed by Extraction> 9585-951-2
Silica Gel Chromatography (Hexane/Ethyl Acetate)> 9870-854-8
Preparative Reverse-Phase HPLC> 9950-708-12

Experimental Protocols

Protocol 1: Quenching with Triethylamine and Liquid-Liquid Extraction

This protocol is designed to convert the excess this compound into a water-soluble quaternary ammonium salt, which is then removed by extraction.

Materials:

  • Reaction mixture containing the desired product and excess this compound

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (2 equivalents relative to the excess this compound) to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Monitor the consumption of the this compound by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM or EtOAc.

  • Transfer the mixture to a separatory funnel and wash with deionized water (3 x volume of the organic phase).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography

This protocol describes the purification of the product using normal-phase column chromatography.

Materials:

  • Crude product from the quenching step or the initial reaction

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a mobile phase of hexane and ethyl acetate. A typical starting point is a 9:1 hexane:ethyl acetate mixture. The polarity can be gradually increased as needed.

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Reaction Mixture quench Quench with Triethylamine start->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

Caption: A typical experimental workflow for the purification of a product from excess this compound.

decision_tree start Excess Reagent Present? quenching Quenching (e.g., with Triethylamine) start->quenching Yes end Pure Product start->end No extraction Liquid-Liquid Extraction quenching->extraction check_purity Purity > 98%? extraction->check_purity chromatography Column Chromatography chromatography->end check_purity->chromatography No check_purity->end Yes

Caption: A decision tree for selecting the appropriate purification strategy.

References

quenching strategies for 2-(Bromomethyl)-3,5,6-trimethylpyrazine derivatization reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for derivatization reactions involving 2-(Bromomethyl)-3,5,6-trimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively quenching these reactions to ensure high product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of a this compound derivatization reaction?

A: Quenching is the process of deactivating any unreacted this compound at the end of a reaction. This is typically achieved by adding a chemical reagent, or "quencher," that rapidly reacts with the electrophilic bromomethyl group. This step is critical for preventing the formation of unwanted byproducts during the subsequent workup and purification stages.

Q2: Why is it essential to quench this specific reaction?

A: this compound is a reactive electrophilic alkylating agent.[1][2] If not neutralized, the excess reagent can cause several problems:

  • Reaction with Workup Solvents: It can react with water or alcohol solvents used during extraction or washing, leading to hydrolysis byproducts (e.g., 2-hydroxymethyl-3,5,6-trimethylpyrazine).[3]

  • Complications in Purification: The unreacted starting material may co-elute with the desired product during column chromatography or react with the stationary phase (e.g., silica gel), leading to impurities and lower yields.[4][5]

  • Safety Concerns: Alkylating agents can be hazardous, and quenching ensures the final mixture is safer to handle.[6]

Q3: What are the most common types of quenching agents for this reaction?

A: The ideal quenching agent is a nucleophile that reacts quickly with the alkyl bromide and whose resulting byproduct is easily separated from the desired product. Common choices include:

  • Protic Solvents: Simple alcohols like methanol or ethanol.

  • Aqueous Bases: Dilute aqueous solutions of sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or ammonia (NH₃).

  • Thiol Reagents: Aqueous sodium thiosulfate (Na₂S₂O₃).

  • Secondary Amines: Morpholine or diethylamine.

Q4: How do I select the most appropriate quenching agent for my specific experiment?

A: The choice depends on the stability of your desired product and the reaction solvent.

  • If your product is stable in water: An aqueous quencher like NaHCO₃ or Na₂S₂O₃ is often preferred because the byproducts are highly polar and easily removed in the aqueous phase.

  • If your product is sensitive to water or bases: An anhydrous quench with an alcohol (like methanol) or a non-nucleophilic base might be necessary.

  • If the reaction is run in an aprotic solvent: Adding a small amount of methanol or ethanol can effectively quench the excess alkylating agent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final product yield. 1. Incomplete Reaction: The initial derivatization may not have gone to completion.[4] 2. Product Degradation: The quenching conditions (e.g., too acidic or basic) may be too harsh for the desired product.[4] 3. Product Loss during Workup: The product might be partially soluble in the aqueous layer.1. Extend the primary reaction time or slightly increase the temperature before quenching. 2. Switch to a milder quenching agent (e.g., from a strong base to a weak base like NaHCO₃ or a protic solvent like methanol). 3. Perform multiple extractions with the organic solvent to ensure full recovery of the product from the aqueous phase.[7]
The final product is contaminated with 2-hydroxymethyl-3,5,6-trimethylpyrazine. The excess starting material was hydrolyzed by water introduced during quenching or workup.1. Ensure the reaction is cooled (e.g., to 0 °C) before adding any aqueous quenching solution to slow the rate of hydrolysis relative to quenching. 2. Use a more potent nucleophilic quencher (e.g., aqueous ammonia or sodium thiosulfate) that reacts faster than water. 3. If the product is water-sensitive, use an anhydrous quencher like methanol.
Multiple unknown spots appear on the TLC plate after quenching. 1. Side Reactions: The quenching agent may be reacting with the desired product. 2. Degradation: The product or starting material may be unstable under the quenching conditions.[5]1. Lower the temperature of the reaction mixture before and during the quenching process. 2. Choose a more selective quenching agent. See the data table below for options. 3. Reduce the quenching time to the minimum required to consume the starting material (monitor by TLC).

Data Presentation

Comparison of Common Quenching Strategies

The following table summarizes the characteristics of different quenching agents for removing excess this compound. Efficacy is based on general principles of SN2 reactions.[8]

Quenching AgentTypical ConditionsQuenched ByproductEase of RemovalRecommended ForPotential Issues
Methanol (MeOH) Add 5-10 equivalents, stir at RT for 30 min.2-(Methoxymethyl)-3,5,6-trimethylpyrazineHigh (Volatile, removed with solvent)Water-sensitive products; reactions in aprotic solvents.Can be slow; byproduct may be less polar and harder to separate chromatographically.
Aqueous NaHCO₃ (5%) Add slowly at 0 °C, stir for 15-30 min.2-Hydroxymethyl-3,5,6-trimethylpyrazineMedium (Water soluble, but can have some organic solubility)General purpose; products stable to mild base and water.Hydrolysis may compete with other quenching pathways.
Aqueous Ammonia (NH₃, 2 M) Add slowly at 0 °C, stir for 15 min.2-(Aminomethyl)-3,5,6-trimethylpyrazineHigh (Forms a water-soluble salt with HBr byproduct)Products stable to base; when a highly reactive quencher is needed.The amine byproduct could interfere if the desired product is also an amine.
Aqueous Na₂S₂O₃ (10%) Add slowly at 0 °C, stir for 20 min.Pyrazinylmethyl thiosulfate saltVery High (Highly polar, water-soluble salt)Most applications, especially when avoiding amine or alcohol byproducts.Not suitable for products containing groups reactive with thiosulfate.

Experimental Protocols

Protocol 1: General Quenching Procedure

  • Upon confirmation of reaction completion via TLC or LC-MS, cool the reaction vessel in an ice-water bath to 0 °C.

  • While stirring vigorously, slowly add the chosen quenching agent (see specific protocols below) dropwise. Monitor for any exotherm.

  • After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for an additional 15-30 minutes.

  • Confirm the absence of the this compound starting material by TLC.

  • Proceed with the standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure).

  • Purify the crude product by column chromatography.[5]

Protocol 2: Specific Quenching with Aqueous Sodium Thiosulfate

This protocol is recommended for its efficiency and the ease of removing the resulting byproduct.

  • Follow steps 1 of the General Protocol.

  • Slowly add a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 2-3 molar equivalents relative to the initial amount of the bromomethylpyrazine).

  • Follow steps 3-6 of the General Protocol. The polar thiosulfate adduct will be removed with the aqueous washes.

Visualizations

G cluster_workflow Experimental Workflow A 1. Derivatization Reaction Setup B 2. Monitor Reaction (TLC/LC-MS) A->B C 3. Cool Mixture to 0 °C B->C D 4. Add Quenching Agent C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (e.g., Chromatography) E->F G Final Product F->G

Caption: A generalized workflow for derivatization, quenching, and purification.

G cluster_decision Quenching Strategy Decision Logic Start Reaction Complete Q1 Is the desired product stable to water and bases? Start->Q1 A1_Yes Use Aqueous Quencher (e.g., Na₂S₂O₃, NH₃, NaHCO₃) Q1->A1_Yes Yes A1_No Is the product stable to alcohols? Q1->A1_No No A2_Yes Use Anhydrous Quencher (e.g., Methanol, Ethanol) A1_No->A2_Yes Yes A2_No Use a hindered, non-nucleophilic base to neutralize HBr, then proceed to workup carefully. A1_No->A2_No No

Caption: A decision tree to aid in selecting an appropriate quenching agent.

G cluster_pathways Reaction & Quenching Pathways SM This compound (Excess Reagent) Product Desired Derivatized Product (Pyrazine-CH₂-Nu) SM->Product Main Reaction Byproduct Quenched Byproduct (Pyrazine-CH₂-Q) SM->Byproduct Quenching/Side Reaction Nuc Desired Nucleophile (Nu⁻) Nuc->Product Quencher Quenching Agent (Q⁻) (e.g., MeO⁻, H₂O, ⁻S₂O₃²⁻) Quencher->Byproduct

Caption: Competing pathways for the excess alkylating agent during the reaction.

References

Validation & Comparative

Navigating the Landscape of Amino Acid Quantification: A Comparative Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of discovery. While various methods exist, this guide provides a comparative analysis of established pre-column derivatization techniques for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

A Note on 2-(Bromomethyl)-3,5,6-trimethylpyrazine (Br-TMP): An extensive review of scientific literature and validation studies yielded no specific, validated methods or published experimental data for the use of this compound as a derivatization reagent for amino acid quantification. Consequently, a direct comparison of this compound with established methods is not feasible at this time. This guide will therefore focus on widely accepted and well-documented alternative derivatization agents.

Introduction to Pre-Column Derivatization for Amino Acid Analysis

Amino acids, the building blocks of proteins, often lack the necessary chromophores or fluorophores for sensitive detection by UV or fluorescence detectors. Pre-column derivatization addresses this by reacting the amino acids with a labeling agent prior to their separation on an HPLC or LC-MS system. This process enhances their detectability and can also improve their chromatographic properties. The choice of derivatization reagent is critical and depends on factors such as the desired sensitivity, the type of detector available, and the complexity of the sample matrix.

This guide will compare three commonly employed pre-column derivatization methods:

  • o-Phthalaldehyde (OPA) / 9-Fluorenylmethyl chloroformate (FMOC): A popular automated method that utilizes OPA for primary amino acids and FMOC for secondary amino acids.

  • Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A versatile reagent that reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.

Performance Comparison

The following table summarizes the key performance characteristics of the OPA/FMOC, PITC, and AQC derivatization methods for amino acid analysis.

Performance MetricOPA/FMOC MethodPITC Method (Edman's Reagent)AQC Method (AccQ•Tag)
Reaction Time Fast, automated online derivatization is common.[1]Relatively fast, but may require sample cleanup.[2]Rapid reaction with amino acids.[3]
Derivative Stability OPA derivatives can be less stable; FMOC derivatives are generally stable.Stable thiocarbamyl derivatives.[2]Highly stable fluorescent adducts.[3]
Detection Method Fluorescence and UV detection.[1]UV detection (254 nm).[2]Fluorescence and UV detection.[3]
Sensitivity High sensitivity, especially with fluorescence detection.Good sensitivity with UV detection.High sensitivity with fluorescence detection.
Automation Potential Excellent, widely used in automated systems.[1]Can be automated, but may require more complex sample preparation.Well-suited for automation.
Amino Acid Coverage OPA reacts with primary amines; FMOC is required for secondary amines (e.g., proline).[1]Reacts with both primary and secondary amines.[2]Reacts with both primary and secondary amines.[3]
Interferences Excess FMOC and its hydrolysis products can interfere if not chromatographically resolved.[1]Reagent peaks can interfere.[2]Hydrolysis by-products of AQC can potentially interfere.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate amino acid quantification. Below are representative protocols for the OPA/FMOC and AQC derivatization methods.

Protocol 1: Automated Pre-Column Derivatization with OPA and FMOC

This protocol is adapted for an automated HPLC system with an autosampler capable of performing derivatization steps.

Reagents:

  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with sodium hydroxide.

  • OPA Reagent: o-Phthalaldehyde solution.

  • FMOC Reagent: 9-Fluorenylmethyl chloroformate solution.

  • Amino Acid Standard Solution: A mixture of amino acids at a known concentration.

  • Sample: Hydrolyzed protein or peptide sample, or biological fluid.

Derivatization and Injection Program (Automated):

  • Transfer an aliquot of the sample or standard to an autosampler vial.

  • The autosampler is programmed to perform the following sequence:

    • Aspirate a defined volume of borate buffer and dispense it into the sample vial.

    • Aspirate a defined volume of OPA reagent and dispense it into the sample vial. Mix thoroughly. This reaction derivatizes the primary amino acids.

    • After a short incubation, aspirate a defined volume of FMOC reagent and dispense it into the same vial. Mix thoroughly. This reaction derivatizes the secondary amino acids.

    • Inject the derivatized sample onto the HPLC column.

HPLC Conditions:

  • Column: A reversed-phase C18 column suitable for amino acid analysis (e.g., Agilent Zorbax Eclipse-AAA).

  • Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

  • Gradient: A suitable gradient from low to high organic phase to separate the derivatized amino acids.

  • Detection: Fluorescence detector (for OPA derivatives) and UV detector (for FMOC derivatives).[1]

Protocol 2: Pre-Column Derivatization with AQC (AccQ•Tag Method)

This protocol is based on the Waters AccQ•Tag chemistry.[4]

Reagents:

  • AccQ•Tag Ultra Borate Buffer.

  • AccQ•Fluor Reagent Powder: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC).

  • AccQ•Fluor Reagent Diluent.

  • Amino Acid Standard Solution.

  • Sample.

Derivatization Procedure:

  • Reconstitute the AccQ•Fluor Reagent Powder with the diluent to prepare the derivatizing reagent.

  • In a reaction vial, mix a specific volume of the sample or standard with the Borate Buffer.

  • Add the reconstituted AccQ•Fluor Reagent to the vial.

  • Vortex the mixture immediately and heat it at a specified temperature (e.g., 55 °C) for a defined time (e.g., 10 minutes).

  • The derivatized sample is then ready for injection into the HPLC or UPLC system.

HPLC/UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters AccQ•Tag Ultra column).

  • Mobile Phase A: Aqueous buffer specific to the AccQ•Tag method.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A specific gradient program designed for the separation of AQC-derivatized amino acids.

  • Detection: Fluorescence detector.

Visualizing the Workflow

Diagrams generated using Graphviz (DOT language) illustrate the experimental workflows for the OPA/FMOC and AQC derivatization methods.

OPA_FMOC_Workflow cluster_sample Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer OPA Add OPA Reagent (Primary Amines) Buffer->OPA FMOC Add FMOC Reagent (Secondary Amines) OPA->FMOC Injection HPLC Injection FMOC->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection

Caption: Workflow for automated OPA/FMOC derivatization.

AQC_Workflow cluster_reagent Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis AQC_Powder AQC Reagent Powder Reconstituted_AQC Reconstituted AQC AQC_Powder->Reconstituted_AQC Diluent Diluent Diluent->Reconstituted_AQC Add_AQC Add Reconstituted AQC Sample Sample/Standard Add_Buffer Add Borate Buffer Sample->Add_Buffer Add_Buffer->Add_AQC Heat Heat Reaction Add_AQC->Heat Injection HPLC/UPLC Injection Heat->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection

Caption: Workflow for AQC (AccQ•Tag) derivatization.

Logical Comparison of Derivatization Strategies

The choice between these methods often depends on the specific requirements of the analysis, including the types of amino acids to be quantified and the available instrumentation.

Derivatization_Comparison cluster_opa_fmoc OPA/FMOC Method cluster_pitc PITC Method cluster_aqc AQC Method Start Amino Acid Sample Primary Primary Amines? Start->Primary PITC_React React with PITC (Primary & Secondary Amines) Start->PITC_React AQC_React React with AQC (Primary & Secondary Amines) Start->AQC_React OPA_React React with OPA Primary->OPA_React Secondary Secondary Amines? Primary->Secondary no OPA_React->Secondary FMOC_React React with FMOC Secondary->FMOC_React Analysis HPLC/LC-MS Analysis Secondary->Analysis no FMOC_React->Analysis PITC_React->Analysis AQC_React->Analysis

Caption: Logical flow of different derivatization strategies.

Conclusion

The selection of an appropriate derivatization method is a critical step in achieving accurate and reliable quantification of amino acids. While the OPA/FMOC method offers excellent automation capabilities for high-throughput analysis, the PITC method provides a robust alternative for UV-based detection. The AQC method stands out for its ability to derivatize both primary and secondary amino acids in a single step, yielding highly stable and fluorescent products. Researchers should carefully consider the specific needs of their application, including sensitivity requirements, sample throughput, and available instrumentation, when choosing the most suitable derivatization strategy.

References

A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: AQC vs. 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of a multitude of analytical workflows. This guide provides a detailed comparison of two potential derivatizing agents for amino acid analysis: the widely-used and well-characterized 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and the lesser-known 2-(Bromomethyl)-3,5,6-trimethylpyrazine.

This comparison reveals a significant disparity in the available scientific literature and established applications. While AQC is a commercially available and extensively documented reagent forming the basis of many validated amino acid analysis methods, this compound does not have a documented history of use for this purpose. Consequently, this guide will provide a comprehensive overview of AQC's performance and protocols, juxtaposed with the current lack of data for this compound as a viable alternative for amino acid analysis.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): The Established Standard

AQC is a popular pre-column derivatization reagent used for the analysis of amino acids by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) with fluorescence or UV detection.[1][2][3][4][] It reacts with primary and secondary amino acids to form stable, fluorescent derivatives, enabling sensitive detection at the picomole level.[1]

Performance Characteristics of AQC
FeatureDescriptionReferences
Reaction Reacts with primary and secondary amines to form stable urea derivatives.[2]
Detection Highly fluorescent derivatives with excitation at ~250 nm and emission at ~395 nm. Also UV active.[4][6]
Stability Derivatives are stable for several days, allowing for batch processing and re-analysis.[2]
Sensitivity Allows for detection of amino acids at sub-picomolar levels.[1]
Throughput The derivatization reaction is rapid, and with modern UPLC methods, analysis times can be as short as 10 minutes.[7][8]
Matrix Compatibility Can be used for a wide range of samples including protein hydrolysates, cell culture media, and physiological fluids.[][9]
Experimental Protocol for AQC Derivatization

The following is a generalized protocol for the pre-column derivatization of amino acids using AQC, often utilized in commercially available kits such as the Waters AccQ•Tag™ system.

  • Sample Preparation: Ensure the sample is free of particulates. If the sample is from a protein hydrolysate, neutralization may be required.

  • Reagent Preparation: The AQC reagent is typically provided as a powder and is reconstituted in a suitable solvent like acetonitrile.

  • Derivatization Reaction:

    • To your amino acid standard or sample, add a borate buffer to achieve an optimal pH of 8.2-10.0.[6]

    • Add the reconstituted AQC reagent. A molar excess of the reagent is necessary to ensure complete derivatization.

    • Vortex the mixture immediately.

    • Heat the reaction mixture (e.g., at 55°C for 10 minutes) to ensure the reaction goes to completion and to stabilize the tyrosine derivative.

  • Analysis: The derivatized sample is then ready for injection into the LC system for separation and detection.

Visualizing the AQC Derivatization Workflow

AQC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample/Standard Mix Mix & Vortex Sample->Mix Buffer Borate Buffer (pH 8.2-10.0) Buffer->Mix AQC_Reagent AQC Reagent in Acetonitrile AQC_Reagent->Mix Heat Heat (e.g., 55°C) Mix->Heat Inject Inject into LC System Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence/UV Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

A typical experimental workflow for amino acid analysis using AQC derivatization.
The Chemistry of AQC Derivatization

AQC reacts with the primary or secondary amine group of an amino acid to form a stable, fluorescent derivative. The reaction proceeds via nucleophilic attack of the amino group on the activated carbamate of AQC, leading to the formation of a urea linkage and the release of N-hydroxysuccinimide (NHS).

AQC_Reaction AQC AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) Derivative Fluorescent AQC-Amino Acid Derivative AQC->Derivative + Amino Acid AQC_struct [AQC Structure] AminoAcid Amino Acid (R-NH2) AA_struct R-NH2 NHS N-hydroxysuccinimide Deriv_struct [AQC]-NH-CO-NH-R NHS_struct [NHS Structure]

The derivatization reaction of AQC with an amino acid.

This compound: An Uncharted Territory for Amino Acid Analysis

In stark contrast to AQC, a thorough search of the scientific literature reveals no published methods or experimental data for the use of this compound as a derivatizing agent for amino acid analysis. This compound is primarily recognized as an intermediate in the synthesis of flavor and fragrance compounds. While its reactive bromomethyl group suggests potential for reacting with nucleophiles such as the amino group of amino acids, its suitability for quantitative analysis remains entirely uninvestigated.

Potential Considerations and Unknowns

For this compound to be considered a viable alternative to AQC, several critical aspects would need to be thoroughly investigated:

  • Reactivity and Specificity: Does it react quantitatively with all primary and secondary amino acids under consistent and mild conditions?

  • Derivative Stability: Are the resulting derivatives stable throughout the analytical process?

  • Spectroscopic Properties: Do the derivatives possess favorable chromophores or fluorophores for sensitive detection? What are their excitation and emission maxima?

  • Chromatographic Behavior: Can the derivatized amino acids be effectively separated using standard reversed-phase HPLC or UPLC methods?

  • Byproducts and Interferences: Does the derivatization reaction produce byproducts that could interfere with the analysis?

Without experimental data addressing these fundamental questions, this compound cannot be recommended for amino acid analysis.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable and well-validated method for amino acid analysis, 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) remains the clear and established choice. Its performance is extensively documented, and its use is supported by commercially available kits and established protocols that ensure high sensitivity, stability, and reproducibility.

This compound, on the other hand, represents an unknown entity in the field of amino acid analysis. While its chemical structure suggests a potential for derivatization, the complete absence of scientific literature or experimental data for this application means its use would require extensive and foundational research and development. At present, it is not a viable alternative to established reagents like AQC.

This guide underscores the importance of relying on well-characterized and validated methods for critical analytical measurements. Future research may explore the potential of novel pyrazine-based derivatizing agents, but for current applications, AQC provides a robust and dependable solution.

References

A Comparative Guide to Peptide Labeling Reagents: Dansyl Chloride vs. 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate labeling reagent is a critical step in peptide quantification and analysis. This guide provides a detailed comparison of the well-established fluorescent labeling agent, dansyl chloride, with the less characterized 2-(Bromomethyl)-3,5,6-trimethylpyrazine. While extensive data is available for dansyl chloride, information regarding the application of this compound in peptide labeling is limited in publicly available scientific literature. This guide reflects the current state of knowledge and will be updated as more information becomes available.

Overview of Peptide Labeling Reagents

Peptide labeling with fluorescent tags is a fundamental technique in proteomics and analytical biochemistry, enabling sensitive detection and quantification of peptides by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. The ideal labeling reagent should exhibit high reactivity and specificity towards the target functional groups on the peptide, form a stable adduct, and possess favorable spectroscopic properties.

Dansyl chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride) is a classic and widely used fluorescent reagent that reacts with primary and secondary amines, primarily targeting the N-terminal α-amino group and the ε-amino group of lysine residues in peptides.[1][2][3] The resulting dansyl-peptide conjugates are highly fluorescent and their formation is the basis for sensitive N-terminal amino acid analysis and peptide quantification.[4][5]

This compound is a heterocyclic compound with a reactive bromomethyl group. While this functional group suggests potential reactivity towards nucleophiles such as the amino groups of peptides, there is a notable lack of published experimental data demonstrating its efficacy and characteristics as a peptide labeling agent. Its primary documented applications are in the synthesis of flavor and fragrance compounds.

Quantitative Performance Data

A direct quantitative comparison is hampered by the lack of performance data for this compound. The following table summarizes the well-documented performance characteristics of dansyl chloride and highlights the data points that would be necessary for a comprehensive evaluation of this compound.

FeatureDansyl ChlorideThis compound
Target Functional Group Primary and secondary amines (N-terminus, Lys)[1][2]Presumed to be primary and secondary amines (data not available)
Reaction pH Alkaline (typically 9.5 - 10.5)[5]Data not available
Reaction Temperature 37 - 80°C[4][5]Data not available
Reaction Time 30 - 120 minutes[4][5][6]Data not available
Excitation Wavelength (λex) ~335-340 nm[7]Data not available
Emission Wavelength (λem) ~520-535 nm[7]Data not available
Detection Sensitivity Picomole range[5]Data not available
Labeled Peptide Stability Stable to acid hydrolysis (sulfonamide bond)[3]Data not available

Experimental Protocols

Dansyl Chloride Peptide Labeling Protocol for HPLC Analysis

This protocol is a standard procedure for the pre-column derivatization of peptides with dansyl chloride for subsequent analysis by reversed-phase HPLC.[4][5]

Materials:

  • Peptide sample

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)

  • Derivatization buffer (e.g., 40 mM lithium carbonate buffer, pH 9.5)

  • Quenching solution (e.g., 2% methylamine hydrochloride)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the derivatization buffer to a final concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • To 50 µL of the peptide solution, add 100 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 37°C for 90 minutes in the dark.

  • Quenching:

    • Add 50 µL of the quenching solution to the reaction mixture to react with excess dansyl chloride.

    • Vortex and incubate for an additional 30 minutes at 37°C in the dark.

  • Sample Dilution and Analysis:

    • Dilute the final reaction mixture with the initial mobile phase of the HPLC gradient.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 535 nm.

This compound Peptide Labeling Protocol

A validated experimental protocol for peptide labeling with this compound is not available in the peer-reviewed literature. A hypothetical protocol would likely involve the reaction of the bromomethyl group with the peptide's amino groups under basic conditions, but optimal reaction parameters such as pH, temperature, time, and solvent would need to be empirically determined.

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow for peptide labeling and analysis.

G Peptide Peptide (with primary amine R-NH2) DansylatedPeptide Dansylated Peptide (R-NH-Dansyl) Peptide->DansylatedPeptide Nucleophilic attack DansylCl Dansyl Chloride DansylCl->DansylatedPeptide HCl HCl DansylCl->HCl Formation of

Figure 1. Reaction of Dansyl Chloride with a Peptide's Primary Amine.

G start Start sample_prep Peptide Sample Preparation start->sample_prep derivatization Derivatization with Labeling Reagent sample_prep->derivatization quenching Quenching of Excess Reagent derivatization->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

Figure 2. General Workflow for Peptide Labeling and HPLC Analysis.

Conclusion

Dansyl chloride remains a robust and well-documented reagent for the fluorescent labeling of peptides, with a wealth of supporting data and established protocols. Its performance characteristics, including high sensitivity and the formation of stable adducts, make it a reliable choice for a wide range of applications in peptide analysis.

In contrast, this compound is not an established reagent for peptide labeling. While its chemical structure suggests potential reactivity, the absence of experimental data on its use for this purpose makes it impossible to recommend for current research applications. Further investigation is required to determine its reactivity, the stability of its peptide adducts, and its fluorescent properties to assess its viability as a peptide labeling agent. For researchers requiring a reliable and validated method, dansyl chloride is the recommended choice.

References

performance evaluation of 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a fluorescent tag

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorescent Tags for Carboxylic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluorescent tags for the derivatization of carboxylic acids, a critical step for their sensitive detection in various analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC). While this guide focuses on the performance evaluation of 2-(Bromomethyl)-3,5,6-trimethylpyrazine, it has been determined that this compound is primarily a synthetic intermediate and not a conventional fluorescent tag. Therefore, this document will evaluate the potential of the pyrazine moiety in fluorescence applications and provide a detailed comparison with established fluorescent labeling reagents.

Recent studies have highlighted that pyrazine and its derivatives can exhibit fluorescence, with emissions ranging from blue to yellow. The photoluminescence of pyrazinyl compounds is often more red-shifted compared to their phenyl counterparts, and in some cases, they show stronger fluorescence emissions.[1] This suggests that while this compound is not a fluorophore itself, it holds potential as a precursor for the synthesis of novel fluorescent probes.[2][3]

Given the lack of direct data on this compound as a fluorescent tag, this guide will focus on a comparative analysis of two widely-used and well-characterized fluorescent tags for carboxylic acids: 9-anthryldiazomethane (ADAM) and 4-bromomethyl-7-methoxycoumarin (Br-Mmc) .

Performance Comparison of Fluorescent Tags

The selection of an appropriate fluorescent tag is crucial for achieving the desired sensitivity, selectivity, and reproducibility in the analysis of carboxylic acids. The following tables summarize the key performance characteristics of ADAM and Br-Mmc.

Table 1: Photophysical Properties of Fluorescent Derivatives

Fluorescent TagExcitation (λex)Emission (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Key Characteristics
9-anthryldiazomethane (ADAM) 365 nm[4][5]412 nm[4][5]Data not readily availableData not readily availableReacts readily with carboxylic acids at room temperature without a catalyst; derivatives are highly fluorescent.[6][7] The reagent itself is known to be somewhat unstable.
4-bromomethyl-7-methoxycoumarin (Br-Mmc) 322 nm (after derivatization)395 nm (after derivatization)~18,000 M⁻¹cm⁻¹ (for a related coumarin)[8]~0.18 (for a related coumarin)[8]Derivatization typically requires a catalyst and heating; the resulting coumarin esters exhibit strong blue fluorescence and good stability.[9]

Table 2: Derivatization Reaction Conditions

Parameter9-anthryldiazomethane (ADAM)4-bromomethyl-7-methoxycoumarin (Br-Mmc)
Reaction Time ~60 minutes[6][7]30 minutes[10]
Reaction Temperature Room Temperature[6][7]75-80°C[10]
Catalyst Required No[6][7]Yes (e.g., crown ether)[9]
Reaction Environment Anhydrous organic solvent (e.g., ethyl acetate, methanol)[6][7]Anhydrous acetonitrile with a base (e.g., potassium carbonate)[9]
Stability of Reagent Known to be somewhat unstable and can decompose during storage.Generally stable.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the derivatization of carboxylic acids using ADAM and Br-Mmc for HPLC analysis.

Protocol 1: Derivatization with 9-anthryldiazomethane (ADAM)

This protocol is adapted from established methods for the derivatization of fatty acids for HPLC-fluorescence analysis.[6][11][12]

Materials:

  • Carboxylic acid sample

  • 9-anthryldiazomethane (ADAM) solution (0.1% w/v in ethyl acetate or methanol)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas supply

  • 0.2 µm membrane filter

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in ethyl acetate to a final volume of 200 µL.

  • Derivatization Reaction: Add 200 µL of the 0.1% ADAM reagent solution to the sample solution.

  • Incubation: Allow the reaction mixture to stand for at least 60 minutes at room temperature, protected from light.

  • Filtration: Filter the reaction mixture through a 0.2 µm membrane filter.

  • HPLC Analysis: Inject an appropriate volume (e.g., 1 µL) of the filtered solution directly into the UHPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 3.0 mm ID x 50 mm L, 2.0 µm)

  • Mobile Phase: Gradient elution with water/methanol and acetonitrile/THF mixtures is often used.

  • Flow Rate: As per column specifications.

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 412 nm.[4][5]

Protocol 2: Derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is based on methods for derivatizing carboxylic acids with bromomethylated coumarin reagents.[9][10]

Materials:

  • Carboxylic acid sample

  • 4-bromomethyl-7-methoxycoumarin (Br-Mmc) solution (in acetonitrile)

  • Potassium carbonate (anhydrous)

  • Crown ether (e.g., 18-crown-6) solution (in acetonitrile)

  • Acetonitrile (anhydrous, HPLC grade)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: The dried carboxylic acid sample is reconstituted in anhydrous acetonitrile.

  • Derivatization Reaction: To the sample solution, add the Br-Mmc solution, anhydrous potassium carbonate, and the crown ether catalyst solution.

  • Incubation: The reaction vial is sealed and heated at 75-80°C for 30 minutes.[10]

  • Sample Cleanup: After cooling to room temperature, the mixture is centrifuged to pellet the potassium carbonate. The supernatant is transferred to a clean vial for HPLC analysis.

  • HPLC Analysis: Inject an appropriate volume of the supernatant into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient of acetonitrile and water.

  • Flow Rate: As per column specifications.

  • Detection: Fluorescence detector with excitation at approximately 322 nm and emission at approximately 395 nm.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the understanding of the derivatization process and subsequent analysis, the following diagrams illustrate the chemical reaction and a general experimental workflow.

G cluster_reaction Derivatization Reaction of Carboxylic Acid with ADAM CarboxylicAcid R-COOH Product Fluorescent Ester + N₂ CarboxylicAcid->Product + ADAM ADAM 9-Anthryldiazomethane

Caption: Derivatization of a carboxylic acid with ADAM.

G SamplePrep Sample Preparation (Extraction/Dissolution) Derivatization Derivatization with Fluorescent Tag SamplePrep->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: General experimental workflow for fluorescent labeling and analysis.

G reagent Reagent Selection ADAM Br-Mmc conditions Reaction Conditions Temperature Time Catalyst reagent->conditions properties Performance Sensitivity Stability Selectivity conditions->properties

Caption: Key considerations for fluorescent labeling of carboxylic acids.

References

Comparative Analysis of the Cross-Reactivity of 2-(Bromomethyl)-3,5,6-trimethylpyrazine with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity Profile of a Key Pyrazine Intermediate

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of flavor and fragrance compounds, as well as in the development of novel pharmaceutical and agrochemical agents.[1] Its utility stems from the reactive bromomethyl group attached to the electron-deficient pyrazine ring, which makes it susceptible to nucleophilic substitution reactions. Understanding the cross-reactivity of this compound with various functional groups is paramount for predicting reaction outcomes, optimizing synthetic routes, and minimizing the formation of unwanted byproducts. This guide provides a comparative analysis of the reactivity of this compound with common functional groups, supported by available experimental data and detailed methodologies.

Reactivity Profile: A Comparative Overview

The reactivity of this compound is primarily dictated by the lability of the carbon-bromine bond in the benzylic-like position. This feature facilitates nucleophilic substitution reactions, predominantly following an S(_N)2 mechanism, although S(_N)1 pathways can be involved under certain conditions, particularly with stabilization of the resulting carbocation by the pyrazine ring.

The general order of nucleophilicity for the functional groups discussed in this guide is:

Thiols > Amines > Alcohols > Carboxylic Acids

This trend is influenced by factors such as the polarizability, basicity, and steric hindrance of the nucleophile.

Table 1: Summary of Reactivity with Various Functional Groups
Functional GroupNucleophile ExampleGeneral ReactivityExpected Product
Amines Primary (e.g., n-Butylamine), Secondary (e.g., Diethylamine)High2-((Alkylamino)methyl)-3,5,6-trimethylpyrazine
Thiols Aliphatic (e.g., Benzyl thiol), Aromatic (e.g., Thiophenol)Very High2-((Alkylthio)methyl)-3,5,6-trimethylpyrazine
Alcohols Primary (e.g., Methanol), Phenols (e.g., Phenol)Moderate2-(Alkoxymethyl)-3,5,6-trimethylpyrazine
Carboxylic Acids Aliphatic (e.g., Acetic Acid), Aromatic (e.g., Benzoic Acid)Low2-(((Acyloxy)methyl)-3,5,6-trimethylpyrazine (Ester)
Azides Sodium AzideHigh2-(Azidomethyl)-3,5,6-trimethylpyrazine

Detailed Reactivity Analysis and Experimental Data

Reaction with Amines

Amines are potent nucleophiles that readily react with this compound to form the corresponding N-substituted derivatives. The rate of reaction is influenced by the amine's basicity and steric hindrance.

  • Primary vs. Secondary Amines: Primary amines, such as n-butylamine, generally exhibit higher reactivity compared to more sterically hindered secondary amines like diethylamine. This is due to the greater accessibility of the nitrogen lone pair for nucleophilic attack.

  • Aromatic vs. Aliphatic Amines: Aliphatic amines are typically stronger nucleophiles than aromatic amines (e.g., aniline) because the lone pair on the nitrogen in aromatic amines is delocalized into the aromatic ring, reducing its availability.

Experimental Protocol: Kinetic Analysis of Reaction with n-Butylamine

A generalized protocol for monitoring the reaction kinetics, adapted from studies on similar benzylic bromides, is as follows:

  • Solution Preparation: Prepare standard solutions of this compound and a large excess of n-butylamine in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: Mix the solutions in a thermostated reaction vessel at a constant temperature (e.g., 25°C).

  • Monitoring: Withdraw aliquots at regular time intervals and quench the reaction (e.g., by acidification).

  • Quantification: Analyze the concentration of the remaining this compound and the formed product using a validated HPLC method.

  • Data Analysis: Determine the rate constant by plotting the natural logarithm of the concentration of the starting material versus time.

Reaction with Thiols

Thiols are excellent nucleophiles for S(_N)2 reactions due to the high polarizability of the sulfur atom. They react rapidly with this compound to form stable thioether linkages.

  • Thiophenols vs. Aliphatic Thiols: Thiophenols are generally more acidic but slightly less nucleophilic than aliphatic thiols in protic solvents due to resonance stabilization of the thiolate anion. However, in aprotic solvents, their reactivity is comparable.

Reaction with Alcohols and Phenols

Alcohols are weaker nucleophiles than amines and thiols. The reaction with this compound typically requires the presence of a base to deprotonate the alcohol and form the more nucleophilic alkoxide ion. Phenols, being more acidic than aliphatic alcohols, can be deprotonated by weaker bases.

Experimental Protocol: Comparative Reaction with Methanol and Phenol

  • Reaction Setup: In separate reaction vessels, dissolve this compound in an excess of methanol and a solution of phenol in a suitable solvent (e.g., acetone).

  • Base Addition: Add a stoichiometric amount of a base (e.g., potassium carbonate for phenol, sodium methoxide for methanol) to each reaction.

  • Monitoring and Analysis: Monitor the reaction progress over time using TLC or HPLC analysis to compare the rate of consumption of the starting material.

Reaction with Carboxylic Acids

Carboxylic acids are the weakest nucleophiles among the functional groups discussed. The reaction to form an ester linkage generally requires activation of the carboxylic acid or the use of a base to form the more nucleophilic carboxylate anion. Direct reaction is often slow and requires elevated temperatures.

Reaction with Azide

The azide ion (N(_3)

^{-}
) is a potent nucleophile and reacts efficiently with benzylic bromides in a one-pot substitution reaction. This reaction is often followed by a copper-catalyzed cycloaddition with an alkyne (a "click" reaction) to form triazole derivatives.[2]

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.

G cluster_reactivity General Reactivity Profile Start This compound Amines Amines Start->Amines High Thiols Thiols Start->Thiols Very High Alcohols Alcohols Start->Alcohols Moderate Carboxylic_Acids Carboxylic_Acids Start->Carboxylic_Acids Low

Figure 1. Reactivity hierarchy with different functional groups.

G cluster_workflow Experimental Workflow for Kinetic Analysis Prepare Prepare Reactant Solutions (Pyrazine & Nucleophile) Mix Mix Solutions in Thermostated Vessel Prepare->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Plot Plot ln[Conc] vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

Figure 2. Generalized workflow for kinetic experiments.

Conclusion

This compound exhibits a distinct reactivity profile towards various nucleophilic functional groups. The high reactivity with thiols and amines makes it an excellent scaffold for introducing the trimethylpyrazine moiety into molecules containing these groups. Reactions with alcohols and carboxylic acids are feasible but generally require basic conditions or activation to proceed at a practical rate. This comparative guide provides a foundational understanding for researchers to effectively utilize this important building block in their synthetic endeavors. Further quantitative kinetic studies under standardized conditions would be invaluable for creating a more precise and predictive model of its cross-reactivity.

References

Navigating Derivatization in Analytical Chemistry: A Comparative Look at 2-(Bromomethyl)-3,5,6-trimethylpyrazine and Established Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of reliable analytical methodology is the reproducibility of results, with inter-assay variability serving as a key metric. For researchers employing derivatization techniques to enhance analyte detection, understanding the consistency of these chemical modifications is paramount. This guide explores the derivatization potential of 2-(Bromomethyl)-3,5,6-trimethylpyrazine and provides a comparative analysis with established reagents, offering insights into their respective applications and performance.

While this compound is primarily utilized as a key intermediate in the synthesis of flavor and fragrance compounds, its reactive bromomethyl group presents a theoretical potential for its use as a derivatization reagent.[1] However, a comprehensive review of scientific literature reveals a notable absence of studies detailing its application for analytical derivatization, and consequently, no data on its inter-assay variability is available.

This guide, therefore, aims to provide a framework for evaluating such a novel reagent by comparing its potential characteristics against well-established derivatization agents for which performance data, including inter-assay variability, has been documented. The focus will be on the derivatization of thiols, a class of compounds for which the reactive nature of a bromomethyl group is well-suited.

Hypothetical Experimental Protocol for Thiol Derivatization using this compound

The following protocol is a hypothetical procedure for the derivatization of thiol-containing analytes (e.g., cysteine, glutathione) with this compound for analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Materials:

  • This compound

  • Thiol-containing standard or sample

  • Buffer solution (e.g., 0.1 M sodium borate, pH 9.0)

  • Quenching reagent (e.g., a solution of a thiol-containing compound like N-acetylcysteine)

  • Organic solvent (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column and detector

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in acetonitrile).

  • Sample Preparation: Prepare the thiol-containing standard or sample in the buffer solution.

  • Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the derivatizing reagent solution. Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Reaction Quenching: After incubation, add a small volume of the quenching reagent to consume any unreacted this compound.

  • Sample Dilution and Analysis: Dilute the derivatized sample with the mobile phase and inject it into the HPLC system for analysis.

Visualizing the Derivatization Workflow

The following diagram illustrates a general workflow for a typical derivatization procedure in an analytical setting.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis Sample Prepare Analyte (Standard or Sample) Mix Mix Analyte and Reagent Sample->Mix Reagent Prepare Derivatizing Reagent Solution Reagent->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Dilute Dilute Sample Quench->Dilute Analyze Inject into Analytical Instrument (e.g., HPLC, GC) Dilute->Analyze

Caption: A generalized workflow for analytical derivatization.

Comparative Analysis of Thiol Derivatization Reagents

Due to the lack of performance data for this compound as an analytical derivatization reagent, the following table provides a qualitative comparison of its potential attributes against established reagents for thiol analysis.

FeatureThis compound (Hypothetical)N-ethylmaleimide (NEM)5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Monobromobimane (mBBr)
Reaction Mechanism Nucleophilic substitutionMichael additionThiol-disulfide exchangeNucleophilic substitution
Target Functional Group Thiols, Amines, Carboxylic AcidsThiolsThiolsThiols
Reaction Conditions Likely requires elevated temperature and basic pHRoom temperature, neutral to slightly basic pHRoom temperature, neutral pHRoom temperature, basic pH
Detection Method UV, potentially FluorescenceUVColorimetric (UV-Vis)Fluorescence
Selectivity Potentially lower due to reactivity with other nucleophilesHigh for thiolsHigh for thiolsHigh for thiols
Advantages Simple structureRapid reactionSimple colorimetric assayHigh sensitivity due to fluorescence
Disadvantages Unproven for analytical use, potential for side reactionsCan react with other nucleophiles at high pHLower sensitivity compared to fluorescent methodsLight sensitive, requires fluorescence detector

Benchmarking Inter-Assay Variability

For any analytical method, including those involving derivatization, it is crucial to determine the inter-assay variability, typically expressed as the coefficient of variation (%CV). This is assessed by analyzing the same sample on different days, with different analysts, or with different batches of reagents. While no such data exists for this compound, the following table presents typical inter-assay variability data for established derivatization methods to serve as a benchmark.

Derivatization Reagent/MethodAnalyteMatrixInter-Assay %CVReference
TMS-DMFatty AcidsBakery Products< 6%[2]
KOCH3/HClFatty AcidsBakery Products> 6% (higher variation)[2]
3-NitrophenylhydrazineCarboxylic AcidsBiological Matrix≤ 7.4%[3]

TMS-DM: (trimethylsilyl)diazomethane; KOCH3/HCl: Potassium methoxide/Hydrochloric acid

Conclusion

While this compound possesses a reactive functional group that could theoretically be employed for analytical derivatization, its practical application and performance characteristics, such as inter-assay variability, remain uninvestigated in the scientific literature. Researchers considering the use of novel derivatization reagents are strongly advised to conduct thorough validation studies to establish key performance metrics, including linearity, accuracy, precision (both intra- and inter-assay), and selectivity. The established methods and their documented performance, as highlighted in this guide, provide a valuable reference for the level of reliability and reproducibility that should be the goal for any new derivatization strategy. The development of a robust derivatization protocol requires careful optimization of reaction conditions and rigorous validation to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to Bromomethyl-Based Derivatization Reagents for the Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of derivatization reagents for the analysis of carboxylic acids by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While performance data for 2-(Bromomethyl)-3,5,6-trimethylpyrazine is not currently available in published literature, this document evaluates analogous bromomethyl-containing reagents to inform methodological choices for enhancing the linearity and sensitivity of carboxylic acid assays.

The derivatization of carboxylic acids is a crucial step in analytical chemistry, as many of these compounds lack the necessary chromophores or fluorophores for sensitive detection. By introducing a tag via a reactive bromomethyl group, the analytical properties of these molecules are significantly improved. This guide focuses on reagents that utilize this chemistry, providing a framework for selecting an appropriate derivatization strategy based on performance metrics and experimental conditions.

Performance Comparison of Bromomethyl Derivatization Reagents

The selection of a derivatization reagent is critical and depends on the analyte, the complexity of the sample matrix, and the available instrumentation. The following tables summarize key performance parameters for several common bromomethyl-containing reagents used for the analysis of carboxylic acids.

Table 1: Sensitivity and Linearity Data for Selected Reagents

Reagent NameAnalyte(s)Linearity (Range)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Detection Method
4-bromo-N-methylbenzylamine (4-BNMA) TCA Cycle IntermediatesData not readily availableData not readily available0.2 - 44 µg/L[1]0.9 - 12 µg/L[2]LC-MS/MS
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) GemifloxacinData not readily availableData not readily available0.0014 ng/mL[3]0.0049 ng/mL[3]HPLC-Fluorescence
p-Bromophenacyl bromide (p-BPB) DiclofenacData not readily availableData not readily availableData not readily available~0.2 mg/L (~50 µg/L for Br)[4]HPLC-ICP-MS/MS
5-Bromomethyl fluorescein (5-BMF) Palmitic AcidData not readily availableData not readily available7.56 x 10⁻¹⁰ M[5]Data not readily availableHPLC-LIF
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) Undecylenic Acid25 - 250 ng/mL[6]>0.99 (inferred)[6]12.5 pg (on-column)[6]Data not readily availableHPLC-Fluorescence

Table 2: Precision Data for Selected Reagents

Reagent NameAnalyte(s)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
4-bromo-N-methylbenzylamine (4-BNMA) TCA Cycle Intermediates1 - 6%[2]1 - 4%[2]
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Gemifloxacin0.33 - 0.72%[3]0.48 - 0.93%[3]
p-Bromophenacyl bromide (p-BPB) Diclofenac≤7.2% (Repeatability)[4]Data not readily available

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of carboxylic acids using the compared reagents.

Protocol 1: Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA) for LC-MS/MS Analysis

This method is suitable for the analysis of carboxylic acids, including intermediates of the tricarboxylic acid (TCA) cycle.[1][2]

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)

  • Acetonitrile/Water (50:50, v/v)

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.[2]

  • Add 25 µL of 1 M EDC to initiate the reaction.[2]

  • Allow the reaction to proceed for 45 minutes at 60°C.[2]

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.[2]

  • The derivatized sample is then ready for analysis by LC-MS/MS.

Protocol 2: Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC) for HPLC-Fluorescence Analysis

This is a general procedure for the derivatization of carboxylic acids for HPLC with fluorescence detection.[2][7]

Materials:

  • Carboxylic acid sample

  • 4-Bromomethyl-6,7-dimethoxycoumarin (Br-DMC)

  • Anhydrous acetonitrile

  • 18-Crown-6

  • Anhydrous potassium carbonate

Procedure:

  • For biological samples, perform a lipid extraction and hydrolyze to free fatty acids if necessary.

  • Dry the fatty acid residue under a stream of nitrogen.

  • To the dried residue in a 2 mL vial, add 200 µL of a 1 mg/mL solution of Br-DMC in anhydrous acetonitrile.[7]

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.[7]

  • Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes with occasional vortexing.[7]

  • After cooling to room temperature, centrifuge the vial at 2,000 x g for 5 minutes.[7]

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Protocol 3: Derivatization with p-Bromophenacyl bromide (p-BPB) for HPLC-UV Analysis

This protocol is used to prepare phenacyl esters for UV detection in HPLC applications.[8]

Materials:

  • Carboxylic acid sample

  • Methanol (MeOH)

  • 85% Potassium hydroxide (KOH) in MeOH or Potassium bicarbonate (KHCO₃)

  • p-Bromophenacyl-8™ Reagent (contains p-bromophenacyl bromide and 18-crown-6)

  • Dry acetonitrile

Procedure:

  • Dissolve approximately 10 mg of the acid in methanol in a reaction vial.[8]

  • Neutralize the solution to the phenolphthalein endpoint with 85% KOH in MeOH. Alternatively, use 3-5 times the molar equivalent of KHCO₃.[8]

  • Evaporate the methanol with a stream of nitrogen.[8]

  • Add 1.0 mL of p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the vial.[8]

  • Heat the reaction at 80°C with stirring for 30 minutes.[8]

  • Cool the reaction vial and the solution is ready for HPLC analysis.[8]

Visualizations

To better understand the experimental processes, the following diagrams illustrate the general reaction mechanism and a typical workflow.

Caption: General reaction for derivatizing a carboxylic acid.

G start Start sample_prep Sample Preparation (e.g., Extraction, Hydrolysis) start->sample_prep derivatization Derivatization Reaction (Add Reagent, Catalyst, Heat) sample_prep->derivatization workup Reaction Work-up (e.g., Centrifugation, Dilution) derivatization->workup analysis HPLC or LC-MS/MS Analysis workup->analysis data_processing Data Processing (Quantification) analysis->data_processing end End data_processing->end

References

A Comparative Analysis of Pyrazine Derivatization Agents in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mass spectrometry, derivatization is a key strategy to enhance the ionization efficiency, improve chromatographic separation, and facilitate the structural elucidation of analytes. Pyrazine-based derivatization agents, a class of reagents containing the pyrazine moiety, offer unique advantages due to their nitrogen-rich heterocyclic structure, which can readily accept a proton, thus improving ionization in positive-ion mode mass spectrometry. This guide provides a comparative analysis of currently identified pyrazine and piperazine-based derivatization agents, offering insights into their performance based on available experimental data.

Performance Comparison of Derivatization Agents

The following table summarizes the performance characteristics of selected pyrazine and piperazine-based derivatization agents. Direct comparative studies between different pyrazine-based agents are limited in the available literature. Therefore, this comparison is compiled from individual studies and includes piperazine-based reagents due to their structural similarity and the availability of performance data.

Derivatization AgentTarget Functional GroupDerivatization ChemistryDerivatization YieldKey Performance EnhancementsMass Spectrometry Platform
Acetylpyrazine-d3 Primary Amines (e.g., peptides)Reductive AminationNot specified, but described as a complete reaction.Introduces a stable, deuterated tag for quantitative proteomics ("heavy" label).[1]LC-MS/MS
1-(2-pyridyl)piperazine (2-PP) Carboxyl Groups (e.g., peptides)Carbodiimide-mediated coupling> 94%[2]Significantly improved ionization efficiency.[2]MALDI-MS
1-(2-pyrimidyl)piperazine (2-PMP) Carboxyl Groups (e.g., peptides)Carbodiimide-mediated coupling> 94%[2]Significantly improved ionization efficiency.[2]MALDI-MS
Halopyrazines (e.g., 2-Chloropyrazine) Thiols (e.g., cysteine residues)Nucleophilic Aromatic SubstitutionNot specified in literature.Potential for selective derivatization of thiols.LC-MS/MS

Experimental Protocols

Detailed methodologies for the key derivatization reactions are provided below.

Protocol 1: Derivatization of Peptides with Acetylpyrazine-d3 for Quantitative Proteomics[1]

This protocol is based on the principle of reductive amination for the stable isotope labeling of primary amines in peptides.

Materials:

  • Peptide samples (from control and treated cells, dried)

  • Acetylpyrazine-d3 ("heavy" labeling reagent)

  • Acetylpyrazine ("light" labeling reagent)

  • Labeling buffer: 100 mM HEPES, pH 7.5

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0

  • Solvents for reagent preparation (e.g., DMSO)

Procedure:

  • Reconstitute Peptides: Reconstitute the dried peptide samples in the labeling buffer.

  • Prepare Labeling Reagents: Prepare stock solutions of Acetylpyrazine-d3 and Acetylpyrazine in a suitable organic solvent (e.g., DMSO). Prepare a fresh solution of the reducing agent.

  • Labeling Reaction:

    • To the "heavy" sample, add the Acetylpyrazine-d3 solution to a final concentration of approximately 20-50 mM.

    • To the "light" sample, add the Acetylpyrazine solution to a final concentration of approximately 20-50 mM.

    • Add the reducing agent to both samples.

    • Incubate the reactions at room temperature for 1 hour.

  • Quench Reaction: Add the quenching solution to stop the reaction.

  • Sample Cleanup: Combine the "heavy" and "light" labeled samples and proceed with sample cleanup (e.g., solid-phase extraction) to remove excess reagents before LC-MS/MS analysis.

Protocol 2: Derivatization of Peptide Carboxyl Groups with Piperazine-Based Reagents[2]

This protocol utilizes carbodiimide chemistry to label the C-terminal and acidic amino acid side-chain carboxyl groups of peptides.

Materials:

  • Peptide samples

  • Piperazine-based reagent (e.g., 1-(2-pyridyl)piperazine (2-PP) or 1-(2-pyrimidyl)piperazine (2-PMP))

  • Coupling reagents: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt)

  • Activator: Trifluoroacetic acid (TFA)

  • Reaction solvent: e.g., Acetonitrile

Procedure:

  • Dissolve Peptide: Dissolve the peptide sample in the reaction solvent.

  • Add Reagents: Add the piperazine-based reagent, EDC, and HOAt to the peptide solution.

  • Activate: Add TFA to the reaction mixture to activate the carboxyl groups.

  • Incubate: Allow the reaction to proceed at room temperature. Reaction times may vary depending on the peptide.

  • Analysis: The derivatized peptide solution can be directly analyzed by MALDI-MS after co-crystallization with a suitable matrix.

Visualizing Derivatization Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described derivatization procedures.

cluster_acetylpyrazine Acetylpyrazine-d3 Derivatization Workflow start Peptide Sample (Primary Amines) reagents Add Acetylpyrazine-d3 and NaBH3CN start->reagents reaction Reductive Amination Reaction reagents->reaction quench Quench Reaction reaction->quench cleanup Sample Cleanup quench->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: Workflow for peptide derivatization with Acetylpyrazine-d3.

cluster_piperazine Piperazine-based Derivatization Workflow start Peptide Sample (Carboxyl Groups) reagents Add Piperazine Reagent, EDC, HOAt, and TFA start->reagents reaction Carbodiimide Coupling Reaction reagents->reaction analysis MALDI-MS Analysis reaction->analysis

Caption: Workflow for peptide derivatization with piperazine-based reagents.

cluster_halopyrazine Conceptual Halopyrazine Derivatization Workflow for Thiols start Thiol-containing Analyte (e.g., Cysteine residue) reagent Add Halopyrazine (e.g., 2-Chloropyrazine) start->reagent reaction Nucleophilic Aromatic Substitution Reaction reagent->reaction analysis LC-MS/MS Analysis reaction->analysis

Caption: Conceptual workflow for thiol derivatization with halopyrazines.

Concluding Remarks

The use of pyrazine-based derivatization agents in mass spectrometry is an emerging area with significant potential, particularly in the field of quantitative proteomics. Acetylpyrazine-d3 offers a promising tool for stable isotope labeling of primary amines. While direct comparisons are limited, the high derivatization yields and enhanced ionization efficiency observed with structurally similar piperazine-based reagents for carboxyl groups suggest that pyrazine-containing reagents could offer similar benefits. Future research into the synthesis and application of a broader range of pyrazine-based derivatization agents targeting different functional groups will be crucial for expanding their utility and providing a more comprehensive understanding of their comparative performance. The conceptual application of halopyrazines for thiol derivatization also warrants experimental investigation to validate its efficacy.

References

A Comparative Guide to Analytical Methods for 2-(Bromomethyl)-3,5,6-trimethylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine derivatives with alternative analytical techniques, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Electrochemical Sensors. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.

Quantitative Data Summary

The following table summarizes the validation parameters for the GC-MS method and compares them with typical performance characteristics of HPLC-MS and a representative Electrochemical Sensor for similar analytes.

ParameterGC-MS Method (Hypothetical Validated)HPLC-MS Method[1]Electrochemical Sensor[2][3]
Analyte This compoundVarious Pyrazine Derivatives4-Nitrophenol
Linearity (R²) > 0.999≥ 0.99> 0.99
Linear Range 0.1 - 100 µg/mLAnalyte dependent (e.g., ng/mL to µg/mL)1 - 500 µmol/L
Limit of Detection (LOD) 0.03 µg/mLAnalyte dependent (e.g., ng/mL range)0.16 µmol/L
Limit of Quantification (LOQ) 0.1 µg/mLAnalyte dependent (e.g., ng/mL range)0.5 nmol/L
Accuracy (% Recovery) 95 - 105%84.36 - 103.92%Not specified
Precision (% RSD) < 5%≤ 6.36%Not specified
Analysis Time per Sample ~20 minutes~15-20 minutes< 5 minutes
Selectivity High (Mass Analyzer)High (Mass Analyzer)Moderate to High (Depends on electrode modification)
Sample Throughput ModerateModerate to HighHigh

Experimental Protocols

Validated GC-MS Method for this compound Derivatives

This section outlines a detailed, albeit hypothetical, experimental protocol for the validation of a GC-MS method for the quantitative analysis of this compound derivatives. The parameters are based on established practices for the analysis of similar halogenated and aromatic compounds.[4][5][6]

a. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to prepare calibration standards and quality control samples at various concentrations.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) to all samples and standards.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte and internal standard.

c. Method Validation Parameters:

  • Linearity: A seven-point calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

  • Accuracy: Assessed by the recovery of the analyte in spiked samples at three different concentration levels (low, medium, and high). The mean recovery should be within 80-120%.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three concentration levels. The relative standard deviation (RSD) should be ≤ 15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is confirmed by analyzing blank and placebo samples.

HPLC-MS Method for Pyrazine Derivatives

This protocol is based on a published method for the quantitative analysis of various pyrazine derivatives.[1]

a. Sample Preparation:

  • Samples are diluted with the initial mobile phase.

  • An appropriate internal standard is added to all samples and standards.

b. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or similar.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program is used to separate the pyrazine derivatives.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte.

Electrochemical Sensor for Aromatic Compounds

This protocol describes the fabrication and application of a carbon-based electrochemical sensor for the detection of an aromatic compound, which can be adapted for pyrazine derivatives.[2][3]

a. Sensor Fabrication:

  • A glassy carbon electrode (GCE) is polished with alumina slurry and cleaned.

  • A modifying material, such as biomass-derived carbon, is dispersed in a suitable solvent and drop-casted onto the GCE surface.[2]

  • The modified electrode is dried to form a stable sensing interface.

b. Electrochemical Measurement:

  • Electrochemical Workstation: A standard three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A suitable buffer solution (e.g., phosphate buffer).

  • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) is used to measure the electrochemical response of the analyte.

  • Quantification: The peak current is proportional to the concentration of the analyte, and a calibration curve is constructed for quantification.

Visualizations

GC-MS Method Validation Workflow

GCMS_Validation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Reporting start Define Analytical Requirements protocol Develop Validation Protocol start->protocol standards Prepare Standards & QCs protocol->standards specificity Specificity Analysis standards->specificity linearity Linearity & Range lod_loq LOD & LOQ Determination accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) specificity->linearity linearity->lod_loq lod_loq->accuracy accuracy->precision data_analysis Data Analysis precision->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: Workflow for the validation of the GC-MS method.

Comparison of Analytical Techniques

Analytical_Comparison cluster_gcms GC-MS cluster_hplcms HPLC-MS cluster_electro Electrochemical Sensor gcms_node High Selectivity Good for Volatile Compounds Established Method hplcms_node Versatile for a Wide Range of Polarities High Throughput Potential No Derivatization Needed electro_node Rapid Analysis Low Cost & Portable High Sensitivity Analyte 2-(Bromomethyl)-3,5,6- trimethylpyrazine Derivative Analyte->gcms_node Analysis Analyte->hplcms_node Analysis Analyte->electro_node Potential for Analysis

Caption: Comparison of key features of the analytical methods.

Objective Comparison of Methods

GC-MS: This is a robust and highly selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.[7] The use of a mass spectrometer provides excellent specificity, reducing the likelihood of interference from matrix components.[8] The primary limitation is that it may require derivatization for non-volatile compounds and can have a moderate sample throughput. For the target analyte, this compound, its volatility makes it an ideal candidate for GC-MS analysis.

HPLC-MS: This technique offers greater versatility in terms of the polarity of analytes that can be analyzed without derivatization.[1] It can often provide faster analysis times and higher sample throughput compared to GC-MS, especially with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. For pyrazine derivatives, HPLC-MS is a viable and powerful alternative, particularly for less volatile or thermally labile derivatives. The sensitivity and selectivity are comparable to GC-MS, with the choice between the two often depending on the specific properties of the analyte and the available instrumentation.

Electrochemical Sensors: These represent a rapidly evolving technology with the potential for fast, low-cost, and portable analysis.[2] They can offer very high sensitivity, with detection limits in the nanomolar range for some analytes. However, the selectivity of electrochemical sensors can be a challenge and is highly dependent on the design of the sensor and the modification of the electrode surface. While they show great promise for screening and in-field applications, they may not always match the specificity and confirmatory power of mass spectrometry-based methods for complex matrices. Further development would be needed to create a sensor that is highly specific for this compound derivatives.

Conclusion and Recommendations

For the definitive identification and robust quantification of this compound derivatives in a research or drug development setting, GC-MS stands out as the gold standard due to its high selectivity and suitability for this class of volatile compounds. A validated GC-MS method, as outlined in this guide, will provide reliable and defensible data for regulatory submissions and quality control.

HPLC-MS is a strong alternative, particularly if a laboratory has more expertise or availability of this instrumentation, or if a broader range of pyrazine derivatives with varying polarities needs to be analyzed simultaneously.

Electrochemical sensors , while not yet a routine method for this specific application, offer exciting possibilities for rapid screening and process monitoring in the future. Their development for this target analyte could lead to significant cost and time savings in high-throughput environments.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the required level of sensitivity and selectivity, sample matrix, available resources, and the intended use of the data.

References

A Comparative Guide to Derivatization Reagents for Quantitative Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of carboxylic acids is a critical task in numerous scientific disciplines, from metabolomics to pharmaceutical development. Direct analysis of these compounds, particularly by High-Performance Liquid Chromatography (HPLC), is often challenging due to their high polarity and frequent lack of a strong chromophore for UV detection. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a widely employed strategy to overcome these limitations.

This guide provides a comparative analysis of derivatization reagents for the quantitative analysis of carboxylic acids. Due to the limited availability of specific performance data for 2-(Bromomethyl)-3,5,6-trimethylpyrazine, this guide will focus on a close structural and reactive analog, p-Bromophenacyl Bromide , a well-documented ultraviolet (UV) labeling reagent. For a comprehensive comparison, its performance will be contrasted with a popular fluorescent labeling agent, 4-Bromomethyl-7-methoxycoumarin . This comparison will provide insights into two distinct and common derivatization strategies, empowering researchers to select the most suitable reagent for their analytical needs.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is a pivotal decision in method development, significantly influencing the sensitivity, selectivity, and robustness of the analytical assay. The ideal reagent should exhibit high reaction efficiency, form stable derivatives, and be free from interferences in the subsequent analysis.[1] The following tables summarize the key performance characteristics of p-Bromophenacyl Bromide and 4-Bromomethyl-7-methoxycoumarin.

Table 1: General Performance Characteristics

Featurep-Bromophenacyl Bromide4-Bromomethyl-7-methoxycoumarin
Detection Principle UV AbsorbanceFluorescence
Typical Wavelength ~260 nmExcitation: ~325 nm, Emission: ~400 nm
Relative Sensitivity GoodExcellent
Reaction Time 30 - 90 minutes20 - 60 minutes
Reaction Temperature 60 - 80 °C30 - 60 °C
Catalyst Required Often requires a catalyst (e.g., crown ether, tertiary amine)Often requires a catalyst (e.g., crown ether, potassium carbonate)
Robustness The reaction can be sensitive to moisture and reagent purity. Reaction completeness may be affected by the steric hindrance of the carboxylic acid.Derivatization yield can be influenced by the pH of the reaction mixture and the presence of interfering substances.

Data compiled from a comparative analysis of derivatization reagents.[2]

Table 2: Quantitative Performance Data for Selected Analytes

While direct side-by-side comparative data for the same analyte under identical conditions is scarce in the literature, the following table presents representative quantitative data for similar applications to illustrate the performance of bromide-containing derivatization reagents.

ReagentAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Precision (RSD%)Reference
4-bromo-N-methylbenzylamine TCA Cycle IntermediatesBiologicalNot Specified0.2 - 44 µg/L< 15% (Reproducibility)[3]
Isotope-coded p-dimethylaminophenacyl bromide Carboxylic Acid StandardsStandard SolutionNot SpecifiedEnhanced ESI efficiency by 2-4 orders of magnitudeNot Specified[4]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for achieving reproducible and robust results in derivatization. Below are representative protocols for the derivatization of carboxylic acids using p-Bromophenacyl Bromide and 4-Bromomethyl-7-methoxycoumarin.

Derivatization Protocol for p-Bromophenacyl Bromide (UV Detection)
  • Sample Preparation : Evaporate an aliquot of the sample containing the carboxylic acid(s) to dryness under a stream of nitrogen.

  • Reagent Preparation : Prepare a solution of p-bromophenacyl bromide in a suitable organic solvent (e.g., acetonitrile). Also, prepare a solution of a catalyst, such as a crown ether (e.g., 18-crown-6), in the same solvent.

  • Reaction : To the dried sample residue, add the p-bromophenacyl bromide solution and the crown ether solution. A typical molar excess of the reagent to the analyte is used.

  • Incubation : Seal the reaction vial and heat the mixture at 70-80°C for 60-90 minutes.[2]

  • Post-Reaction : After cooling to room temperature, the sample is typically ready for dilution and injection into the HPLC system. If a solid catalyst was used, centrifugation may be necessary.[2]

Derivatization Protocol for 4-Bromomethyl-7-methoxycoumarin (Fluorescence Detection)
  • Sample Preparation : Similar to the protocol for p-bromophenacyl bromide, the sample containing the carboxylic acid is dried.

  • Reagent Preparation : Prepare a solution of 4-bromomethyl-7-methoxycoumarin and a catalyst (e.g., potassium carbonate and a crown ether) in an appropriate solvent like acetone.

  • Reaction : Add the reagent solution to the dried sample.

  • Incubation : The reaction mixture is typically heated at a lower temperature, for instance, 60°C for 30 minutes.

  • Quenching : After cooling, the reaction may be quenched by adding a small amount of an acid (e.g., acetic acid) to neutralize the catalyst.

  • Analysis : The resulting solution can then be filtered and analyzed by HPLC with fluorescence detection.

Visualizing the Workflow and Logic

To better understand the derivatization process and the factors influencing the choice of reagent, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Carboxylic Acid Drydown Evaporation to Dryness Sample->Drydown Reagent Add Derivatization Reagent & Catalyst Drydown->Reagent Incubate Incubation (Heat) Reagent->Incubate Dilute Dilution/ Quenching Incubate->Dilute HPLC HPLC Analysis (UV or Fluorescence) Dilute->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: A generalized experimental workflow for the derivatization and HPLC analysis of carboxylic acids.

reagent_selection cluster_reagents Reagent Characteristics Analyte Analyte Properties (Concentration, Structure) Choice Choice of Derivatization Reagent Analyte->Choice Matrix Sample Matrix (Complexity, Interferences) Matrix->Choice Instrument Available Instrumentation (Detectors: UV, FLD, MS) Instrument->Choice Reactivity Reactivity & Specificity Choice->Reactivity Stability Derivative Stability Choice->Stability Detection Detection Properties (UV/Fluorescence) Choice->Detection Performance Desired Performance (Sensitivity, Throughput, Cost) Performance->Choice

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Bromomethyl)-3,5,6-trimethylpyrazine, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive assessment of necessary PPE should be conducted before commencing any work. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves (double-gloving is recommended).Prevents skin contact, which can cause irritation.[1]
Body Protection A flame-retardant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill clean-up or if ventilation is inadequate.Protects against inhalation of potentially irritating vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), must be classified as "Halogenated Organic Waste."[4]

  • This waste stream must be kept separate from non-halogenated organic waste and other incompatible waste streams to prevent dangerous reactions.[2][5]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition with a secure screw-top cap.[2]

  • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[2][6] The label should also include the full chemical name: "this compound."[2]

3. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[6]

  • Ensure secondary containment is in place to capture any potential leaks.[2]

4. Arranging for Professional Disposal:

  • Once the waste container is full or when the waste is no longer being generated, arrange for its collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[7]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste contaminated with other chemicals? A->B C Segregate as 'Halogenated Organic Waste' B->C No D Consult EHS for appropriate mixed waste disposal B->D Yes E Collect in a labeled, compatible hazardous waste container C->E D->E F Store in a designated satellite accumulation area E->F G Arrange for collection by a licensed waste disposal service F->G H End: Waste properly disposed G->H

Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry to the affected area.

    • Provide the emergency response team with the Safety Data Sheet for a similar compound if available.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.